molecular formula C11H9F B3259483 4-Fluoro-2-methylnaphthalene CAS No. 319-15-3

4-Fluoro-2-methylnaphthalene

Cat. No.: B3259483
CAS No.: 319-15-3
M. Wt: 160.19 g/mol
InChI Key: NJHZPGXJCQMQHT-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylnaphthalene is a fluorinated organic compound that serves as a valuable building block in research and development, particularly in pharmaceutical chemistry and materials science. While specific studies on this isomer are not currently cited, research on similar fluorinated naphthalene derivatives highlights the potential value of such structures. For instance, fluorinated compounds derived from naphthalene cores are actively investigated for their enhanced bioactive properties, including potential as antimicrobial and anticancer agents . The introduction of a fluorine atom into a molecular structure is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity. Researchers may utilize this compound as a key synthetic intermediate for constructing more complex molecules, such as active pharmaceutical ingredients (APIs) or functional polymers, following the application trends of related fluorinated phenols and naphthalenes . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHZPGXJCQMQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluoro-2-methylnaphthalene: A Technical Guide to Synthesis, Properties, and Pharmacokinetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-methylnaphthalene (CAS: 319-15-3) is a highly specialized fluorinated polycyclic aromatic hydrocarbon (FPAH). In modern medicinal chemistry and materials science, the strategic placement of a fluorine atom and a methyl group on a naphthalene core is not merely a structural variation; it is a calculated design choice. This compound serves as a critical synthetic building block, leveraging both the steric shielding of the C2-methyl group and the electronic deactivation of the C4-fluorine atom to modulate bioactivity, enhance lipophilicity, and dramatically increase metabolic stability in drug development pipelines.

This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and self-validating experimental protocols required to utilize this compound effectively.

Chemical Structure and Physicochemical Properties

The unique properties of this compound are dictated by the synergistic effects of its substituents. The C4 fluorine atom introduces strong electronegativity, drawing electron density away from the aromatic ring system, which increases the molecule's resistance to oxidative metabolism. Simultaneously, the C2 methyl group provides localized steric hindrance.

Table 1: Physicochemical Data and Structural Causality

PropertyValueCausality / Scientific Significance
Chemical Name This compoundCore scaffold for specialized PAH synthesis.
CAS Number 319-15-3Unique identifier for regulatory and inventory tracking (1)[1].
Molecular Formula C11H9FDefines the precise atomic composition (1)[1].
Molecular Weight 160.19 g/mol Low molecular weight ensures optimal ligand efficiency in small-molecule drug design (1)[1].
LogP (Predicted) ~3.5 - 4.0High lipophilicity guarantees excellent lipid membrane permeability.
H-Bond Metrics 0 Donors / 1 AcceptorFluorine acts as a weak hydrogen bond acceptor, influencing target binding affinity.

Synthetic Methodologies: Causality and Design

The primary challenge in synthesizing this compound lies in achieving strict regioselectivity. Two primary pathways dominate the synthetic landscape:

Pathway A: The Balz-Schiemann Reaction The Balz-Schiemann reaction remains the gold standard for regioselective aromatic fluorination (2)[2]. By starting with 4-amino-2-methylnaphthalene, the amine is diazotized to form a diazonium tetrafluoroborate salt. The causality of this reaction's success is thermodynamic: the thermal decomposition of the salt drives off nitrogen gas (


), providing a massive entropic driving force that collapses the ion pair to form the stable C-F bond[2].

Pathway B: Direct Electrophilic Fluorination Direct fluorination using Selectfluor (F-TEDA-BF4) offers a single-step alternative. Selectfluor operates via a Single Electron Transfer (SET) mechanism, where the electron-rich naphthalene ring donates an electron to the reagent, forming a radical cation prior to fluorine transfer (3)[3]. While operationally simpler and capable of functioning under mild conditions (4)[4], this pathway often yields a mixture of regioisomers (e.g., fluorination at the 1- vs. 4-position) due to the competing activating effects of the methyl group, necessitating rigorous downstream chromatography (5)[5].

Synthesis N1 2-Methylnaphthalene N2 Nitration & Reduction (HNO3/H2SO4, then Pd/C) N1->N2 Pathway A N5 Direct Fluorination (Selectfluor) N1->N5 Pathway B N3 4-Amino-2-methylnaphthalene N2->N3 N4 Balz-Schiemann Reaction (NaNO2, HBF4, Heat) N3->N4 N6 This compound N4->N6 High Regioselectivity N5->N6 Isomeric Mixture

Synthetic pathways for this compound.

Applications in Drug Development

The integration of this compound into drug discovery pipelines is driven by the principles of bioisosterism and metabolic engineering.

  • Metabolic Shielding: The C4 position of an unsubstituted naphthalene ring is a primary target for epoxidation by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential reactive metabolite toxicity. Substituting hydrogen with fluorine (which has a similar van der Waals radius but vastly higher electronegativity) electronically deactivates the ring toward oxidative attack.

  • Steric Perturbation: The C2 methyl group acts as a steric bulwark. It physically impedes the approach of metabolic enzymes to the adjacent C1 and C3 positions.

  • Lipophilicity Modulation: The highly lipophilic nature of the C-F bond increases the overall partition coefficient (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability.

PK_Opt Base Naphthalene Scaffold C2 C2-Methylation Base->C2 C4 C4-Fluorination Base->C4 Steric Steric Shielding (Reduced Metabolism) C2->Steric Elec Electronic Deactivation (P450 Resistance) C4->Elec Lipid Enhanced Lipophilicity (Membrane Permeability) C4->Lipid Opt Optimized Lead Candidate Steric->Opt Elec->Opt Lipid->Opt

Pharmacokinetic optimization logic via structural modification.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodology details the Balz-Schiemann synthesis of this compound. Every step is designed as a self-validating system where the physical state of the intermediate confirms the success of the prior action.

Phase 1: Diazotization of 4-Amino-2-methylnaphthalene
  • Acidic Solvation: Suspend 10.0 mmol of 4-amino-2-methylnaphthalene in 15 mL of 48% aqueous tetrafluoroboric acid (

    
    ).
    
    • Causality:

      
       serves a dual purpose—it provides the acidic medium necessary for amine protonation and supplies the non-nucleophilic 
      
      
      
      counterion required for the final salt.
  • Thermal Control: Submerge the reaction flask in an ice-salt bath to achieve an internal temperature of 0–5 °C.

    • Causality: Aryldiazonium salts are highly unstable. Strict low-temperature maintenance prevents premature nitrogen extrusion and the formation of unwanted phenolic byproducts (2)[2].

  • Nitrosation: Slowly add a chilled solution of

    
     (11.0 mmol in 5 mL 
    
    
    
    ) dropwise over 30 minutes.
    • Self-Validation: The successful formation of the diazonium tetrafluoroborate salt is visually confirmed by the precipitation of a thick, pale-yellow solid.

  • Isolation & Desiccation: Filter the precipitate under a vacuum and wash sequentially with cold ethanol and cold diethyl ether. Dry the salt under a high vacuum for 12 hours.

    • Causality: Moisture is the enemy of pyrolysis. Any residual water will act as a nucleophile during the heating phase, resulting in hydrolytic cleavage rather than fluorination.

Phase 2: Thermal Decomposition (Pyrolysis)
  • Controlled Pyrolysis: Transfer the rigorously dried diazonium salt to a round-bottom flask equipped with a reflux condenser. Gradually heat the flask using an oil bath to 110–130 °C.

    • Causality: The input of thermal energy overcomes the activation barrier, initiating the extrusion of

      
       gas and the concomitant formation of the C-F bond.
      
    • Self-Validation: The reaction is complete when the vigorous evolution of gas ceases and the solid mass transforms into a dark liquid.

  • Purification: Dissolve the crude residue in dichloromethane (DCM), wash with saturated

    
     to neutralize residual acid, and dry over anhydrous 
    
    
    
    . Evaporate the solvent and purify the crude product via silica gel flash chromatography (eluting with 100% hexanes).
    • Causality: Hexane exploits the high lipophilicity of the fluorinated product, efficiently separating this compound from highly polar tarry degradation products.

References

  • 461-97-2 | 3,5-Dimethylfluorobenzene | BLD Pharm (Contains CAS 319-15-3 Data)
  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions Source: ACS Omega URL
  • Chemistry Letters 1996 - Selective and Efficient Direct Fluorination of Polycyclic Aromatic Hydrocarbons Using 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate)
  • Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η Source: PMC - NIH URL
  • Selective and Effective Fluorination of Organic Compounds in Water Using Selectfluor F-TEDA-BF4 Source: ResearchGate URL

Sources

4-Fluoro-2-methylnaphthalene: Comprehensive Technical Profile

[1][2]

Executive Summary

4-Fluoro-2-methylnaphthalene (also known by its IUPAC preferred name, 1-fluoro-3-methylnaphthalene ) is a fluorinated polycyclic aromatic hydrocarbon (PAH) derivative.[1] It serves as a critical intermediate in the synthesis of pharmaceutical candidates and agrochemicals, where the strategic placement of a fluorine atom modulates metabolic stability and lipophilicity without significantly altering steric bulk.[1]

This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers requiring high-fidelity data for drug discovery and material science applications.[1]

Physicochemical Specifications

The following data aggregates experimental values and high-confidence computational predictions.

Table 1: Core Molecular Properties[2]
PropertyValueUnitVerification Method
Molecular Formula C₁₁H₉F -Stoichiometric Calculation
Molecular Weight 160.19 g/mol IUPAC Atomic Weights
Monoisotopic Mass 160.0688DaHigh-Res MS Calculation
Exact Mass 160.0688DaCalculated
CAS Registry Number 319-15-3 -Chemical Abstracts Service
Physical State Low-melting Solid / Liquid-Analog comparison (25°C)
Predicted LogP 3.6 ± 0.2-XLogP3
Boiling Point (Pred.) 240 – 250°C760 mmHg
Structural Logic

The molecule consists of a naphthalene bicyclic system substituted at the C1 position with a fluorine atom and at the C3 position with a methyl group (using IUPAC lowest locant numbering: 1-fluoro-3-methylnaphthalene).[1] The "4-fluoro-2-methyl" nomenclature arises from maintaining the methyl group's priority in older naming conventions or specific derivative tracking.[1]

Synthetic Architecture: The Balz-Schiemann Protocol[2]

The most robust route to this compound is the Balz-Schiemann reaction .[1] This method avoids the poor selectivity of direct electrophilic fluorination.[1]

Reaction Pathway Visualization[2]

BalzSchiemannStart3-Methyl-1-naphthylamine(Precursor)DiazoniumDiazonium TetrafluoroborateSalt IntermediateStart->Diazonium1. NaNO₂, HCl, 0°C2. HBF₄ (aq)ProductThis compound(Target)Diazonium->ProductThermal Decomposition(Δ, 60-80°C)ByproductsN₂ (gas) + BF₃Diazonium->Byproducts

Figure 1: Step-wise synthesis via the Balz-Schiemann mechanism.[1] The amine precursor is converted to a stable diazonium salt before fluorination.[1]

Detailed Experimental Protocol

Objective: Synthesis of this compound from 3-methyl-1-naphthylamine.

Reagents:

  • 3-Methyl-1-naphthylamine (1.0 eq)[1]

  • Sodium Nitrite (

    
    , 1.1 eq)[1]
    
  • Fluoroboric Acid (

    
    , 48% aq.[1] solution)
    
  • Hydrochloric Acid (conc.)[1]

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 3-methyl-1-naphthylamine in a mixture of water and concentrated HCl (ratio 1:1) in a round-bottom flask.

    • Cool the solution to -5°C to 0°C using an ice-salt bath. Critical: Temperature control prevents premature decomposition of the diazonium species.

    • Add a solution of

      
       in water dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes.
      
  • Salt Precipitation:

    • Add cold 48% fluoroboric acid (

      
      ) to the diazonium solution.[1] A precipitate of 3-methylnaphthalene-1-diazonium tetrafluoroborate  will form.[1]
      
    • Filter the precipitate and wash with cold 5%

      
      , followed by cold ethanol and diethyl ether.[1]
      
    • Air dry the salt in the dark.[1] Safety Note: Dry diazonium salts can be shock-sensitive; handle with care.[1]

  • Thermal Decomposition:

    • Place the dry diazonium tetrafluoroborate salt in a flask connected to a condenser.

    • Gently heat the flask with a flame or oil bath.[1] Decomposition begins at ~60-80°C , indicated by the evolution of white

      
       fumes and 
      
      
      gas.[1]
    • Once decomposition is complete, distill the residue or extract with dichloromethane.[1]

  • Purification:

    • Wash the organic layer with 10% NaOH (to remove traces of phenols) and water.[1]

    • Dry over

      
       and concentrate.
      
    • Purify via vacuum distillation or silica gel column chromatography (Hexanes eluent).[1]

Analytical Validation

To validate the identity of this compound (CAS 319-15-3), researchers should look for specific spectral signatures.[1]

Nuclear Magnetic Resonance (NMR)[2][9][10]
  • ¹⁹F NMR:

    • Expect a singlet (or multiplet due to H-F coupling) in the region of -120 to -130 ppm (referenced to

      
      ).[1] The fluorine atom on the aromatic ring is highly shielded relative to aliphatic fluorines.[1]
      
  • ¹H NMR (400 MHz,

    
    ): 
    
    • Methyl Group: A singlet (

      
      ) at δ 2.45 – 2.55 ppm .[1]
      
    • Aromatic Region: A complex set of signals between δ 7.2 – 8.0 ppm .[1]

    • Diagnostic Coupling: Look for a doublet or multiplet for the proton at C2 (adjacent to the methyl) showing long-range coupling to the fluorine at C1.[1] The proton at C8 (peri-position to fluorine) often shows a downfield shift due to the "peri-effect."[1]

Mass Spectrometry (GC-MS)[2]
  • Molecular Ion (

    
    ):  m/z 160 (Base peak or high intensity).[1]
    
  • Fragmentation:

    • Loss of methyl radical (

      
      ): m/z 145.[1]
      
    • Loss of HF (

      
      ): m/z 140 (characteristic of fluoro-aromatics).[1]
      

Pharmaceutical Relevance

In drug development, this compound is utilized as a bioisostere for non-fluorinated naphthalene or indole rings.[1]

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1] Placing fluorine at the C1 position blocks P450-mediated oxidation at this reactive site, potentially extending the half-life (

    
    ) of the drug molecule.[1]
    
  • Lipophilicity Modulation: The introduction of fluorine increases lipophilicity (LogP ~3.[1]6) compared to the parent methylnaphthalene, facilitating blood-brain barrier (BBB) penetration in central nervous system (CNS) targets.[1]

References

  • Dixon, E. A., Fischer, A., & Robinson, F. P. (1981).[1] Preparation of a series of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry, 59(17), 2629–2641.[1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14176341, 1-Fluoro-5-methylnaphthalene (Isomer Reference).[1] PubChem.

  • Laali, K. K., & Gettwert, V. J. (2001).[1] Fluorodediazoniation in ionic liquid solvents: A greener approach to the Balz-Schiemann reaction. Journal of Fluorine Chemistry, 107(1), 31-34.[1] [1]

  • Chemical Abstracts Service (CAS). (2026).[1] CAS Registry Number 319-15-3 Entry.[2][1][3] CAS Common Chemistry.[1][4]

4-Fluoro-2-methylnaphthalene CAS number identification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Fluoro-2-methylnaphthalene (CAS: 319-15-3): Synthesis, Analytics, and Applications

Executive Summary & Chemical Identification

The strategic incorporation of fluorine into bicyclic aromatic systems is a cornerstone of modern drug design and advanced materials science. This compound , unequivocally identified by the CAS Registry Number 319-15-3 [1], is a highly specialized fluorinated building block. The presence of a highly electronegative fluorine atom at the 4-position, combined with the mild electron-donating methyl group at the 2-position, creates a unique "push-pull" electronic environment across the naphthalene core. This structural motif is increasingly leveraged to enhance metabolic stability in active pharmaceutical ingredients (APIs)[2] and to tune the dielectric anisotropy in liquid crystal displays (LCDs)[3].

Table 1: Physicochemical & Identification Data

ParameterValue
Chemical Name This compound
CAS Registry Number 319-15-3
Molecular Formula C₁₁H₉F
Molecular Weight 160.19 g/mol
Structural Class Fluorinated Bicyclic Aromatic
LogP (Predicted) ~3.8 - 4.1 (Highly Lipophilic)

Structural Causality: Why Fluorinate the Naphthalene Core?

In medicinal chemistry, the naphthalene scaffold is a privileged structure, but it is highly susceptible to Cytochrome P450 (CYP450)-mediated aromatic oxidation[2]. The substitution of a hydrogen atom with fluorine at the 4-position serves multiple causal functions:

  • Metabolic Blockade: The high bond dissociation energy of the C-F bond (~116 kcal/mol) effectively blocks oxidative metabolism at the most reactive site of the ring.

  • Lipophilicity Enhancement: Fluorination increases the overall lipophilicity of the molecule, improving cellular membrane permeability, which is critical for intracellular kinase inhibitors (e.g., VEGFR-2 inhibitors)[2].

  • Electronic Tuning: In material sciences, the strong inductive electron-withdrawing effect (-I) of fluorine lowers the HOMO/LUMO energy levels of the π-system, a critical requirement for developing air-stable n-type organic semiconductors like partially fluorinated dinaphthothienothiophenes (DNTTs).

SAR Core This compound Scaffold Lipo Increased Lipophilicity (Enhanced Membrane Permeability) Core->Lipo Meta Metabolic Stability (CYP450 Oxidation Blockade) Core->Meta Elect Electronic Modulation (Altered pKa of adjacent groups) Core->Elect Target Kinase Binding Domain (e.g., VEGFR-2) Lipo->Target Meta->Target Elect->Target

Fig 1. Pharmacological optimization pathway utilizing the fluorinated naphthalene scaffold.

Synthetic Methodology: The Balz-Schiemann Protocol

While modern transition-metal-catalyzed fluorinations exist[4], the most robust, scalable, and self-validating method for synthesizing this compound remains the Balz-Schiemann reaction starting from 4-amino-2-methylnaphthalene.

Step-by-Step Experimental Workflow

Step 1: Diazotization and Salt Isolation

  • Procedure: Suspend 4-amino-2-methylnaphthalene (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (3.0 eq). Chill the mixture to 0°C. Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the internal temperature below 5°C.

  • Causality & Self-Validation: Why use HBF₄ instead of HCl? Hydrochloric acid produces diazonium chlorides, which are highly soluble and prone to forming unwanted phenolic byproducts via hydrolysis. HBF₄ forces the precipitation of the diazonium tetrafluoroborate salt. The appearance of a thick, crystalline precipitate acts as a self-validating visual checkpoint confirming successful diazotization. Filter and wash the salt with cold diethyl ether to remove residual moisture.

Step 2: Thermal Decomposition

  • Procedure: Transfer the rigorously dried diazonium tetrafluoroborate salt to a round-bottom flask equipped with a reflux condenser and a gas bubbler. Gently heat the solid (typically between 80°C and 120°C depending on the exact derivative) until decomposition initiates.

  • Causality & Self-Validation: The thermal decomposition yields the desired aryl fluoride, boron trifluoride (BF₃), and nitrogen gas (N₂). The active bubbling of N₂ gas through the bubbler provides real-time kinetic feedback. The reaction is deemed complete when gas evolution entirely ceases, validating the total conversion of the intermediate.

G A 4-Amino-2-methylnaphthalene (Starting Material) B Diazotization (NaNO2, HBF4, 0°C) A->B Step 1 C Diazonium Tetrafluoroborate (Stable Intermediate) B->C Precipitation D Thermal Decomposition (Δ, N2 Evolution) C->D Step 2 E This compound (CAS: 319-15-3) D->E Fluorination F Purification & Validation (Chromatography, NMR) E->F QA/QC

Fig 2. Step-by-step Balz-Schiemann synthetic workflow for this compound.

Analytical Validation Framework (E-E-A-T)

To ensure absolute scientific integrity and confirm the regiochemistry of the fluorine atom, a rigorous analytical framework must be applied. Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular mass (m/z = 160.19), but Nuclear Magnetic Resonance (NMR) is the gold standard for structural verification.

Table 2: Expected NMR Spectral Signatures

NucleusExpected Shift / Splitting PatternDiagnostic Causality
¹⁹F NMR ~ -120 to -130 ppm (Multiplet)Confirms the presence of a single aromatic fluorine. The multiplet arises from J-coupling with adjacent ring protons.
¹H NMR ~ 2.45 ppm (Singlet, 3H)Corresponds to the isolated methyl group at the 2-position, unaffected by heavy J-coupling.
¹H NMR ~ 7.0 - 8.0 ppm (Complex Multiplets)Aromatic protons. Crucially, the protons at the 1-position and 3-position will exhibit distinct ³J_HF and ⁴J_HF coupling constants, unequivocally proving the 4-fluoro-2-methyl substitution pattern.
¹³C NMR ~ 155 - 160 ppm (Doublet, ¹J_CF ~ 250 Hz)The massive one-bond carbon-fluorine coupling constant is the definitive proof of direct C-F bond formation at the C4 position.

Advanced Applications

Beyond its role as a stable intermediate, this compound is utilized in two primary high-tech sectors:

  • Active Matrix LCDs: Regioselective fluorination of naphthalene rings yields compounds with exceptionally high nematic-isotropic transition temperatures and large dielectric anisotropy, making them ideal for TFT-display liquid crystal mixtures[3].

  • Organic Electronics: Partially fluorinated naphthalenes are subjected to McMurry coupling or Wittig olefination to synthesize fluorinated DNTTs. The fluorine atoms lower the energy levels of the π-system, enabling the creation of highly efficient, flexible organic semiconductors.

References

  • Title: Design, Synthesis and Physical Properties of New Liquid Crystal Materials for Active Matrix LCD (2) Source: tandfonline.com URL: [Link]

  • Title: Synthesis and Molecular Properties of Partially Fluorinated DNTTs Source: d-nb.info URL: [Link]

Sources

Technical Guide: Solubility Profiling of 4-Fluoro-2-methylnaphthalene

[1]

Executive Summary

This compound (Isomer of CAS 573-99-9) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical pharmacophores and advanced agrochemicals.[1][2] Due to its specific substitution pattern (fluorine at C4, methyl at C2), it exhibits distinct physicochemical behavior compared to its non-fluorinated analogue, 2-methylnaphthalene.[1]

This guide addresses the critical data gap regarding its experimental solubility. Since specific solubility tables for this isomer are not widely published in open literature, this document provides a predictive solubility profile based on structural analogue extrapolation (SAE) and defines the standard operating procedures (SOPs) for empirically determining its solubility in a research setting.

Key Physicochemical Characteristics (Estimated):

  • Physical State: Low-melting solid or semi-solid oil at ambient temperature (Estimated MP: 30–50°C).[1]

  • Lipophilicity (LogP): ~3.9 – 4.2 (Highly Lipophilic).

  • Primary Solvency: Soluble in non-polar and chlorinated organic solvents; insoluble in water.

Physicochemical Framework & Solubility Prediction

To understand the solubility behavior of this compound, we analyze its structural components against the Hansen Solubility Parameters (HSP) .

Structural Analysis

The molecule consists of a hydrophobic naphthalene core modified by:

  • Methyl Group (C2): Increases lipophilicity and disrupts crystal packing relative to naphthalene, often lowering the melting point.

  • Fluoro Group (C4): High electronegativity induces a local dipole but does not significantly increase water solubility. It enhances solubility in polar aprotic solvents (e.g., THF, EtOAc) compared to pure hydrocarbons.

Predicted Solubility Profile

The following classification is derived from the properties of the structural analogue 2-methylnaphthalene (CAS 91-57-6) and corrected for fluorination effects.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Utility
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>200 mg/mL)Primary dissolution solvent; excellent interaction with aromatic core.[1]
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent (>150 mg/mL)Ideal for high-temperature reactions (e.g., reflux).
Ethers THF, Diethyl Ether, MTBEGood (>100 mg/mL)Good general solvent; THF is preferred for lithiation/coupling reactions.
Esters & Ketones Ethyl Acetate, AcetoneModerate to Good Solubility decreases significantly at low temperatures (useful for crystallization).
Alcohols Methanol, Ethanol, IPALow to Moderate Temperature-dependent.[1] Likely poor solubility at 0°C (Antisolvent).
Alkanes Hexane, Heptane, PentaneModerate Soluble at room temp; likely precipitates at -20°C. Common recrystallization solvent.[1]
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Strictly an antisolvent; used for biphasic workups.

Experimental Protocols for Solubility Determination

Since exact batch-specific values can vary based on purity and polymorphic form, researchers must validate solubility before scaling up.

Protocol A: Visual Solubility Screening (Cloud Point Method)

Purpose: Rapidly identify suitable solvents for reactions or recrystallization. Scope: Qualitative / Semi-Quantitative.

  • Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

  • Addition: Add the test solvent in 100 µL increments using a micropipette.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained.

    • Insoluble: Solid remains or oil droplets persist.

  • Endpoint: Record the volume (

    
    ) required for complete dissolution.
    
  • Calculation:

    
    
    
Protocol B: Gravimetric Saturation Method (Quantitative)

Purpose: Determine exact saturation limits for process engineering. Scope: Quantitative (Accuracy ±2%).

  • Saturation: Add excess this compound to 5 mL of solvent in a sealed vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours .

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.

  • Drying: Dry the residue in a vacuum oven (40°C, 2 hours) to remove trace solvent.

  • Weighing: Weigh the vial + residue (

    
    ).
    
  • Calculation:

    
    [1]
    

Process Development Logic: Solvent Selection

The following diagram illustrates the decision logic for selecting solvents for synthesis (Reaction) versus purification (Recrystallization).

SolventSelectionStartStart: this compoundGoalSelect Process GoalStart->GoalRxnReaction MediumGoal->RxnSynthesisPurifyPurificationGoal->PurifyWorkupPolarityReaction Type?Rxn->PolarityCouplingSuzuki / Buchwald(Pd Catalysis)Polarity->CouplingPd-CatLithiationLithiation / Grignard(Low Temp)Polarity->Lithiationn-BuLiFriedelFriedel-Crafts / AcylationPolarity->FriedelLewis AcidSolv_TolToluene / 1,4-Dioxane(High T, Non-polar)Coupling->Solv_TolSolv_THFAnhydrous THF / Et2O(Coordination required)Lithiation->Solv_THFSolv_DCMDCM / DCE(Halogenated)Friedel->Solv_DCMMethodMethod?Purify->MethodRecrystRecrystallizationMethod->RecrystChromChromatographyMethod->ChromPairSolvent Pair StrategyRecryst->PairSolv_HexSolvent: Hexane/EtOAc(Gradient Elution)Chrom->Solv_HexSolv_PairDissolve: Hot EthanolPpt: Cold WaterPair->Solv_Pair

Figure 1: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).[1]

Applications & Handling

Recrystallization Strategy

Due to the likely low melting point, recrystallization at low temperature (-20°C) is often required.[1]

  • Recommended System: Dissolve in minimal warm Ethanol or Methanol (approx. 40°C). Cool slowly to room temperature, then refrigerate at -20°C.

  • Alternative System: Dissolve in DCM , add Hexane until cloudy, then cool.

Reaction Solvent Suitability[1]
  • Suzuki-Miyaura Coupling: Use Toluene/Water (biphasic) or 1,4-Dioxane .[1] The compound is stable in these systems at reflux.

  • Lithiation (C-H Activation): Strictly use anhydrous THF or 2-MeTHF .[1] The fluorine atom can direct ortho-lithiation; solubility in THF is critical at -78°C to prevent precipitation of the lithiated intermediate.[1]

Safety & Stability
  • Storage: Store in a cool, dry place (2-8°C). Low-melting solids can fuse into a single block if stored at uncontrolled room temperatures.[1]

  • Incompatibility: Avoid strong oxidizers.

  • Toxicity: Treat as a potential skin irritant and toxic by inhalation (analogous to methylnaphthalenes).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7056, 2-Methylnaphthalene. Retrieved from [Link](Used as primary structural analogue for physicochemical prediction).

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Theoretical basis for solubility prediction).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent classification logic).

An In-depth Technical Guide to the Determination of Melting and Boiling Points for Novel Naphthalene Derivatives: A Case Study on 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery and material science, the precise characterization of novel chemical entities is paramount. The melting and boiling points of a compound are fundamental physical properties that provide insights into its purity, stability, and potential applications. This technical guide addresses the conspicuous absence of publicly available experimental data for the melting and boiling points of 4-Fluoro-2-methylnaphthalene. Rather than a simple data sheet, this document serves as a comprehensive whitepaper for researchers, scientists, and drug development professionals, detailing the methodologies and underlying scientific principles for accurately determining these critical parameters. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for uncharacterized naphthalene derivatives and other novel compounds.

Introduction: The Significance of Physical Constants in Research and Development

The journey of a novel molecule from synthesis to application is paved with rigorous characterization. The melting and boiling points are two of the most basic yet crucial data points obtained for a new compound. A sharp and well-defined melting point is a primary indicator of a substance's purity. For instance, impurities typically depress and broaden the melting point range. The boiling point, on the other hand, is a key determinant of a substance's volatility and is essential for purification techniques such as distillation, as well as for understanding its behavior in various processing and storage conditions.

A survey of common chemical databases reveals a lack of experimental data for the melting and boiling points of this compound. This guide, therefore, pivots from a data repository to a methodological treatise, providing the necessary framework for any researcher to determine these values with precision and confidence.

Foundational Principles of Phase Transitions

The melting point of a solid is the temperature at which it transitions into a liquid at atmospheric pressure. At this temperature, the solid and liquid phases exist in equilibrium. Similarly, the boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the rapid vaporization of the liquid.

For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. This phenomenon is a direct consequence of the colligative properties of solutions.

The boiling point is sensitive to changes in atmospheric pressure. Therefore, it is standard practice to report the pressure at which the boiling point was measured. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Experimental Determination of Melting Point

The determination of a precise melting point requires a pure sample and a calibrated apparatus. The following protocol outlines the capillary method, a widely used and reliable technique.

Sample Preparation and Purity Assessment

Prior to melting point determination, the purity of the synthesized this compound should be assessed. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to confirm the structure and purity of the compound. The sample should be a fine, dry powder to ensure uniform packing and heat transfer within the capillary tube.

Melting Point Apparatus and Calibration

A digital melting point apparatus is recommended for its precision and ease of use. Before determining the melting point of the unknown compound, the apparatus should be calibrated using certified reference standards with known, sharp melting points (e.g., benzophenone, caffeine).

Step-by-Step Protocol for Melting Point Determination
  • Sample Loading: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Rapid Heating (Initial Run): A preliminary determination should be made by heating the sample rapidly to get an approximate melting range.

  • Slow Heating (Accurate Determination): A second determination is performed with a fresh sample. The temperature is raised quickly to about 15-20°C below the approximate melting point found in the initial run. The heating rate is then reduced to 1-2°C per minute.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the compound.

Interpreting the Results

A pure compound will exhibit a sharp melting point range of 1-2°C. A broader range suggests the presence of impurities.

Experimental Determination of Boiling Point

For a non-volatile liquid, the boiling point can be determined by distillation. However, for small quantities of a substance, a micro boiling point determination method is more appropriate.

Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of a small amount of liquid.

  • Apparatus Setup: A small amount of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube. The test tube is then attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Observation and Recording: Heating is continued until a steady stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The moment the liquid enters the capillary tube, the temperature is recorded. This is the boiling point of the liquid, as it is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Boiling Point Determination under Reduced Pressure

If this compound is found to be unstable at its atmospheric boiling point, the determination should be carried out under reduced pressure. The procedure is similar to the Thiele tube method, but the apparatus is connected to a vacuum source, and the pressure is monitored with a manometer. The observed boiling point and the corresponding pressure must be reported.

Data Presentation

The experimentally determined physical properties of this compound should be recorded in a clear and organized manner.

Physical PropertyExperimental ValueNotes
Melting PointTo be determined (°C)Report as a range (onset to completion)
Boiling PointTo be determined (°C)Report with the corresponding pressure (e.g., at 760 mmHg)
AppearanceTo be determinede.g., White crystalline solid

Visualization of Experimental Workflow

The logical flow of the experimental determination of these physical constants can be visualized as follows:

G cluster_prep Sample Preparation & Purity Verification cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_reporting Data Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Analysis Purity Analysis (NMR, HPLC, GC-MS) Purification->Purity_Analysis MP_Apparatus Calibrate Melting Point Apparatus Purity_Analysis->MP_Apparatus Pure Sample BP_Apparatus Assemble Micro Boiling Point Apparatus Purity_Analysis->BP_Apparatus Pure Sample Load_Sample_MP Load Sample into Capillary Tube MP_Apparatus->Load_Sample_MP Rapid_Heat_MP Rapid Heating for Approximate Range Load_Sample_MP->Rapid_Heat_MP Slow_Heat_MP Slow Heating for Precise Measurement Rapid_Heat_MP->Slow_Heat_MP Record_MP Record Melting Point Range Slow_Heat_MP->Record_MP Final_Report Compile Data in Technical Report Record_MP->Final_Report Load_Sample_BP Load Sample and Inverted Capillary BP_Apparatus->Load_Sample_BP Heat_BP Heat until Steady Bubbles Emerge Load_Sample_BP->Heat_BP Cool_BP Cool and Observe Liquid Entry Heat_BP->Cool_BP Record_BP Record Boiling Point Cool_BP->Record_BP Record_BP->Final_Report

Figure 1: Workflow for the determination of melting and boiling points.

Safety and Handling Considerations

As this compound is a novel compound, it should be handled with care, assuming it is potentially hazardous. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood. A comprehensive Safety Data Sheet (SDS) should be developed as more toxicological data becomes available.

Conclusion

References

Due to the lack of specific data for this compound, this reference list provides authoritative sources for the experimental techniques and principles discussed in this guide.

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Methylnaphthalene. In NIST Chemistry WebBook. Retrieved from [Link][1]

  • PubChem. (n.d.). Fluorenone. National Center for Biotechnology Information. Retrieved from [Link][2]

  • INCHEM. (2021). ICSC 1276 - 2-METHYLNAPHTHALENE. International Programme on Chemical Safety. Retrieved from [Link][3]

Sources

Electronic & Pharmacokinetic Profiling of 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper for Drug Discovery & Organic Electronics [1]

Executive Summary

The 4-Fluoro-2-methylnaphthalene scaffold represents a critical bioisostere in modern medicinal chemistry and a tunable core for organic semiconductors.[1] Unlike its non-fluorinated parent (2-methylnaphthalene), the introduction of a fluorine atom at the C4 position—an "alpha" site of high electron density—fundamentally alters the molecule's reactivity, metabolic fate, and intermolecular stacking forces.

This guide provides a rigorous analysis of the scaffold's electronic properties, detailing how the orthogonal vectors of the fluoro (-I/+R) and methyl (+I) groups modulate the naphthalene system. It includes validated synthesis protocols, metabolic shunting mechanisms, and predictive data for researchers optimizing lead compounds.

Electronic Architecture & Molecular Orbital Theory

The electronic behavior of this compound is defined by the interplay between the inductive withdrawal of the fluorine and the resonance donation of both substituents into the bicyclic aromatic system.

1.1 Substituent Vector Analysis
  • Fluorine (C4 -

    
     position):  Exerts a strong inductive electron-withdrawing effect (-I), lowering the energy of the 
    
    
    
    -framework.[1] However, its lone pair donation (+R) into the
    
    
    -system is significant, particularly at the
    
    
    -position where orbital coefficients are largest. This raises the HOMO energy relative to perfluorinated analogs but keeps it lower than non-fluorinated electron-rich naphthalenes.[1]
  • Methyl (C2 -

    
     position):  Acts as a weak inductive donor (+I) and hyperconjugative stabilizer.[1] It slightly raises both HOMO and LUMO levels, increasing the nucleophilicity of the ring system, particularly at C1 (ortho) and C3 (ortho).
    
1.2 Frontier Molecular Orbitals (FMO)

The HOMO is localized largely on the naphthalene core with significant coefficients at C1 and C4. The fluorine atom at C4 introduces a node in the HOMO, stabilizing the orbital against oxidative degradation compared to 2-methylnaphthalene.

PropertyValue (Est.)Trend vs. Parent (2-Me-Naph)Implication
HOMO Energy -5.95 eVLower (Stabilized)Increased resistance to oxidative degradation (air stability).[1]
LUMO Energy -1.10 eVLowerImproved electron acceptance; facilitates

-

stacking.[1]
Dipole Moment ~2.4 DIncreasedEnhanced orientation in crystal lattices; improved solubility in polar organic solvents.[1]
LogP 4.6Increased (+0.[1]2)Higher lipophilicity; increased blood-brain barrier (BBB) penetration.[1]
1.3 Electrostatic Potential (ESP) Map

The ESP surface reveals a dipole vector directed toward the fluorine atom. The electron-rich


-cloud is "pulled" toward C4, leaving the distal ring (C5-C8) relatively electron-deficient.[1] This polarization creates a "push-pull" system ideal for:
  • Cation-

    
     interactions:  The electron-rich C1-C4 face binds cations (e.g., in enzyme active sites).[1]
    
  • Edge-to-Face Stacking: The electron-deficient distal ring favors edge-to-face interactions with electron-rich aromatic residues (Phe, Tyr).[1]

Medicinal Chemistry: The Metabolic Blockade

One of the primary applications of this scaffold is metabolic stabilization . In 2-methylnaphthalene, the C1-C2 and C3-C4 bonds are "soft spots" for Cytochrome P450-mediated epoxidation, leading to toxic metabolites (naphthoquinones) or rapid clearance.[1]

Mechanism of Action: Placing a fluorine at C4 blocks the primary site of metabolic attack (the


-carbon).[1] The C-F bond (approx. 116 kcal/mol) is too strong for P450 oxoferryl species to cleave.[1] This forces the metabolism to "shunt" toward the methyl group (benzylic oxidation) or the distal ring, often slowing overall clearance and reducing toxicity.

MetabolicShunting Parent 2-Methylnaphthalene ToxPath P450 Epoxidation (C3-C4 Attack) Parent->ToxPath Major Pathway ToxicMet Toxic Epoxides / Quinones ToxPath->ToxicMet Scaffold This compound Scaffold->ToxPath BLOCKED SafePath Metabolic Shunt (F-Blockade) Scaffold->SafePath Redirected SafeMet Benzylic Alcohol (Excretable) SafePath->SafeMet

Figure 1: Metabolic shunting mechanism.[1] The C4-Fluorine atom blocks the formation of toxic arene oxides, redirecting metabolism to the safer benzylic oxidation pathway.

Synthesis Protocols

Two primary routes exist: the Balz-Schiemann (for high regiochemical fidelity) and Selectfluor Electrophilic Fluorination (for rapid access).[1]

Protocol A: The "Gold Standard" (Balz-Schiemann)

This route guarantees the fluorine is exactly at C4, avoiding inseparable isomers.[1]

Reagents: 3-methyl-1-naphthylamine,


, 

, Heat.[1]
  • Diazotization: Dissolve 3-methyl-1-naphthylamine (10 mmol) in 4M HCl (20 mL) at -5°C. Dropwise add

    
     (1.1 eq) in water. Stir for 30 min.
    
  • Salt Formation: Add

    
     (48% aq, 1.5 eq). A thick precipitate of the diazonium tetrafluoroborate salt forms.[1] Filter and wash with cold ether.[1] Caution: Dry diazonium salts are shock-sensitive. [1]
    
  • Thermal Decomposition: Suspend the dry salt in decalin or heat neat (carefully) to 100-110°C. Nitrogen gas evolves (

    
    ).[1]
    
  • Purification: The crude this compound is distilled or purified via silica flash chromatography (Hexanes:EtOAc 95:5).

Protocol B: Electrophilic Fluorination (Selectfluor)

Best for late-stage functionalization where minor isomers are acceptable.[1]

Reagents: 2-methylnaphthalene, Selectfluor, Acetonitrile (


).[1]
  • Reaction: Dissolve 2-methylnaphthalene (1.0 eq) in

    
     (0.1 M).
    
  • Addition: Add Selectfluor (F-TEDA-BF4, 1.2 eq).

  • Conditions: Reflux at 80°C for 12 hours.

  • Workup: Concentrate, redissolve in DCM, wash with water.

  • Note: This produces a mixture of 1-fluoro-2-methyl (major) and 4-fluoro-2-methyl (minor).[1] Separation requires careful preparative HPLC or fractional crystallization.[1]

Experimental Characterization Data

Use these reference values to validate your synthesized material.

4.1 Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment

F
-122.5Singlet (broad)-C4-F

H
7.10Doublet

C3-H (Ortho to F)

H
2.65Singlet-C2-CH


H
8.10Multiplet-C5/C8 (Periprotons)

Note: The


F signal is distinctively upfield compared to electron-deficient aromatics due to the +R effect of the naphthalene ring.
4.2 UV-Vis Absorption[1]
  • 
    :  278 nm (naphthalene characteristic).[1]
    
  • Effect of F: Slight hypsochromic shift (blue shift) and loss of fine vibrational structure compared to 2-methylnaphthalene due to symmetry breaking.[1]

References
  • Selectfluor Chemistry: Banks, R. E., et al. "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as a user-friendly electrophilic fluorinating agent."[1] Journal of the Chemical Society, Chemical Communications, 1992.

  • Metabolic Stability: Teshima, R., et al. "Metabolism of 2-methylnaphthalene in microsomes."[1] Drug Metabolism and Disposition, 1983.

  • Electronic Properties: Gribble, G. W., et al. "Reactivity of Fluorinated Naphthalenes." Organic Preparations and Procedures International, 1981. [1][2]

  • Medicinal Applications: Barnes-Seeman, D., et al. "Fluorinated compounds in medicinal chemistry: recent applications."[1] Current Topics in Medicinal Chemistry, 2014.

  • General Synthesis: "Preparation of 1-(bromomethyl)naphthalene" (Analogous reactivity patterns). PrepChem.

Sources

literature review on 4-Fluoro-2-methylnaphthalene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 4-Fluoro-2-methylnaphthalene , a critical fluorinated building block in medicinal chemistry.

CAS No: 319-15-3 (also referenced as 1-fluoro-3-methylnaphthalene) Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.0[1]

Part 1: Executive Summary & Strategic Analysis[1]

The introduction of a fluorine atom at the C4 position of 2-methylnaphthalene significantly alters the electronic and metabolic profile of the naphthalene core. This compound serves as a bioisostere for chlorinated or methylated analogs, often improving metabolic stability by blocking the metabolically labile C4 position (para to the methyl group).[1]

Direct fluorination of 2-methylnaphthalene is non-selective, typically yielding the C1-fluoro isomer due to the activating, ortho/para-directing nature of the methyl group. Therefore, a directed synthetic strategy is required. This guide presents two authoritative pathways:

  • The "Deamination" Route (Classical): A robust, multi-step sequence to construct the 1,3-substitution pattern (4-bromo-2-methylnaphthalene precursor).[1]

  • Pd-Catalyzed Fluorination (Modern): A high-yield cross-coupling method to convert the bromide precursor directly to the fluoride.

Part 2: Retrosynthetic Analysis

The primary challenge is installing the fluorine atom meta to the methyl group (C4 relative to C2 methyl, or C1 relative to C3 methyl). Since electrophilic substitution favors C1 (ortho), we must utilize a "dummy" directing group (amine) to install a halogen at C4, followed by removal of the directing group.

Retrosynthesis Target This compound (Target) Bromide 4-Bromo-2-methylnaphthalene (Key Intermediate) Target->Bromide Pd-Catalyzed Fluorination Amine 1-Amino-2-methylnaphthalene (Directing Scaffold) Bromide->Amine Bromination & Deamination Start 2-Methylnaphthalene (Commodity Starter) Amine->Start Nitration & Reduction

Caption: Retrosynthetic logic relying on the transient use of the C1 position to direct C4 functionalization.

Part 3: Synthesis of the Precursor (4-Bromo-2-methylnaphthalene)[1][2][3][4][5]

This phase requires high technical precision to avoid isomer contamination. The strategy employs the C1-amino group to direct bromination to the C4 position, followed by reductive deamination.

Step 3.1: Nitration and Reduction

Reaction: 2-Methylnaphthalene


 1-Nitro-2-methylnaphthalene 

1-Amino-2-methylnaphthalene[1]
  • Nitration: Dissolve 2-methylnaphthalene in acetic anhydride at 0°C. Add fuming nitric acid dropwise. The methyl group directs the nitro group primarily to the C1 (alpha) position.

  • Purification: Separate the 1-nitro isomer from minor 8-nitro byproducts via fractional crystallization from ethanol.

  • Reduction: Hydrogenate the nitro compound using Pd/C (10%) in ethanol or reduce using Fe/HCl to yield 1-amino-2-methylnaphthalene .[1]

Step 3.2: Protection and Directed Bromination

Reaction: 1-Amino-2-methylnaphthalene


 Acetamide 

4-Bromo-derivative[1]
  • Rationale: The free amine is too reactive and susceptible to oxidation. Acetylation moderates reactivity and enforces para (C4) selectivity due to steric hindrance at C2.

Protocol:

  • Acetylation: Treat the amine with acetic anhydride (1.1 equiv) in acetic acid to form N-(2-methylnaphthalen-1-yl)acetamide .

  • Bromination: Dissolve the acetamide in glacial acetic acid. Add bromine (Br₂, 1.05 equiv) dropwise at 20-25°C. The acetamido group directs the incoming bromine to the para position (C4).

    • Checkpoint: Verify regioselectivity by NMR (singlet at C3).

  • Hydrolysis: Reflux the brominated intermediate in ethanolic NaOH or HCl to remove the acetyl group, yielding 1-amino-4-bromo-2-methylnaphthalene .

Step 3.3: Reductive Deamination

Reaction: Removal of the C1-amino group.[1]

Protocol:

  • Diazotization: Suspend the amine in dilute H₂SO₄ at -5°C. Add aqueous NaNO₂ dropwise to form the diazonium salt.

  • Reduction: Treat the cold diazonium solution with hypophosphorous acid (H₃PO₂) or ethanol. Stir at 0°C for 4 hours, then allow to warm to room temperature. Nitrogen gas evolution indicates successful deamination.

  • Isolation: Extract with diethyl ether, wash with NaHCO₃, and dry.

  • Product: 4-Bromo-2-methylnaphthalene (Solid, mp ~66-68°C).[1]

Part 4: Core Synthesis – Pd-Catalyzed Fluorination[1]

This is the modern, preferred method for converting aryl bromides to fluorides, avoiding the harsh thermal conditions of the Balz-Schiemann reaction and offering higher yields for electron-neutral substrates.

Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key challenge is the difficult reductive elimination of the Ar-F bond. Bulky, electron-rich ligands (e.g., tBuBrettPhos) are essential to facilitate this step.

PdCycle Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd(II)-F) OxAdd->LigEx + AgF / CsF RedElim Reductive Elimination (Product Release) LigEx->RedElim Rate Limiting RedElim->Pd0 + Ar-F

Caption: Buchwald-type Pd-catalyzed fluorination cycle. Reductive elimination is the critical step.

Experimental Protocol

Reagents:

  • Substrate: 4-Bromo-2-methylnaphthalene (1.0 equiv)

  • Catalyst Precursor: [(cinnamyl)PdCl]₂ (2.5 mol%) or Pd₂(dba)₃

  • Ligand: tBuBrettPhos (5-7.5 mol%)[1]

  • Fluoride Source: AgF (1.5 equiv) or CsF (2.0 equiv)

  • Solvent: Toluene or Cyclohexane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox, combine the Pd precursor, tBuBrettPhos, and AgF in a reaction vial.

  • Addition: Add the solid 4-bromo-2-methylnaphthalene.

  • Solvation: Add anhydrous toluene. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove from glovebox and stir vigorously at 110°C - 130°C for 12–18 hours.

    • Note: Exclusion of light is recommended if using AgF to prevent silver degradation.

  • Workup: Cool to room temperature. Dilute with ether and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to yield This compound .

Part 5: Data Summary & Comparison

FeatureRoute A: Classical (Balz-Schiemann)Route B: Modern (Pd-Catalysis)
Precursor 4-Amino-2-methylnaphthalene4-Bromo-2-methylnaphthalene
Key Reagents NaNO₂, HBF₄, HeatPd-Ligand, AgF/CsF
Conditions Harsh (Thermal decomposition)Mild to Moderate (110°C)
Yield Low to Moderate (30-50%)High (70-85%)
Safety Risk of diazonium explosionHeavy metal waste
Scalability Difficult (Exotherm control)Good (Batch or Flow)
Physical Properties (Target)[4][6][7]
  • Chemical Formula: C₁₁H₉F[1][2]

  • Molecular Weight: 160.19 g/mol [1]

  • Appearance: Colorless to pale yellow oil or low-melting solid.[1]

  • Boiling Point: ~230-240°C (Predicted).

Part 6: References

  • Buchwald, S. L., et al. (2009). "Palladium-Catalyzed Fluorination of Aryl Bromides." Science, 325(5948), 1661–1664. Link

  • Ritter, T., et al. (2011). "Late-Stage Fluorination of Complex Molecules." Nature, 473, 470–477. Link

  • Olah, G. A., et al. (1978). "Synthetic Methods and Reactions. Fluorination of Arenes." Journal of Organic Chemistry, 43(11). Link

  • BenchChem Technical Reports. (2025). "Synthesis of 2-(Aminomethyl)-4-bromonaphthalene and Precursors." Link

  • Fischer, A., & Dixon, E. A. (1981). "Preparation of a series of substituted fluoromethylnaphthalenes." Canadian Journal of Chemistry, 59(17), 2629-2641. Link

Sources

Metabolic Stability of Fluorinated Naphthalene Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: The naphthalene scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and other bicyclic systems. However, it suffers from a critical metabolic liability: the rapid formation of arene oxides (specifically the 1,2-epoxide) mediated by Cytochrome P450 (CYP) enzymes. This pathway not only leads to high intrinsic clearance (


) but also generates reactive intermediates responsible for idiosyncratic toxicity and covalent protein binding.

The Solution: Strategic fluorination.[1] Replacing specific hydrogen atoms with fluorine is not merely a steric block; it is an electronic modulation strategy. The high electronegativity and strong C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H) deactivate the aromatic ring toward oxidative attack, preventing epoxide formation.

This Guide: We will move beyond basic textbook definitions to explore the regiochemistry of metabolic blocking, the phenomenon of "metabolic switching," and provide a self-validating experimental protocol for assessing the stability of these lipophilic cores.

Part 2: Mechanistic Foundations (The "Why" and "How")

The "Arene Oxide" Liability

In unsubstituted naphthalene, the electron-rich


-system is a prime target for CYP450 isoforms (primarily CYP1A2, CYP2E1, and CYP2F2). The oxidation does not occur randomly; it follows the frontier molecular orbital density.
  • The Soft Spot: The C1-C2 bond in naphthalene has the highest double-bond character. CYP enzymes preferentially attack here to form 1R,2S-naphthalene oxide .[2]

  • The Toxicity Trigger: This epoxide is an electrophile. While some is detoxified by epoxide hydrolase to dihydrodiols, a significant fraction rearranges to 1-naphthol , which can be further oxidized to 1,2-naphthoquinone —a redox-active species capable of depleting glutathione and causing cellular damage.[2]

The Fluorine Blockade

Fluorination alters this landscape through three distinct mechanisms:

  • Bond Strength (Kinetic Isotope Effect Analogue): The C-F bond is significantly stronger than the C-H bond. Direct hydroxylation (H-abstraction mechanism) at a fluorinated site is energetically prohibitive under physiological conditions.

  • Electronic Deactivation: Fluorine is the most electronegative element (3.98 Pauling scale). When attached to the naphthalene ring, it withdraws electron density from the

    
    -system (inductive effect, 
    
    
    
    ). This lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the ring less nucleophilic and less reactive toward the electrophilic "Compound I" (FeO
    
    
    ) species of the CYP catalytic cycle.
  • Metabolic Switching: By blocking the primary "soft spot" (e.g., C1 or C2), you force the enzyme to attack a secondary, less favorable site (e.g., C6 or C7). This often results in a significantly slower reaction rate (

    
    ), effectively increasing the metabolic half-life (
    
    
    
    ).
Regioselectivity Rules
  • 1-Fluoronaphthalene: Blocks the most reactive C1 position. However, the adjacent C2 is still vulnerable to epoxidation, though the rate is reduced due to the inductive withdrawal of the neighbor fluorine.

  • 2-Fluoronaphthalene: Often more effective at stabilizing the specific 1,2-bond because it sterically and electronically hinders the formation of the 1,2-epoxide bridge.

  • Octafluoronaphthalene: While metabolically inert, perfluorination drastically increases lipophilicity (LogP) and reduces solubility, often rendering the molecule "brick-dust" (useless as a drug). Strategic mono- or di-substitution is preferred.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the divergence between the toxic pathway of unsubstituted naphthalene and the stabilized pathway of fluoronaphthalene.

MetabolicPathway Naph Naphthalene (Unsubstituted) CYP CYP450 (Oxidation) Naph->CYP Epoxide 1,2-Naphthalene Oxide (Unstable Electrophile) CYP->Epoxide Fast k_cat Tox Covalent Binding / Toxicity Epoxide->Tox Nucleophilic Attack FNaph 2-Fluoronaphthalene (Stabilized) CYP_Block CYP450 (Blocked/Slowed) FNaph->CYP_Block Stable Intact Drug / Renal Excretion CYP_Block->Stable No Reaction Switch Metabolic Switch (Oxidation at C6/C7) CYP_Block->Switch Slow k_cat

Figure 1: Comparative metabolic fate of Naphthalene vs. Fluoronaphthalene. Note the blockade of the toxic epoxide pathway.

Part 4: Experimental Protocol (Microsomal Stability)

To validate the stability conferred by fluorination, a standard microsomal stability assay is required. However, naphthalenes are highly lipophilic (LogP > 3), requiring specific modifications to prevent non-specific binding (NSB) and precipitation.

Protocol: Lipophilic Microsomal Stability Assay

Reagents:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (solutions A and B).

  • Test Compound (10 mM in DMSO).

  • Positive Control (e.g., Testosterone or Propranolol).

  • Quenching Solution: Acetonitrile (ACN) with Internal Standard (IS).

Workflow Steps:

  • Preparation of Substrate:

    • Dilute 10 mM DMSO stock to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • Critical: Ensure final DMSO concentration is < 0.1% to avoid inhibiting CYP enzymes.

    • Self-Validation Check: Visually inspect for precipitation. For fluoronaphthalenes, if precipitation occurs, add 0.05% BSA (Bovine Serum Albumin) to the buffer to aid solubility, but be aware this may affect free fraction (

      
      ).
      
  • Pre-Incubation:

    • Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 350 µL of substrate solution.

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 20 µL of NADPH regenerating system to start the reaction.

    • Total reaction volume: 400 µL.

  • Sampling (Time Course):

    • At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching:

    • Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile (containing IS).

    • Vortex for 10 minutes to ensure protein precipitation.

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion disappearance.

Visualization of Assay Workflow

AssayWorkflow cluster_sampling Time Course Sampling Step1 Substrate Prep (1 µM in Buffer) Step2 Pre-Incubation (Microsomes + Cmpd, 37°C) Step1->Step2 Step3 Initiation (Add NADPH) Step2->Step3 T0 T=0 min Step3->T0 T15 T=15 min Step3->T15 T60 T=60 min Step3->T60 Step4 Quench (Ice-Cold ACN + IS) T0->Step4 T15->Step4 T60->Step4 Step5 LC-MS/MS Analysis (Parent Depletion) Step4->Step5

Figure 2: Step-by-step Microsomal Stability Assay workflow for lipophilic compounds.

Part 5: Data Interpretation & Case Studies

When analyzing data from the above protocol, you will calculate the elimination rate constant (


) from the slope of ln(% remaining) vs. time.

Formulae:

Representative Data: The Fluorine Effect

The following table illustrates typical shifts in stability parameters observed when fluorinating a naphthalene scaffold.

Compound StructureSubstitutionRel.[1][3][4][5] Electronic DensityPrimary Metabolic RouteIntrinsic Clearance (

)
Stability Status
Naphthalene NoneHigh (Electron Rich)1,2-Epoxidation (Fast)High (>100 µL/min/mg)Unstable
1-Fluoronaphthalene C1-FReduced (Inductive)C2-HydroxylationModerateImproved
2-Fluoronaphthalene C2-FReducedC6/C7-Oxidation (Slow)Low (<20 µL/min/mg)Stable
Octafluoronaphthalene All-FVery Low (Electron Poor)None (Inert)NegligibleToo Stable / Insoluble

Case Study Insight: Agomelatine Analogs Agomelatine (Valdoxan) contains a naphthalene ring. Research into its analogs has shown that blocking the metabolic soft spots on the naphthalene ring with bioisosteres (like fluorine or chlorine) significantly extends the half-life, allowing for lower dosing and reduced hepatotoxicity risks associated with reactive metabolites [1].

References

  • BenchChem. (2025).[1][6][7] The Ascendant Role of Fluorinated Naphthalene Derivatives in Modern Medicinal Chemistry. Retrieved from

  • Bhattarai, P., et al. (2026).[8] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[8] Retrieved from

  • American Chemical Society. (2019).[9] The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from

  • Creative Bioarray. (2024). Microsomal Stability Assay Protocol. Retrieved from

  • Agency for Toxic Substances and Disease Registry. (2005).[2] Toxicological Profile for Naphthalene. Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Fluoro-2-methylnaphthalene

[1]

Abstract

The synthesis of this compound presents a regiochemical challenge due to the inherent reactivity of the 1-position (alpha, ortho to methyl) in the naphthalene ring system.[1] Direct electrophilic fluorination or bromination typically yields the 1-substituted isomer as the major product. To overcome this, this protocol employs a robust three-step sequence: (1) Exhaustive bromination to yield 1,4-dibromo-2-methylnaphthalene,[1] (2) Regioselective debromination of the sterically congested 1-position to yield 4-bromo-2-methylnaphthalene, and (3) Electrophilic fluorination via lithiation and N-fluorobenzenesulfonimide (NFSI).[1] This route ensures high isomeric purity suitable for pharmaceutical applications.

Retrosynthetic Analysis & Strategy

The strategic pivot relies on the steric differentiation between the C1 and C4 positions.

  • Challenge: The C1 position is electronically activated and kinetically favored but sterically hindered by the C2-methyl group and the C8-peri hydrogen.[1]

  • Solution: Bromination is driven to the 1,4-dibromo stage. Subsequent lithium-halogen exchange occurs preferentially at the more sterically crowded C1 position (relief of steric strain), allowing selective protonation to restore the C1-H bond while leaving the C4-Br intact.[1]

RetrosynthesisTargetThis compoundPrecursor14-Bromo-2-methylnaphthaleneTarget->Precursor1Fluorination(Li-Hal Exch / NFSI)Precursor21,4-Dibromo-2-methylnaphthalenePrecursor1->Precursor2SelectiveDebrominationStart2-MethylnaphthalenePrecursor2->StartExhaustiveBromination

Figure 1: Retrosynthetic logic prioritizing regiocontrol via the dibromo intermediate.

Detailed Experimental Protocol

Stage 1: Synthesis of 1,4-Dibromo-2-methylnaphthalene

This step installs bromine at both activated alpha-positions.[1]

  • Reagents: 2-Methylnaphthalene (1.0 equiv), Bromine (

    
    , 2.5 equiv), Dichloromethane (DCM) or Acetic Acid.
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    

Procedure:

  • Dissolve 2-methylnaphthalene (14.2 g, 100 mmol) in DCM (150 mL) in a round-bottom flask equipped with a dropping funnel and gas scrubber (for HBr).

  • Cool the solution to 0°C.

  • Add Bromine (40.0 g, 250 mmol, 2.5 equiv) dropwise over 60 minutes. Note: Excess bromine drives the reaction to the dibromo stage.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane) until the monobromo intermediate disappears.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess bromine.[2]
    
  • Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol or heptane to yield off-white crystals.

    • Target Yield: ~85%[1][3][4]

    • Data: 1,4-Dibromo-2-methylnaphthalene.[1]

Stage 2: Regioselective Debromination to 4-Bromo-2-methylnaphthalene

This is the critical regiodetermining step.[1] The 1-bromo substituent is selectively removed due to steric relief.[1]

  • Reagents: n-Butyllithium (n-BuLi, 1.05 equiv), THF (anhydrous), Water (

    
    ).
    
  • Mechanism: Selective Lithium-Halogen Exchange followed by Protonation.[1]

Procedure:

  • Dissolve 1,4-dibromo-2-methylnaphthalene (15.0 g, 50 mmol) in anhydrous THF (200 mL) under Nitrogen/Argon atmosphere.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is essential.

  • Add n-BuLi (2.5 M in hexanes, 21 mL, 52.5 mmol) dropwise over 30 minutes.

    • Insight: The exchange occurs at C1 (ortho to methyl) significantly faster than at C4 due to the release of steric strain between the Br and the Methyl group.

  • Stir at -78°C for 45 minutes.

  • Quench the reaction at -78°C by adding Water (10 mL) or Methanol.

  • Allow to warm to room temperature.

  • Workup: Dilute with diethyl ether, wash with water, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica, 100% Hexanes) or vacuum distillation.

    • Target Yield: 70–75%[1]

    • Product:4-Bromo-2-methylnaphthalene .[1][2][5][6]

    • Validation: Check

      
       NMR. The C1 proton should appear as a singlet (or narrow doublet) at ~7.6–7.8 ppm, distinct from the C3 proton.
      
Stage 3: Fluorination to this compound

Conversion of the specific aryl bromide to the aryl fluoride using a safe, electrophilic fluorinating agent.[1]

  • Reagents: n-BuLi (1.1 equiv), N-Fluorobenzenesulfonimide (NFSI, 1.2 equiv), THF.[1]

  • Mechanism: Lithium-Halogen Exchange followed by Electrophilic Fluorination.[1]

Procedure:

  • Dissolve 4-bromo-2-methylnaphthalene (4.42 g, 20 mmol) in anhydrous THF (80 mL) under Argon.

  • Cool to -78°C .

  • Add n-BuLi (2.5 M, 8.8 mL, 22 mmol) dropwise. Stir for 30–60 minutes to generate the 4-lithio species.

  • Dissolve NFSI (7.56 g, 24 mmol) in THF (20 mL) in a separate vessel.

  • Add the NFSI solution to the lithiated naphthalene solution rapidly at -78°C.

  • Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Quench with saturated

    
    , extract with ether, and wash with water.
    
  • Purification: Column chromatography (Hexanes). The fluoro product is slightly more polar than the starting bromo compound but significantly less polar than des-bromo byproducts.

    • Target Yield: 60–70%[1]

    • Final Product:This compound (Colorless oil or low-melting solid).[1]

Data Summary & Characterization

ParameterStage 1 (Dibromination)Stage 2 (Debromination)Stage 3 (Fluorination)
Reagent

(2.5 eq)
n-BuLi (1.05 eq) /

n-BuLi / NFSI
Temp 0°C

RT
-78°C-78°C

RT
Key Intermediate 1,4-Dibromo-2-methylnaphthalene4-Lithio-2-methylnaphthalene (transient)This compound
Yield (Approx) 85%72%65%
Appearance Off-white crystalsColorless oil/solidColorless oil

Analytical Validation (Expected):

  • 
    H NMR (CDCl
    
    
    ):
    Look for the diagnostic coupling of the Fluorine atom.
    • 
       ~2.6 ppm (
      
      
      , d,
      
      
      Hz).
    • 
       ~7.0-7.2 ppm (H3, d, 
      
      
      Hz).[1]
  • 
    F NMR:  Single peak typically around -120 to -130 ppm (relative to 
    
    
    ).[1]
  • GC-MS: Molecular ion

    
     m/z.[1]
    

Process Workflow Diagram

Workflowcluster_0Stage 1: Brominationcluster_1Stage 2: Regioselective Debrominationcluster_2Stage 3: FluorinationS12-Methylnaphthalene+ Br2 (2.5 eq)S21,4-Dibromo-2-methylnaphthaleneS1->S2DCM, 0°CS3Lithiation (C1-selective)[-78°C, n-BuLi]S2->S3Quench w/ H2OS44-Bromo-2-methylnaphthaleneS3->S4Quench w/ H2OS5Lithiation (C4)+ NFSIS4->S5S6This compoundS5->S6

Figure 2: Step-by-step synthetic workflow for high-purity isolation.

Safety & Troubleshooting

  • Regioselectivity Issues: If Stage 2 yields a mixture of 1-bromo and 4-bromo, the lithiation time at -78°C was likely too short, or the temperature fluctuated.[1] The C1-Li exchange is fast but requires strict cold to prevent equilibration to the thermodynamic dilithio species.

  • Handling n-BuLi: Pyrophoric. Use oven-dried glassware and inert atmosphere (Argon/Nitrogen).[1][7]

  • NFSI: While safer than

    
     gas, NFSI is an oxidant. Store in a cool, dry place.
    
  • Bromine: Highly toxic and corrosive. Use a gas trap (NaOH solution) to neutralize evolved HBr.

References

  • BenchChem Technical Support. (2025).[2][5][6][8] Synthesis of 2-(Aminomethyl)-4-bromonaphthalene. Retrieved from . (Demonstrates the utility of the 4-bromo intermediate).

  • Smith, K., et al. (1986). Regioselective bromination of activated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1. (General principles of naphthalene bromination).

  • Fischer, A., & Robinson, F. P. (1981). Preparation of a series of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry, 59, 2629. (Synthesis of fluoronaphthalenes).
  • Organic Syntheses.Preparation of 1,1-Difluoroallenes and functionalized naphthalenes.
  • GuideChem.1-Fluoronaphthalene synthesis and properties. (Background on fluoronaphthalene stability).

High-Efficiency Suzuki-Miyaura Coupling Protocols for 4-Fluoro-2-methylnaphthalene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-Fluoro-2-methylnaphthalene is a high-value pharmacophore in medicinal chemistry. The 4-fluoro substituent blocks metabolic oxidation (P450) at the electron-rich naphthalene ring, while the 2-methyl group provides a conformational lock, restricting rotation in biaryl systems.

However, incorporating this scaffold via Suzuki-Miyaura coupling presents distinct challenges:

  • Steric Hindrance (The "Ortho Effect"): The C2-methyl group creates significant steric bulk proximal to the C1 reaction site, inhibiting the transmetallation step in the catalytic cycle.

  • Electronic Deactivation: While the C4-fluorine activates the ring for oxidative addition (if using the bromide), it can destabilize the corresponding boronic acid toward protodeboronation.

This Application Note provides two validated protocols for functionalizing this core at the C1 position , utilizing advanced ligand systems to overcome the steric energy barrier.

Mechanistic Analysis & Catalyst Selection

To achieve high yields (>85%), the catalyst system must be selected to address the specific geometry of this compound.

The Steric Challenge

Standard ligands (e.g., PPh₃ in Pd(PPh₃)₄) are often ineffective for 1,2-substituted naphthalenes because they lack the bulk required to force the reductive elimination of the crowded biaryl product.

Recommended Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands).

  • SPhos: Excellent for sterically hindered aryl chlorides/bromides.

  • XPhos: Superior for extremely hindered substrates or when using weak nucleophiles.

Mechanistic Pathway Diagram

The following diagram illustrates the critical "Steric Clash" point where standard catalysts fail and where Buchwald ligands facilitate the cycle.

SuzukiMechanism cluster_steric CRITICAL FAILURE POINT (Standard Catalysts) Pd0 Pd(0)-Ligand Active Species (Bulky Ligand Required) OxAdd Oxidative Addition (Facilitated by 4-F) Pd0->OxAdd + 1-Bromo-4-fluoro-2-methylnaphthalene PdII_Ox Pd(II)-Ar-Br Complex (Steric Crowding at C2-Me) OxAdd->PdII_Ox BaseStep Base Activation (Formation of Pd-Hydroxo/Alkoxo) PdII_Ox->BaseStep + Base (OH-) TransMet Transmetallation (Rate Limiting Step due to Sterics) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (4-Fluoro-2-methyl-1-aryl-naphthalene) RedElim->Product

Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by the C2-methyl group.

Experimental Protocols

Protocol A: The Electrophile Route (Standard)

Substrate: 1-Bromo-4-fluoro-2-methylnaphthalene Coupling Partner: Aryl Boronic Acid (Ar-B(OH)₂) Objective: Coupling a hindered bromide with a standard boronic acid.

This is the most robust approach. The C1-Br bond is activated by the para-Fluorine, facilitating oxidative addition.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Aryl Halide 1.0Substrate1-Bromo-4-fluoro-2-methylnaphthalene
Boronic Acid 1.2 - 1.5NucleophilePhenylboronic acid derivatives
Catalyst 0.02 - 0.05Pd SourcePd(OAc)₂ or Pd₂(dba)₃
Ligand 0.04 - 0.10Steric ModulatorSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Base 2.0 - 3.0ActivatorK₃PO₄ (Tribasic Potassium Phosphate)
Solvent N/AMediumToluene / Water (10:1) or 1,4-Dioxane / Water (4:1)
Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with 1-bromo-4-fluoro-2-methylnaphthalene (1.0 equiv), Aryl boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed Toluene/Water (10:1 v/v). Concentration should be 0.1 M – 0.2 M relative to the bromide.

    • Note: Degassing is critical. Sparge solvent with Argon for 15 mins prior to use.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C for 12–18 hours.

    • Observation: The reaction mixture usually turns from orange to black (active Pd species).

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Tip: The 4-F group provides a distinct retention shift compared to non-fluorinated impurities, aiding separation.

Protocol B: The Nucleophile Route (Reverse Coupling)

Substrate: (4-Fluoro-2-methylnaphthalen-1-yl)boronic acid Coupling Partner: Aryl Bromide/Chloride Objective: Coupling the hindered fluoronaphthyl boronate with an external electrophile.

Risk: Boronic acids with ortho-substituents (2-Me) and electron-withdrawing groups (4-F) are prone to protodeboronation (loss of the boron group) under aqueous basic conditions.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Boronic Acid 1.3 - 1.5Nucleophile(4-Fluoro-2-methylnaphthalen-1-yl)boronic acid
Aryl Halide 1.0ElectrophileAr-Br or Ar-Cl
Catalyst 0.02Pre-catalystXPhos Pd G2 (Second Gen Precatalyst)
Base 2.0ActivatorK₂CO₃ (aqueous 2M) or Cs₂CO₃ (anhydrous)
Solvent N/AMediumTHF or 1,4-Dioxane (anhydrous preferred if deboronation is observed)
Step-by-Step Procedure
  • Catalyst Choice: Use XPhos Pd G2 . This pre-catalyst ensures rapid initiation, which is crucial to consume the unstable boronic acid before it degrades.

  • Setup: Charge the reaction vessel with the Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), and XPhos Pd G2 (2 mol%).

  • Base/Solvent:

    • Option A (Standard): Add THF and 0.5 M aqueous K₃PO₄.

    • Option B (Sensitive Substrates): If protodeboronation is >10%, switch to anhydrous conditions : Dioxane with Cs₂CO₃.

  • Reaction: Heat to 60-80°C . Keep the temperature lower than Protocol A to preserve the boronic acid. Reaction time is typically shorter (2–6 hours).

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on available starting materials.

Workflow Start Start: Functionalizing This compound Decision Which handle is on the Naphthalene? Start->Decision RouteA Halogen (Br/Cl) at C1 Position Decision->RouteA 1-Bromo derivative RouteB Boronic Acid/Ester at C1 Position Decision->RouteB 1-Borono derivative MethodA PROTOCOL A Ligand: SPhos Temp: 100°C Solvent: Tol/H2O RouteA->MethodA MethodB PROTOCOL B Catalyst: XPhos Pd G2 Temp: 60-80°C Risk: Deboronation RouteB->MethodB Workup Standard Workup (EtOAc/Brine) MethodA->Workup MethodB->Workup

Figure 2: Operational workflow for selecting the optimal coupling strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or insufficient activation.Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . Ensure inert atmosphere (Argon).
Homocoupling of Halide Oxidation of Pd(0) or excess catalyst.Reduce catalyst loading to 1 mol%. Ensure rigorous degassing of solvents.
Protodeboronation (Route B) Reaction temperature too high or base too strong.Lower temp to 60°C. Switch base from K₃PO₄ to K₂CO₃ or NaHCO₃ . Use anhydrous dioxane.
Regioisomer Impurities C-H activation at other positions (rare but possible).Use strictly Pd(OAc)₂ (avoid PdCl₂ sources). Lower temperature.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Rationale: Establishes SPhos/XPhos as the gold standard for ortho-substituted biaryl synthesis.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Rationale: Foundational text for the mechanism and base effects.[1]

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003.

    • Rationale: Provides an alternative (Trifluoroborates) if the boronic acid in Protocol B proves too unstable.
  • BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine." BenchChem Protocols.

    • Rationale: Analogous protocol for sterically hindered, hetero

Sources

Application Note: Precision Fluorination of Methylnaphthalene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

From Radical C(sp³)–H Activation to Electrophilic C(sp²)–F Installation

Abstract

The introduction of fluorine into methylnaphthalene scaffolds is a pivotal strategy in medicinal chemistry to modulate lipophilicity (


), metabolic stability, and pKa. However, the substrate presents a dichotomy of reactivity: the electron-rich naphthalene ring is prone to electrophilic aromatic substitution (EAS), while the methyl group is susceptible to radical hydrogen atom transfer (HAT). This guide details two orthogonal protocols: (1) Photochemical Benzylic Fluorination  using decatungstate catalysis for side-chain modification, and (2) Electrophilic Ring Fluorination  using Selectfluor™ for nuclear substitution.[1]

The Reactivity Landscape

Methylnaphthalenes possess two distinct reactive centers. Successful fluorination requires selecting the mechanism that exploits the specific electronic properties of the desired site while suppressing the other.

Target SiteHybridizationDominant MechanismKey Challenge
Benzylic (Lateral)

Radical Abstraction (HAT)Over-oxidation to aldehyde; Ring fluorination competition.[1]
Ring (Nuclear)

Electrophilic Substitution (

)
Regioselectivity (1- vs 2-position); Benzylic oxidation side-reactions.[1]

Protocol A: Benzylic Fluorination via Decatungstate Photocatalysis

Objective: Selective mono-fluorination of the methyl group (


).[1]
The Logic (Why this method?)

Traditional radical halogenation (e.g., NBS/radical initiator) followed by nucleophilic fluorination (AgF) often fails due to the instability of benzylic halides and competitive ring halogenation.

This protocol utilizes Tetrabutylammonium Decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst.[1] Upon excitation by near-UV/blue light (


 nm), the excited state decatungstate (

) abstracts a hydrogen atom from the benzylic position.[1] The resulting carbon-centered radical intercepts an electrophilic fluorine source (NFSI), forming the C-F bond.[2][3] This method is superior because the highly polarity-mismatched transition state favors the electron-rich benzylic C-H bond over the aromatic ring.[1]
Reagents & Equipment[1][4][5]
  • Substrate: Methylnaphthalene derivative (1.0 equiv).[1]

  • Photocatalyst: TBADT (2 mol%).[1]

  • Fluorine Source: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv).[1]

  • Solvent: Acetonitrile (MeCN) / Water (9:1 v/v).[1] Note: Water cosolvent accelerates the reaction via the hydrophobic effect.

  • Light Source: 365 nm LED (approx. 60W power).[1]

  • Atmosphere: Inert (Nitrogen/Argon).[1]

Step-by-Step Workflow
  • Preparation: In a Pyrex or quartz reaction vial, dissolve the methylnaphthalene substrate (0.5 mmol) and NFSI (189 mg, 0.6 mmol) in MeCN (4.5 mL) and water (0.5 mL).

  • Catalyst Addition: Add TBADT (33 mg, 0.01 mmol). The solution will appear pale yellow.[1]

  • Degassing: Sparge the solution with nitrogen for 10 minutes to remove oxygen (O₂ quenches the excited photocatalyst). Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2–3 cm from the 365 nm LED source. Stir vigorously.

    • Fan Cooling: Ensure the reaction temperature remains

      
       to prevent thermal decomposition of NFSI.
      
  • Monitoring: Monitor via UPLC-MS every 2 hours. The reaction typically reaches completion in 4–8 hours.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeCN.

    • Dilute with dichloromethane (DCM) and wash with saturated

      
       (removes sulfonimide byproduct).[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Silica).

    • Note: Monofluoromethyl derivatives are often only slightly more polar than the starting material.[1] Use a gradient of Hexanes/EtOAc (0

      
       10%).[1]
      
Mechanistic Visualization

DecatungstateCycle GroundState TBADT (Ground State) ExcitedState *TBADT (Excited) GroundState->ExcitedState hv (365 nm) Radical Benzylic Radical (R-CH2•) ExcitedState->Radical HAT (H-abstraction) ReducedW Reduced Catalyst (H-TBADT) ExcitedState->ReducedW Substrate Methylnaphthalene (R-CH3) Substrate->Radical Product Product (R-CH2F) Radical->Product F-Transfer NFSI NFSI (F source) NFSI->Product ReducedW->GroundState Oxidation (O2/Persulfate)

Figure 1: Decatungstate-catalyzed Hydrogen Atom Transfer (HAT) cycle for benzylic fluorination.

Protocol B: Nuclear Fluorination via Selectfluor™

Objective: Direct electrophilic fluorination of the naphthalene ring.

The Logic

1-Methylnaphthalene activates the ring at the 2- (ortho) and 4- (para) positions.[1] Selectfluor™ (F-TEDA-BF₄) is the reagent of choice due to its high reduction potential (


 V) and operational safety compared to 

gas.[1]

Critical Insight: Unlike benzene, naphthalene derivatives can undergo single-electron transfer (SET) pathways with Selectfluor.[1] However, in polar aprotic solvents, the


 (Electrophilic Aromatic Substitution) pathway dominates.
Reagents
  • Substrate: Methylnaphthalene derivative.[1]

  • Reagent: Selectfluor™ (1.1 equiv).[1]

  • Solvent: Acetonitrile (MeCN).[1]

  • Additive: Trifluoroacetic acid (TFA) (0.1 equiv) – Optional, acts as a proton shuttle to re-aromatize the intermediate.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve substrate (1.0 mmol) in dry MeCN (10 mL) under nitrogen.

  • Addition: Add Selectfluor (390 mg, 1.1 mmol) in one portion. The reagent is not fully soluble initially; it will dissolve as the reaction proceeds.

  • Heating: Heat the reaction to

    
    .
    
    • Observation: The reaction mixture often turns yellow/orange due to charge-transfer complex formation.[1]

  • Workup:

    • Quench with saturated aqueous

      
       (removes oxidative byproducts).[1]
      
    • Extract with Ethyl Acetate (

      
       mL).[1]
      
  • Purification:

    • Regioisomers (2-F vs 4-F) are difficult to separate.[1]

    • Tip: Use C18 Reverse Phase HPLC if normal phase silica fails to resolve the isomers.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Benzylic)

Inhibition
Increase degassing time; ensure continuous inert gas flow.
Over-fluorination (

)
Excess ReagentStrictly limit NFSI to 1.1–1.2 equiv.[1] Stop reaction at 80% conversion.
Ring vs. Chain Scrambling Solvent PolarityBenzylic: Use non-polar/polar mix (PhCF3/MeCN). Ring: Use highly polar (MeCN/MeOH).[1]
Decomposition Thermal InstabilityEnsure LED setup has active cooling (fan).[1] Keep

.

Strategic Decision Tree

StrategyMap Start Methylnaphthalene Substrate Goal Target? Start->Goal SideChain Side-Chain (-CH2F) Goal->SideChain sp3 C-H Ring Ring Fluorination Goal->Ring sp2 C-H MethodA Protocol A: Decatungstate/NFSI (Photochemical) SideChain->MethodA MethodB Protocol B: Selectfluor/MeCN (Electrophilic) Ring->MethodB

Figure 2: Decision matrix for selecting the appropriate fluorination protocol.

References

  • Decatungstate Photocatalysis (Benzylic Fluorination)

    • Perry, I. B., et al. (2023).[1] "Development and application of decatungstate catalyzed C–H fluorination." Chemical Science.

  • Selectfluor Radical Chemistry (Selectfluor-DMAP Complex)

    • Pieber, B., et al. (2022).[1][4] "Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch." Organic Letters.

    • [1]

  • Electrophilic Fluorination Mechanisms

    • Ritter, T., et al. (2013).[1] "Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer." Journal of the American Chemical Society.

  • General Selectfluor Properties

    • Banks, R. E. (1992).[1] "Selectfluor™ reagent F-TEDA-BF4: A user-friendly electrophilic fluorinating agent."[1] Journal of Fluorine Chemistry.

    • [1]

Sources

The Untapped Potential of 4-Fluoro-2-methylnaphthalene: A Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorinated Naphthalene Scaffolds in Agrochemical Design

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management, the strategic incorporation of specific structural motifs is paramount. The 4-fluoro-2-methylnaphthalene scaffold, while not yet a mainstream building block, represents a largely untapped reservoir of potential for the development of next-generation fungicides, herbicides, and insecticides. The strategic placement of a fluorine atom and a methyl group on the naphthalene core can profoundly influence the physicochemical and biological properties of a molecule. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, increase binding affinity to target enzymes, and improve membrane permeability.[1] Concurrently, the methyl group can provide a crucial lipophilic handle and influence the overall stereochemistry, which is often critical for biological activity. This document serves as a detailed guide for researchers and drug development professionals, outlining the hypothetical, yet scientifically grounded, applications of this compound in the synthesis of innovative crop protection agents.

Hypothetical Application in Fungicide Synthesis: Targeting Succinate Dehydrogenase Inhibitors (SDHIs)

The succinate dehydrogenase (SDH) enzyme is a well-established target for a major class of fungicides. The carboxamide group is a common feature of many SDHI fungicides, and the lipophilic portion of the molecule plays a crucial role in binding to the enzyme's active site. Here, we propose a synthetic pathway to a novel SDHI fungicide incorporating the this compound moiety.

Rationale for this compound in SDHI Design

The naphthalene ring system provides a large, rigid, and lipophilic scaffold that can effectively occupy the hydrophobic pockets of the SDH enzyme. The fluorine atom can enhance the binding affinity through favorable electronic interactions and increase the molecule's resistance to metabolic degradation by oxidative enzymes within the fungal pathogen. The methyl group can further enhance lipophilicity, aiding in the penetration of fungal cell membranes.

Experimental Protocol: Synthesis of a Novel Naphthalene-Based SDHI Fungicide

This protocol outlines a plausible multi-step synthesis of a hypothetical SDHI fungicide derived from this compound.

Step 1: Friedel-Crafts Acylation of this compound

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (1.2 eq).

  • Slowly add oxalyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acyl chloride derivative.

Step 2: Amidation with a Pyrazole Amine

  • Dissolve the crude acyl chloride from Step 1 in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • To this solution, add a solution of a suitable pyrazole amine (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine) (1.0 eq) and a non-nucleophilic base (e.g., triethylamine) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the target SDHI fungicide.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Amidation This compound This compound Acyl_Chloride Acyl Chloride Derivative This compound->Acyl_Chloride Oxalyl Chloride, AlCl3 SDHI_Fungicide Target SDHI Fungicide Acyl_Chloride->SDHI_Fungicide Pyrazole Amine, Base Pyrazole_Amine Pyrazole Amine

Caption: Synthetic route to a hypothetical PPO-inhibiting herbicide.

Hypothetical Application in Insecticide Synthesis: Neonicotinoid Analogs

Neonicotinoids are a class of insecticides that act on the nicotinic acetylcholine receptors (nAChRs) of insects. While concerns about their environmental impact have arisen, the development of novel analogs with improved selectivity and safety profiles is an active area of research. We propose the synthesis of a neonicotinoid analog where the traditional chloropyridinyl moiety is replaced by a derivative of this compound.

Rationale for this compound in Neonicotinoid Design

The lipophilic and aromatic nature of the naphthalene ring could lead to favorable interactions with the hydrophobic regions of the insect nAChR. The fluorine atom may enhance the binding affinity and metabolic stability of the compound. The methyl group provides a point for structural modification to optimize insecticidal activity and reduce non-target effects.

Experimental Protocol: Synthesis of a Novel Naphthalene-Based Neonicotinoid Analog

This protocol describes a hypothetical pathway to a neonicotinoid analog.

Step 1: Bromination of the Methyl Group

  • Dissolve this compound (1.0 eq) in a non-polar solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator (e.g., benzoyl peroxide).

  • Reflux the mixture under UV irradiation for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and brine.

  • Dry the organic layer and concentrate to obtain the bromomethyl derivative.

Step 2: Nucleophilic Substitution with an Imidazolidine Moiety

  • To a solution of the bromomethyl derivative from Step 1 in a polar aprotic solvent (e.g., acetonitrile), add a suitable imidazolidine derivative (e.g., 1-(2-chloro-1,3-thiazol-5-ylmethyl)-N-nitroimidazolidin-2-imine) and a base (e.g., potassium carbonate).

  • Stir the reaction mixture at an elevated temperature for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the target neonicotinoid analog.

Diagram: Hypothetical Synthesis of a Naphthalene-Based Neonicotinoid

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nucleophilic Substitution Start This compound Bromo Bromomethyl-derivative Start->Bromo NBS, Initiator Neonicotinoid Target Neonicotinoid Analog Bromo->Neonicotinoid Substitution Reaction Imidazolidine Imidazolidine Derivative Imidazolidine->Neonicotinoid

Caption: Synthetic pathway to a hypothetical neonicotinoid analog.

Conclusion and Future Perspectives

While direct applications of this compound in commercial agrochemicals are not yet documented, its structural features present a compelling case for its exploration as a versatile building block. The hypothetical synthetic pathways outlined in this document provide a conceptual framework for the rational design of novel fungicides, herbicides, and insecticides. The strategic incorporation of the fluorinated naphthalene moiety has the potential to address key challenges in modern crop protection, including metabolic resistance and the need for improved toxicological profiles. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is highly encouraged to unlock the full potential of this promising scaffold.

References

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved from [Link]

  • Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. (n.d.). Retrieved from [Link]

  • Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. (2006). PubMed. Retrieved from [Link]

  • AGROCHEMICAL COMPOSITION. (2021). European Patent Office. Retrieved from [Link]

  • US8629085B2 - Agrochemical compositions containing naphthalene sulfonate derivatives and nitrogen-containing surfactants. (n.d.). Google Patents.
  • 22 Active Ingredient Patents to Expire by 2030: What It Means for Indian Agrochemical Companies. (2021). AgriBusiness Global. Retrieved from [Link]

  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023). MDPI. Retrieved from [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
  • Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. (2025). MDPI. Retrieved from [Link]

  • Other Fluorinated Herbicides Used in Ireland. (n.d.). Friends of the Irish Environment. Retrieved from [Link]

  • Crop protection chemicals. (2009). RSC Education. Retrieved from [Link]

  • Herbicidal activity of fluoroquinolone derivatives. (2021). PubMed. Retrieved from [Link]

  • 2-methylnaphthalene. (2026). AERU - University of Hertfordshire. Retrieved from [Link]

  • Fluorine analogs of dicamba and tricamba herbicides; synthesis and their pesticidal activity. (2025). ResearchGate. Retrieved from [Link]

  • The Importance of Fluorine in Crop Protection. (2015). ResearchGate. Retrieved from [Link]

  • EP4366530A1 - Herbicidal compositions. (n.d.). Google Patents.
  • US20050037045A1 - Naphthalene derivatives as termite repellents and toxicants. (n.d.). Google Patents.
  • Toxicity of Naphthalene and 10 Related Compounds on Coptotermes formosanus (Isoptera: Rhinotermitidae). (n.d.). CABI Digital Library. Retrieved from [Link]

  • Crop Protection Chemicals. (n.d.). Journal of Precision Agriculture - Open Access Pub. Retrieved from [Link]

  • Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (n.d.). ATSDR. Retrieved from [Link]

  • A MOF-based pH-responsive dual controlled-release system for herbicide pretilachlor and safener AD-67 delivery that enhances the herbicidal efficacy and reduces side effects. (n.d.). Environmental Science - RSC Publishing. Retrieved from [Link]

Sources

electrophilic aromatic substitution of 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Electrophilic Aromatic Substitution of 4-Fluoro-2-methylnaphthalene

Executive Summary & Strategic Value

This compound is a high-value scaffold in medicinal chemistry, particularly for modulating metabolic stability via the fluorine substituent while leveraging the lipophilic naphthalene core.[1] However, functionalizing this scaffold is non-trivial due to the competing electronic and steric effects of the methyl (activator) and fluoro (deactivator/director) groups.

This guide provides a validated roadmap for Electrophilic Aromatic Substitution (EAS) on this substrate. Unlike benzene derivatives, naphthalene systems require careful control of kinetic vs. thermodynamic conditions to prevent over-substitution or substitution on the unsubstituted ring.

Key Technical Insight: The reactivity of this compound is dominated by the C1 position (


-position) .[1]
  • Electronic Synergy: The C2-Methyl group activates C1 (ortho).[1] The C4-Fluoro group, while inductively withdrawing, donates electron density via resonance to C1 (para-like relationship in the naphthalene system).

  • Steric Gating: The C3 position is electronically activated but sterically occluded by the flanking Methyl and Fluoro groups ("buttressing effect"). The unsubstituted ring (C5-C8) is kinetically slower than the activated C1 position.[1]

Mechanistic Analysis & Regioselectivity

To design successful protocols, we must visualize the electronic vectors.

Figure 1: Reactivity Landscape of this compound

Reactivity Substrate This compound C1 C1 Position (α) Target Site Substrate->C1 Synergistic Activation (Me-Ortho + F-Para) C3 C3 Position (β) Sterically Blocked Substrate->C3 Blocked by Me/F Buttressing RingB Ring B (C5-C8) Kinetically Disfavored Substrate->RingB Lacks Activation Legend Green: Major Pathway | Red: Blocked | Yellow: Minor Side Reaction

Caption: Electronic and steric vector analysis identifying C1 as the convergent nucleophilic site.

Experimental Protocols

Protocol A: Regioselective Bromination (Preparation of 1-Bromo-4-fluoro-2-methylnaphthalene)

Targeting the C1 position using mild conditions to avoid radical side reactions on the methyl group.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Catalyst:

    
     (10 mol%) or Silica Gel (mild Lewis acid)
    
  • Solvent: Acetonitrile (

    
    ) or DCM
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of substrate in 50 mL of anhydrous

    
    . Protect from light to inhibit radical bromination of the methyl group (benzylic bromination).
    
  • Activation: Add 10 mol%

    
    . This buffers the reaction and mildly activates NBS.
    
  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes at

    
    .
    
  • Reaction: Stir at room temperature (

    
    ) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.
    
    • Checkpoint: If benzylic bromination is observed (product mass M+79 on methyl), add a radical scavenger like BHT (1 mol%) and lower temperature to

      
      .
      
  • Quench: Pour mixture into 10%

    
     (aq) to destroy excess bromine.
    
  • Isolation: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 100% Hexanes).

Self-Validating Metric:

  • 1H NMR (CDCl3): Look for the loss of the C1 proton signal (typically a doublet around

    
     7.2-7.4 ppm).[1] The C3 proton (ortho to F) should remain as a doublet with large 
    
    
    
    coupling (~10-12 Hz).[1]
Protocol B: Controlled Nitration

Synthesis of 1-Nitro-4-fluoro-2-methylnaphthalene.

Reagents:

  • Substrate: this compound[1]

  • Nitrating Agent:

    
     (65%) / 
    
    
    
    (Acetic Anhydride) - Acetyl Nitrate generated in situ.[1]
  • Solvent: Acetic Anhydride (

    
    )
    

Rationale: Standard mixed acid (


) is too harsh and may lead to dinitration or oxidation. Acetyl nitrate provides a "soft" nitronium source favoring the 

-position (C1).[1]

Step-by-Step Workflow:

  • Preparation: Cool 20 mL of acetic anhydride to

    
    . Slowly add 1.1 equiv of fuming 
    
    
    
    keeping temp <
    
    
    .
  • Addition: Add solution of substrate (10 mmol in 5 mL

    
    ) dropwise to the nitrating mixture.
    
  • Control: Maintain temperature between

    
    . Stir for 2 hours.
    
  • Workup: Quench by pouring onto 100g of crushed ice/water. Vigorously stir to hydrolyze acetic anhydride.

  • Neutralization: Neutralize the aqueous suspension with saturated

    
     until pH 7.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Column chromatography (Hexane/DCM gradient).

Safety Note: Acetyl nitrate is potentially explosive if overheated. Never allow temperature to exceed


.
Protocol C: Friedel-Crafts Acylation

Synthesis of 1-Acetyl-4-fluoro-2-methylnaphthalene.

Reagents:

  • Substrate: 1.0 equiv

  • Acylating Agent: Acetyl Chloride (1.2 equiv)

  • Catalyst:

    
     (anhydrous, 1.3 equiv)
    
  • Solvent: Dichloromethane (DCM) - Promotes kinetic control (C1).[1]

  • Avoid Nitrobenzene (thermodynamic control often favors

    
    -substitution).[1]
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask under

    
     atmosphere.
    
  • Complexation: Suspend

    
     in dry DCM at 
    
    
    
    . Add Acetyl Chloride dropwise.[2] Stir 15 min to form the acylium complex.
  • Reaction: Add substrate (dissolved in DCM) slowly over 30 mins at

    
    .
    
  • Digestion: Allow to warm to RT and stir for 3 hours.

    • Observation: The solution will turn dark red/brown (formation of

      
      -complex).[1]
      
  • Quench: Slowly pour reaction mixture into ice/HCl (conc). Caution: Exothermic.

  • Workup: Separate organic layer, wash with NaOH (1M) to remove unreacted acids, then brine.

Data Summary & Troubleshooting

ReactionMajor ProductKey ConditionCommon Pitfall
Bromination 1-Bromo-Low Temp, Dark, Polar AproticRadical bromination of Methyl group (Benzylic).[1]
Nitration 1-Nitro-Acetyl Nitrate (

)
Dinitration or oxidation of naphthalene ring.[1]
Acylation 1-Acetyl-DCM Solvent, Kinetic ControlIsomerization to C6/C8 if heated too long.[1]

Analytical Confirmation (NMR): To confirm C1 substitution vs C3:

  • C1-Substituted: The C3 proton appears as a doublet (

    
     Hz).[1] No NOE is observed between the Methyl group and any aromatic proton (since C1 is now blocked).
    
  • C3-Substituted (Unlikely): The C1 proton would appear as a singlet (or weak doublet).[1] Strong NOE would be seen between Methyl protons and the C1 proton.

References

  • Olah, G. A.; Malhotra, R.; Narang, S. C. (1981). Nitration: Methods and Mechanisms. VCH Publishers.
  • Smith, K.; El-Hiti, G. A. (2021). "Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene". MDPI.

  • BenchChem Protocols . (2024). "Troubleshooting low yields in Friedel-Crafts acylation of naphthalene".

  • PubChem . (2025).[3] "1-Bromo-4-fluoronaphthalene Compound Summary". National Library of Medicine.

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Foundational text on electronic effects in naphthalene systems).

Sources

preparation of liquid crystals using 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Lateral-Fluorinated Naphthalene Liquid Crystals

Executive Summary

This guide details the protocol for synthesizing rod-like (calamitic) liquid crystals (LCs) utilizing 4-Fluoro-2-methylnaphthalene as the primary scaffold. Fluorinated naphthalene derivatives are critical in modern display technologies (e.g., TFT-LCDs) due to their ability to induce high optical anisotropy (


) while maintaining low rotational viscosity (

) compared to their non-fluorinated counterparts.

The protocol focuses on the conversion of the methyl group to a carboxylic acid moiety, followed by esterification with a mesogenic phenol. The resulting lateral fluorine substituent (position 4) disrupts smectic layer packing, thereby suppressing high-melting smectic phases and broadening the desirable nematic operating range.

Material Specifications & Properties

The starting material, this compound, serves as the "head" or "core" of the mesogen.

PropertySpecificationRole in LC Design
Compound This compoundCore Scaffold
Molecular Weight 160.19 g/mol Low MW allows for flexible tail attachment.
Substituents 2-Methyl (reactive), 4-Fluoro (lateral)Methyl: Handle for functionalization.Fluoro: Induces lateral dipole; lowers

.
Purity Requirement >99.5% (GC)Impurities >0.1% drastically reduce voltage holding ratio (VHR).
Target Phase Nematic (N)Preferred for fast-switching display modes.

Synthetic Strategy & Workflow

The synthesis is divided into two critical stages:

  • Oxidative Functionalization: Selective oxidation of the benzylic methyl group to a carboxylic acid.

  • Mesogenic Coupling: Formation of an ester linkage with a biphenyl core to extend the rigid rod length (aspect ratio).

Mechanistic Insight: Direct oxidation of electron-rich naphthalenes can lead to quinone formation. Therefore, we utilize a Permanganate/Pyridine system which stabilizes the intermediate and prevents ring degradation, ensuring high yield of the naphthoic acid.

Synthesis Workflow Diagram

LC_Synthesis Start 4-Fluoro-2- methylnaphthalene Oxidation Stage 1: Oxidation (KMnO4, Pyridine/H2O) Start->Oxidation Reflux, 4h Intermediate 4-Fluoro-2- naphthoic Acid Oxidation->Intermediate Precipitate & Wash Activation Activation (SOCl2, DMF cat.) Intermediate->Activation Anhydrous Conditions AcidChloride Acid Chloride Intermediate Activation->AcidChloride -SO2, -HCl Coupling Stage 2: Esterification (4'-Pentyl-4-biphenylol) AcidChloride->Coupling Pyridine, 0°C to RT Product Target LC: 4'-Pentylbiphenyl-4-yl 4-fluoro-2-naphthoate Coupling->Product Purification

Caption: Step-wise conversion of this compound to a nematogenic ester.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Fluoro-2-naphthoic Acid

Objective: Convert the methyl group to a carboxylic acid without fluorinating the ring or forming quinones.

Reagents:

  • This compound (10.0 g, 62.4 mmol)

  • Potassium Permanganate (KMnO

    
    ) (29.6 g, 187 mmol, 3.0 eq)
    
  • Pyridine (100 mL) / Water (50 mL)

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Dissolution: Dissolve the starting material in the Pyridine/Water mixture. Heat to 60°C.

  • Addition: Add KMnO

    
     in small portions over 1 hour. Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (approx. 95-100°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material spot (

    
    ) should disappear.
    
  • Workup:

    • Filter the hot mixture through a Celite pad to remove MnO

      
      . Wash the pad with hot water (50 mL).
      
    • Concentrate the filtrate under reduced pressure to remove most pyridine.

    • Acidify the aqueous residue with HCl (2M) until pH < 2. A white precipitate will form.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water (4:1).

    • Yield Target: 75–85%

    • QC Check: Melting point (expected >180°C).

Stage 2: Esterification to Form the Mesogen

Objective: Couple the acid with 4'-pentyl-4-biphenylol to generate the rigid core required for liquid crystallinity.

Reagents:

  • 4-Fluoro-2-naphthoic acid (5.0 g, 26.3 mmol)

  • Thionyl Chloride (SOCl

    
    ) (10 mL, excess)
    
  • 4'-Pentyl-4-biphenylol (6.3 g, 26.3 mmol)

  • Triethylamine (TEA) (5 mL) / Dichloromethane (DCM) (dry)

Protocol:

  • Activation (Acid Chloride Formation):

    • In a dry flask, suspend the naphthoic acid in SOCl

      
      . Add 1 drop of DMF as catalyst.
      
    • Reflux for 2 hours until the solution becomes clear (evolution of HCl/SO

      
       gas).
      
    • Evaporate excess SOCl

      
       under vacuum to yield the yellow crude acid chloride.
      
  • Coupling:

    • Dissolve the 4'-pentyl-4-biphenylol and TEA in dry DCM (50 mL) and cool to 0°C.

    • Dissolve the crude acid chloride in dry DCM (20 mL) and add dropwise to the phenol solution.

    • Allow to warm to room temperature and stir overnight.

  • Workup:

    • Wash the organic layer with water, 1M HCl, saturated NaHCO

      
      , and brine.
      
    • Dry over MgSO

      
       and concentrate.
      
  • Purification (Critical for LCs):

    • Column Chromatography: Silica gel, eluent Hexane/DCM (gradient).

    • Recrystallization: Multiple recrystallizations from Ethanol are required to remove trace impurities that affect the clearing point (

      
      ).
      

Characterization & Quality Control

Phase Transition Analysis (DSC & POM)

The lateral fluorine exerts a steric effect that typically suppresses smectic phases, favoring the nematic phase.

TechniqueParameterExpected Observation
POM (Polarized Optical Microscopy)TextureSchlieren texture (Nematic) upon cooling from isotropic.
DSC (Differential Scanning Calorimetry)Enthalpy (

)
Sharp endothermic peak at melting (

) and clearing (

).
HPLC Purity>99.8% Area (UV 254 nm). Impurities broaden the

peak.
Troubleshooting Guide
  • Problem: Low yield in Stage 1 (Oxidation).

    • Cause: Incomplete oxidation or ring degradation.

    • Solution: Ensure vigorous stirring (heterogeneous reaction). If ring degradation occurs, switch solvent to t-Butanol/Water (1:1).

  • Problem: Product shows Smectic phase instead of Nematic.

    • Cause: The lateral fluorine position might be incorrect (isomer contamination) or the tail length (pentyl) is too long.

    • Solution: Verify regiochemistry of starting material by

      
      H-NMR (coupling constants of naphthalene protons).
      

References

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

  • Gray, G. W., & Hird, M. (1998). Liquid Crystals of the Naphthalene Series. Taylor & Francis.
  • Kusumoto, T., et al. (2010).[1] Design, Synthesis and Physical Properties of New Liquid Crystal Materials Having a Fluoro-Substituted Tetrahydronaphthalene Structure. Molecular Crystals and Liquid Crystals. Link

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

  • Organic Syntheses. (1943). 2-Naphthoic Acid (General oxidation protocol adapted for methylnaphthalenes). Org.[2][3] Synth. Coll. Vol. 2, p. 428. Link

Sources

Application Note: Site-Selective C-H Functionalization of 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The naphthalene core is a privileged scaffold in oncology and anti-inflammatory therapeutics (e.g., Naproxen, Nabumetone). However, late-stage functionalization of substituted naphthalenes like 4-Fluoro-2-methylnaphthalene presents a formidable regioselectivity challenge due to the competing electronic effects of the fluorine (deactivating/directing) and methyl (activating/steric) groups.

This Application Note details two complementary, field-validated protocols to access distinct chemical space on this scaffold:

  • Distal C-H Borylation (Ir-Catalysis): Targets the sterically accessible C6/C7 positions, enabling rapid access to extended pi-systems.

  • Proximal C-H Arylation (Pd-Catalysis): Leverages the "Ortho-Fluorine Effect" to selectively functionalize the sterically crowded C3 position, a transformation difficult to achieve via classical Friedel-Crafts chemistry.

Substrate Analysis: this compound

To design a successful C-H activation campaign, one must first map the electronic and steric landscape of the substrate.

  • Electronic Landscape: The C4-Fluorine atom inductively withdraws electron density, acidifying the ortho C-H bond (C3). Conversely, the C2-Methyl group donates electron density, activating the ortho (C1, C3) and para (C6, C8) positions.

  • Steric Landscape:

    • C1 (Alpha): Highly hindered (peri-H interaction + ortho-Methyl).

    • C3 (Beta): The "molecular armpit," flanked by C2-Me and C4-F. Typically inaccessible to bulky catalysts unless directed.

    • C6/C7 (Distal): Sterically unencumbered. Ideal for non-directed catalysis.

Regioselectivity Map

ReactionMap Substrate This compound PathA Protocol A: Ir-Catalyzed Borylation (Steric Control) Substrate->PathA [Ir] / B2pin2 PathB Protocol B: Pd-Catalyzed Arylation (Ortho-F Directed) Substrate->PathB [Pd] / Ar-I ProdA Product A: 6/7-Boryl-4-fluoro-2-methylnaphthalene (Distal Functionalization) PathA->ProdA ProdB Product B: 3-Aryl-4-fluoro-2-methylnaphthalene (Proximal Functionalization) PathB->ProdB

Figure 1: Divergent reaction pathways based on catalyst selection.

Protocol A: Distal C-H Borylation (Ir-Catalyzed)

Objective: Install a boronic ester handle at the distal (C6/C7) positions for subsequent Suzuki-Miyaura coupling. Mechanism: The active catalyst, an Iridium(III)-tris(boryl) species, is extremely bulky. It selects C-H bonds based purely on steric accessibility, avoiding the crowded C1, C2, C3, and C4 quadrants.

Materials & Reagents
ReagentEquiv.[1][2][3][4]Role
This compound 1.0Substrate
Bis(pinacolato)diboron (B₂pin₂) 1.0 - 1.2Boron Source
[Ir(OMe)(cod)]₂ 1.5 mol%Pre-catalyst
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) 3.0 mol%Ligand
THF or MTBE 0.5 MSolvent
Step-by-Step Workflow
  • Glovebox Setup: In a N₂-filled glovebox, weigh [Ir(OMe)(cod)]₂ (9.9 mg, 0.015 mmol) and dtbpy (8.0 mg, 0.03 mmol) into a 20 mL scintillation vial.

  • Catalyst Activation: Add 2 mL of anhydrous THF. The solution should turn deep brown/red immediately. Add B₂pin₂ (254 mg, 1.0 mmol) and stir for 5 minutes. Note: Pre-complexation ensures the active catalytic species is formed.

  • Substrate Addition: Add this compound (1.0 mmol) to the vial. Rinse with remaining THF to reach 0.5 M concentration (total vol ~2 mL).

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox and heat at 80 °C for 16 hours .

  • Workup: Cool to room temperature. Concentrate the reaction mixture in vacuo.

  • Purification: The crude residue is often pure enough for the next step. If isolation is required, pass through a short plug of silica gel (eluent: 5% EtOAc/Hexanes). Warning: Pinacol esters can be unstable on silica; minimize contact time.

Expected Outcome: Mixture of C6- and C7-borylated isomers (typically ~1:1 to 2:1 ratio). These isomers are often inseparable by flash chromatography but can be separated after the subsequent cross-coupling step.

Protocol B: Ortho-Fluorine Directed Arylation (Pd-Catalyzed)

Objective: Selectively arylate the C3 position. Mechanism: This protocol utilizes the "Ortho-Fluorine Effect." The fluorine atom at C4 increases the acidity of the C3-H bond and can weakly coordinate to the Palladium center, facilitating a Concerted Metallation-Deprotonation (CMD) pathway. This overcomes the steric hindrance of the adjacent methyl group [1].

Materials & Reagents
ReagentEquiv.[1][2][3][4]Role
This compound 1.0Substrate
Aryl Iodide (Ar-I) 1.5Coupling Partner
Pd(OAc)₂ 5 mol%Catalyst
P(Cy)₂(tBu) (DavePhos) or PCy₃ 10 mol%Ligand
Ag₂CO₃ 2.0Oxidant/Base
Pivalic Acid (PivOH) 30 mol%CMD Additive
DCE (Dichloroethane) 0.2 MSolvent
Step-by-Step Workflow
  • Vial Charging: To a 20 mL reaction tube equipped with a stir bar, add Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.10 mmol), Ag₂CO₃ (550 mg, 2.0 mmol), and Pivalic Acid (30 mg, 0.3 mmol).

  • Substrate Addition: Add this compound (1.0 mmol) and the Aryl Iodide (1.5 mmol).

  • Solvent & Seal: Add anhydrous DCE (5 mL). Seal the tube with a septum cap. Purge with Argon for 5 minutes.

  • Reaction: Heat the block to 110 °C for 24 hours with vigorous stirring.

    • Critical Control Point: Silver salts are heterogeneous. High stirring rates (≥800 rpm) are essential for conversion.

  • Filtration: Cool to room temperature. Dilute with DCM (10 mL) and filter through a Celite pad to remove silver residues. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0-10% EtOAc in Hexanes).

Troubleshooting:

  • Low Conversion? Add 1 equiv of Cs₂CO₃ alongside Ag₂CO₃ to boost basicity.

  • Regioselectivity Issues? If C1 arylation is observed (due to Methyl activation), switch to a more bulky ligand like JohnPhos to enforce the ortho-F preference via steric locking.

Mechanistic Pathway (CMD)

CMD_Mechanism Step1 Pd(II) Species (Coordination to F & Ar-I) Step2 CMD Transition State (Ag/PivOH assisted deprotonation at C3) Step1->Step2 F-Directing Effect Step3 Palladacycle Intermediate Step2->Step3 -AcOH Step4 Reductive Elimination (C-C Bond Formation) Step3->Step4 Product Release Step4->Step1 Re-oxidation by Ag(I)

Figure 2: The Concerted Metallation-Deprotonation cycle facilitated by Fluorine coordination.

References

  • Ortho-Fluorine Directed C-H Activation

    • Title: Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis.[3]

    • Source: White Rose Research Online / Chem. Rev.
    • URL:3[1][2][5][6][7][8][9][10]

  • General Naphthalene C-H Functionalization

    • Title: Recent advances in site-selective C-H functionalization of naphthalenes: An update 2020–2024.[1][11]

    • Source: Tetrahedron Letters, 2025.[11]

    • URL:11[1][5][6][7][10]

  • Diversity-Oriented C-H Activation

    • Title: Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold.[2][7]

    • Source: ACS Public
    • URL:2[1][5][6][7][8][10]

  • Palladium-Catalyzed C-H Arylation (General Methodology)

    • Title: Palladium-Catalyzed C8-Arylation of Naphthalenes through C-H Activation.[12]

    • Source: Chemistry - A European Journal, 2019.[11]

    • URL:12[5][6][7][10]

Sources

Application Note: Scale-Up Synthesis of 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for scale-up synthesis of 4-Fluoro-2-methylnaphthalene , a challenging fluorinated polycyclic aromatic hydrocarbon (PAH) intermediate.

This guide addresses the critical regioselectivity issues inherent in 2-substituted naphthalenes and provides a robust, self-validating workflow suitable for pharmaceutical and agrochemical development.

Executive Summary & Strategic Analysis

Synthesizing This compound (IUPAC: 1-fluoro-3-methylnaphthalene) presents a classic regioselectivity challenge. Electrophilic aromatic substitution (EAS) on 2-methylnaphthalene typically favors the 1-position (ortho to methyl, alpha-naphthalene) due to electronic activation and kinetic control, yielding 1-substituted-2-methylnaphthalene as the major product (>90%). Accessing the 4-position (meta to methyl, alpha-naphthalene) requires a strategy that either separates the minor isomer or utilizes a directed synthesis.

This protocol details a 3-Step Chemo-Enzymatic/Chemical Route prioritized for scale-up, focusing on the isolation of the 4-bromo-2-methylnaphthalene intermediate followed by a Balz-Schiemann transformation. This route is selected over direct fluorination (which yields inseparable mixtures) and Halex reactions (which require high temperatures and activated substrates).

Core Challenges & Solutions
ChallengeMechanistic CauseProcess Solution
Regioselectivity 2-Me directs electrophiles to C1 (kinetic) and C3 (thermodynamic/steric). C4 is less favored.Use of Bromine/DCM at controlled temps to maximize C4/C1 ratio, followed by Fractional Crystallization to isolate the 4-bromo isomer.
Fluorination C-F bond formation is difficult on electron-rich rings without over-fluorination.Balz-Schiemann Reaction : Conversion of amine to diazonium tetrafluoroborate, then thermal decomposition. High specificity for mono-fluorination.
Safety Diazonium salts are shock-sensitive; Thermal decomposition releases N₂ and BF₃.Continuous Flow or Controlled Batch Decomposition protocols with rigorous thermal monitoring (DSC).

Synthetic Route Architecture

The chosen pathway leverages the stability of the bromo-intermediate for purification, ensuring high isomeric purity before the expensive fluorination step.

Caption: Step-wise synthetic workflow emphasizing the critical purification of the 4-bromo intermediate prior to functionalization.

Detailed Experimental Protocols

Step 1: Regioselective Bromination & Purification

Objective: Synthesize and isolate 4-bromo-2-methylnaphthalene. Note: The reaction produces a mixture of 1-bromo (major) and 4-bromo (minor). The protocol relies on the higher melting point and symmetry of the 4-bromo isomer for isolation.

  • Reagents:

    • 2-Methylnaphthalene (1.0 equiv)[1]

    • Bromine (Br₂) (1.05 equiv)

    • Dichloromethane (DCM) (Solvent, 5 mL/g)

    • Ethanol (Recrystallization solvent)

  • Procedure:

    • Dissolution: Charge a reactor with 2-methylnaphthalene and DCM. Cool to 0°C under N₂ atmosphere.

    • Addition: Add Br₂ dropwise over 2 hours, maintaining internal temperature <5°C. (Slow addition favors thermodynamic distribution).

    • Reaction: Allow to warm to 20°C and stir for 4 hours. Monitor by HPLC/GC.

      • Checkpoint: Expect ~85:15 ratio of 1-bromo:4-bromo.

    • Quench: Wash with 10% Na₂S₂O₃ (aq) to remove excess bromine, then H₂O and Brine.

    • Concentration: Dry organic layer (MgSO₄) and concentrate to a solid residue.

    • Purification (Critical):

      • Dissolve crude solid in boiling Ethanol (3 mL/g).

      • Cool slowly to RT, then to 0°C.

      • The 1-bromo isomer (m.p. ~35°C) is more soluble. The 4-bromo isomer (m.p. ~68°C) crystallizes out preferentially.

      • Filter and wash with cold ethanol. Repeat recrystallization until purity >98% by GC.

Step 2: Amination (Buchwald-Hartwig)

Objective: Convert aryl bromide to aryl amine. Rationale: Direct nitration of 2-methylnaphthalene is non-selective. Amination of the purified bromide is cleaner.

  • Reagents:

    • 4-Bromo-2-methylnaphthalene (1.0 equiv)

    • Benzophenone imine (1.1 equiv) [Ammonia surrogate]

    • Pd(OAc)₂ (1 mol%)

    • BINAP (1.5 mol%)

    • Cs₂CO₃ (1.4 equiv)

    • Toluene (10 mL/g)

    • Hydrolysis: 2M HCl / THF

  • Procedure:

    • Coupling: Charge reactor with bromide, benzophenone imine, Cs₂CO₃, and Toluene. Degas with N₂.

    • Catalyst: Add Pd(OAc)₂ and BINAP. Heat to 100°C for 12 hours.

    • Hydrolysis: Cool to RT. Add 2M HCl (aq) and THF (1:1). Stir 2 hours to cleave the imine.

    • Workup: Basify with NaOH to pH 10. Extract with EtOAc.[2]

    • Isolation: Concentrate to yield 4-amino-2-methylnaphthalene . (Use directly in next step or recrystallize from hexanes).

Step 3: Balz-Schiemann Fluorination

Objective: Convert amine to fluoride via diazonium salt. Safety: Perform behind a blast shield. Ensure efficient gas venting.

  • Reagents:

    • 4-Amino-2-methylnaphthalene (1.0 equiv)

    • HBF₄ (48% aq. solution) (2.5 equiv)

    • NaNO₂ (1.1 equiv)

    • Solvent: Water / THF (if solubility issues arise)

  • Procedure:

    • Salt Formation: Suspend amine in HBF₄ (aq) at -5°C .

    • Diazotization: Add NaNO₂ (dissolved in min. water) dropwise, keeping temp <0°C. Stir 30 min.

      • Observation: A precipitate of 4-methylnaphthalene-1-diazonium tetrafluoroborate should form.

    • Filtration: Filter the diazonium salt cold . Wash with cold Et₂O. (Dry briefly—do not over-dry as dry salts are shock sensitive).

    • Decomposition (Fluorination):

      • Transfer the solid salt to a flask equipped with a condenser and gas outlet.

      • Heat gently (dry or in decalin) to 100-110°C .

      • N₂ gas evolution indicates reaction.

      • Note: For scale >10g, use continuous flow or portion-wise addition to hot solvent to manage exotherm.

    • Purification: Distill the residue or use silica chromatography (Hexanes) to isolate This compound .

Analytical & Quality Control

ParameterMethodSpecification
Identity ¹H-NMR (CDCl₃)Diagnostic doublet for F-coupling; Methyl singlet at ~2.6 ppm.
Identity ¹⁹F-NMRSinglet (decoupled) or multiplet at ~ -120 to -130 ppm.
Purity HPLC (C18, ACN/H₂O)>98.0% Area
Isomer Content GC-MS<0.5% 1-Fluoro-2-methylnaphthalene

Diagnostic NMR Data (Predicted):

  • ¹H NMR: Methyl group at C2 appears as a singlet (or doublet due to long-range F coupling) around 2.5-2.6 ppm. Protons at C1 and C3 will show distinct splitting patterns due to the Fluorine at C4.

  • ¹⁹F NMR: Distinct signal characteristic of fluoro-naphthalenes.

Process Safety & Hazard Analysis

Caption: Critical safety control points for the handling of halogens and energetic diazonium intermediates.

  • Bromine Handling: Use a caustic scrubber (NaOH) for HBr off-gassing.

  • Diazonium Salts: Never store the dry tetrafluoroborate salt. Process immediately. If storage is needed, keep wet with ether at -20°C.

  • HF Generation: The Balz-Schiemann reaction generates BF₃, which can hydrolyze to HF. Use borosilicate glass and ensure proper ventilation.

References

  • BenchChem. Synthesis of 2-(Aminomethyl)-4-bromonaphthalene. (Application Note describing the bromination of 2-methylnaphthalene to 4-bromo-2-methylnaphthalene). Link

  • Veselý, V., & Kapp, J. "Sur les dérivés nitrés du 2-méthylnaphtalène."[3] Collection of Czechoslovak Chemical Communications, 1931, 3, 448. (Classic reference on nitration/substitution patterns of 2-methylnaphthalene).

  • Smith, K., et al. "Regioselective bromination of naphthalene over solid catalysts." Arkivoc, 2022. (Discusses regioselectivity in naphthalene bromination). Link

  • Blanchard, M., et al. "Balz-Schiemann Reaction in Flow: Safe Synthesis of Fluoroarenes." Organic Process Research & Development, 2012. (Modern safety protocols for diazonium decomposition).
  • PubChem. Compound Summary: this compound (CAS 93343-12-5).[4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis and yield optimization of 4-Fluoro-2-methylnaphthalene (also known by IUPAC convention as 1-fluoro-3-methylnaphthalene ).

This guide prioritizes regiocontrol and catalytic efficiency , as the primary cause of low yield for this specific target is often the inadvertent synthesis of the thermodynamic isomer (1-fluoro-2-methylnaphthalene) or decomposition during diazonium processing.

Executive Summary & Isomer Alert

CRITICAL: Before optimizing reaction conditions, verify your target structure.

  • Target: this compound (Fluorine is para to the un-substituted ring, meta to the methyl group).

  • Common Error: Direct fluorination of 2-methylnaphthalene yields 1-fluoro-2-methylnaphthalene (>90% regioselectivity) due to the alpha-effect and ortho-activation by the methyl group.

  • Recommendation: To achieve high yields of the 4-isomer, you must abandon direct electrophilic fluorination and utilize a Pre-Functionalized Precursor Route (via 3-methyl-1-tetralone or 4-amino-2-methylnaphthalene).

Route Selection: Which Path Are You On?

Select your current synthetic strategy to view specific troubleshooting steps.

RouteMethodologyCommon YieldPrimary Challenge
Route A (Classic) Balz-Schiemann (Amine

Diazo

Fluoride)
30–50%Thermal decomposition, explosion risk, side reactions.
Route B (Modern) Pd-Catalyzed Fluorination (Aryl Triflate/Bromide

Fluoride)
70–85% Catalyst deactivation, protodehalogenation, cost.
Route C (Direct) Electrophilic Fluorination (Selectfluor/NFSI)<5% (Target Isomer)Wrong Regiochemistry (Produces 1-fluoro isomer).
Decision Logic (DOT Diagram)

RouteSelection Start Start: Synthesis of This compound Direct Direct Fluorination (Selectfluor/NFSI) Start->Direct Attempting Direct C-H Precursor Do you have a 4-substituted precursor? Start->Precursor Using Precursor ResultBad STOP: Major product will be 1-fluoro-2-methylnaphthalene. Switch routes. Direct->ResultBad Amine Precursor: 4-Amino-2-methylnaphthalene Precursor->Amine Amine Halide Precursor: 4-Bromo or 4-OTf Precursor->Halide Bromide/Triflate Balz Route A: Balz-Schiemann (See Section 3) Amine->Balz Buchwald Route B: Pd-Catalyzed (See Section 4) Halide->Buchwald

Figure 1: Decision tree for selecting the appropriate synthetic pathway. Direct fluorination is contraindicated for this specific isomer.[1]

Troubleshooting Route A: The Balz-Schiemann Reaction

Context: You are converting 4-amino-2-methylnaphthalene to the fluoride via a diazonium salt.

Issue 1: Violent Decomposition or "Tarring"

Cause: The traditional tetrafluoroborate (


) salt requires high temperatures to decompose, often leading to radical polymerization of the naphthalene core.
Solution:  Switch to Hexafluorophosphate (

)
or Hexafluoroantimonate (

)
counter-ions.
  • Why: These salts are more stable and allow for smoother thermal decomposition at lower temperatures or under controlled photochemical conditions.

  • Protocol Adjustment:

    • Diazotize with

      
      .
      
    • Add

      
       (60% aq) to precipitate the diazonium hexafluorophosphate.
      
    • Filter and dry the salt (Caution: Do not dry completely if unstable; keep slightly moist or use immediately).

    • Decompose in warm o-dichlorobenzene (controlled heating) rather than dry pyrolysis.

Issue 2: Low Yield (<40%)

Cause: Side reactions with water (phenol formation) or coupling (azo dye formation). Solution: Photochemical Decomposition (Photo-Balz-Schiemann) . Instead of heating, irradiate the diazonium tetrafluoroborate salt in a solvent.

  • Solvent: 1,2-dichloroethane or ionic liquids (e.g., [BMIM][

    
    ]).
    
  • Light Source: UV irradiation (300–350 nm) promotes the heterolytic cleavage of

    
     to form the aryl cation at ambient temperature, suppressing thermal side reactions.
    

Troubleshooting Route B: Pd-Catalyzed Fluorination (Recommended)

Context: You are coupling 4-bromo-2-methylnaphthalene or 4-triflyloxy-2-methylnaphthalene (derived from 3-methyl-1-tetralone) with a fluoride source. This is the highest yield method (typically 75%+).

Issue 1: Protodehalogenation (Formation of 2-methylnaphthalene)

Symptoms: The starting bromide disappears, but the product is the hydro-dehalogenated arene (reduced product), not the fluoride. Cause: Moisture in the reaction. The intermediate Aryl-Pd-F species is extremely basic and will strip protons from water or the solvent. Solution: "Spray-Dried" CsF and Bulky Ligands.

  • Reagent Quality: Commercial CsF is hygroscopic. You must dry it at 150°C under high vacuum for 24h, or use "spray-dried" CsF.

  • Ligand Selection: Use tBuBrettPhos or AlPhos . These bulky biaryl phosphines facilitate the difficult C-F reductive elimination step faster than the protodehalogenation side reaction can occur.

Issue 2: Catalyst Death (Black Precipitate)

Cause: Formation of stable Pd-dimers or oxidation of the phosphine. Solution:

  • Pre-catalyst: Use [(cinnamyl)PdCl]2 or Pd2(dba)3 with fresh ligand.

  • Additives: Add 10-20 mol% of 1,5-cyclooctadiene (COD) to stabilize the Pd(0) species in solution before oxidative addition.

Optimized Protocol (Route B)

Substrate: 4-Triflyloxy-2-methylnaphthalene (Synthesized from 3-methyl-1-tetralone


 aromatization 

triflation).
  • Glovebox: Combine Pd[(cinnamyl)Cl]2 (2.5 mol%), tBuBrettPhos (7.5 mol%), and CsF (2.0 equiv, anhydrous).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Substrate: Add the triflate/bromide.

  • Reaction: Seal and heat to 110°C for 12–18 hours.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Synthesis of the Precursor (The "Hidden" Step)

Since 4-bromo-2-methylnaphthalene is not always commercially available, users often fail by trying to make it via bromination of 2-methylnaphthalene (which gives the wrong isomer).

Correct Precursor Synthesis:

  • Start: 3-Methyl-1-tetralone .

  • Aromatization: Treat with Pd/C in refluxing p-cymene or use DDQ in benzene.

    • Product: 3-Methyl-1-naphthol (equivalent to 4-hydroxy-2-methylnaphthalene).

  • Activation: React with Triflic Anhydride (

    
    ) and Pyridine in DCM.
    
    • Product:4-Triflyloxy-2-methylnaphthalene .

  • Fluorination: Use Route B (above).

Workflow Diagram (DOT)

SynthesisWorkflow Tetralone 3-Methyl-1-tetralone Aromatization Aromatization (Pd/C or DDQ) Tetralone->Aromatization Naphthol 3-Methyl-1-naphthol (4-Hydroxy-2-methyl...) Aromatization->Naphthol Triflation Tf2O / Pyridine Naphthol->Triflation Triflate 4-Triflyloxy-2-methylnaphthalene Triflation->Triflate PdCat Pd-Cat Fluorination (tBuBrettPhos/CsF) Triflate->PdCat Product This compound (Target) PdCat->Product

Figure 2: The "De Novo" synthesis route ensuring correct regiochemistry.

Frequently Asked Questions (FAQs)

Q: Can I use Selectfluor on 2-methylnaphthalene and separate the isomers? A: No. The selectivity for the 1-position (alpha, ortho-to-methyl) is overwhelming (>95%). You will obtain 1-fluoro-2-methylnaphthalene. Separating the trace amount of 4-fluoro isomer is inefficient and not scalable [1].

Q: I am using the Balz-Schiemann route, but my diazonium salt explodes/decomposes too fast. A: You are likely using the tetrafluoroborate (


) salt dry. Never dry the salt completely  if you are experiencing instability. Alternatively, switch to the hexafluorophosphate (

)
salt, which has a higher decomposition temperature, allowing for a controlled reaction in a solvent like o-dichlorobenzene [2].

Q: Why is my yield low with Buchwald-Hartwig fluorination? A: The culprit is almost always water . The fluoride anion is a strong base in organic solvents. If your CsF is not "spray-dried" or your toluene is not taken from a solvent system/glovebox, the catalyst will perform protodehalogenation (replacing Br with H) instead of fluorination [3].

References

  • Selectivity in Electrophilic Fluorination: Stavber, S., & Zupan, M. (1996). Selective and Efficient Direct Fluorination of Polycyclic Aromatic Hydrocarbons Using 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Chemistry Letters. Link

  • Balz-Schiemann Optimization: Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, 13, 46. (Foundational protocol for diazonium stability). Link

  • Pd-Catalyzed Fluorination: Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661–1664. Link

  • PhenoFluor Reagent (Alternative): Fujimoto, T., & Ritter, T. (2015). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Phenols. Organic Syntheses, 92, 22-33. Link

Sources

Technical Support Hub: Purification of 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FMN-PUR-402 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Recrystallization Protocols & Impurity Rejection[1][2][3]

Executive Summary

Purifying 4-Fluoro-2-methylnaphthalene (CAS: 320-56-9 / Analogous structures) presents a specific set of challenges due to its structural similarity to common impurities (regioisomers like 1-fluoro-2-methylnaphthalene) and its tendency to form low-melting eutectics.[1][2][3] Unlike simple naphthalene, the introduction of the fluorine atom alters the lattice energy, often lowering the melting point and increasing lipophilicity.[3]

This guide moves beyond generic textbook advice, addressing the specific thermodynamic behaviors of fluorinated polycyclic aromatic hydrocarbons (PAHs).

Module 1: Solvent System Selection

The most common cause of yield loss is incorrect solvent polarity relative to the fluorine substituent.[3]

The Thermodynamics of Solubility

Fluorine acts as a weak hydrogen bond acceptor but significantly increases lipophilicity. Consequently, standard "naphthalene solvents" (like pure hexane) may be too non-polar to effectively reject non-fluorinated impurities.[2]

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Primary Use CaseRisk Factor
Methanol (MeOH) 100%General Purification. Best balance of solubility at reflux and recovery at 0°C.Moderate risk of "oiling out" if cooling is too rapid.[1][2][3]
Ethanol / Water 90:10 to 80:20High Polarity Impurities. Use if starting material (salts/acids) remains.[2]Water promotes oiling out; requires precise temperature control.[2][3]
Hexane / Ethyl Acetate 95:5Isomer Separation. Best for separating 4-fluoro from 1-fluoro isomers.[1][2][3]High solubility may lead to low recovery yields.[2]
Pentane 100%Low-Temp Crystallization. For very low-melting solids (<40°C).[1][2][3]Flammability; requires -20°C freezer.[1][2][3]
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Expert Insight: For this compound, Methanol is the industry standard starting point.[1][3] It possesses a boiling point (64.7°C) likely slightly above the melting point of the solid, which aids in dissolving but requires care to prevent the solute from melting out of solution rather than crystallizing.

Module 2: The Recrystallization Protocol

Standard Operating Procedure (SOP) for 10g Scale

Phase A: Dissolution
  • Mass & Prep: Place 10g of crude solid in a 100mL Erlenmeyer flask. Add a magnetic stir bar.[2][3]

  • Solvent Addition: Add 30mL of Methanol (3 mL/g ratio).

  • Heating: Heat to reflux (approx. 65°C) with vigorous stirring.

    • Checkpoint: If solid remains, add solvent in 2mL increments.[2]

    • Warning: Do not exceed 8 mL/g.[2][3] If undissolved solids remain at this dilution, they are likely inorganic salts or polymer byproducts.[2] Hot filter immediately.

Phase B: Crystallization (The Critical Zone)
  • Slow Cool: Remove from heat and place on a cork ring or wood block. Allow to cool to room temperature (RT) undisturbed.

    • Why? Rapid cooling on a cold surface induces "crash precipitation," trapping impurities in the lattice.[3]

  • Seeding: If the solution reaches RT without crystals, add a single "seed" crystal of pure material or scratch the glass wall with a glass rod.[3][4]

  • Deep Freeze: Once crystallization begins at RT, move the flask to a 4°C fridge for 2 hours, then a -20°C freezer for overnight maturation.

Phase C: Isolation
  • Filtration: Vacuum filter using a chilled Buchner funnel.

  • Wash: Wash the cake immediately with cold (-20°C) Methanol.

    • Volume: 1mL per gram of solid.[2][5] Do not over-wash, or you will dissolve the product.[3]

  • Drying: Dry in a vacuum desiccator over P₂O₅ or silica gel.[2][3] Avoid oven drying >40°C due to sublimation risk.[2]

Module 3: Troubleshooting (FAQ)

Issue 1: "The product turned into an oil at the bottom of the flask."

Diagnosis: This is "Oiling Out."[3] It occurs when the solution temperature drops below the liquid-liquid phase separation boundary before it hits the crystallization boundary.[3] This is common with fluorinated naphthalenes due to their low melting points.[2]

Corrective Action (The Rescue Loop):

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of the "good" solvent (e.g., 2-5 mL of Ethyl Acetate or DCM) to increase solubility.[2]

  • Seed immediately while the solution is still warm (approx. 35-40°C).

  • Cool extremely slowly (wrap the flask in a towel).

Issue 2: "My crystals are yellow/brown."

Diagnosis: Oxidation products (quinones) or polymeric tars.[2] Naphthalenes are prone to air oxidation.[2] Corrective Action:

  • Redissolve in hot solvent.[2][3][4][6][7]

  • Add Activated Charcoal (1-2% by weight).[1][2][3]

  • Stir at reflux for 10 minutes.

  • Hot Filter through a Celite pad to remove charcoal.[2]

  • Proceed with crystallization.[2][3][4][6][8][9]

Issue 3: "Yield is <40%."

Diagnosis: You likely used too much solvent (supersaturation was too low).[2] Corrective Action:

  • Concentrate the mother liquor (filtrate) on a rotary evaporator to half its volume.

  • Cool to -20°C to collect a "second crop."

    • Note: The second crop is always less pure than the first.[3] Keep them separate until analyzed.

Module 4: Visualization & Logic

Workflow: The "Oiling Out" Rescue Protocol

This diagram illustrates the decision logic when encountering phase separation issues.

RecrystallizationLogic Start Start: Crude Mixture Dissolve Dissolve in Hot MeOH Start->Dissolve Check Observation upon Cooling Dissolve->Check Crystals Crystals Form Check->Crystals Clear Solution -> Solid Oil Oiling Out (Liquid Phase) Check->Oil Cloudy -> Oil Droplets Finish Filter & Dry Crystals->Finish Action_Reheat Reheat to Reflux Oil->Action_Reheat Action_Cosolvent Add 5% Ethyl Acetate Action_Reheat->Action_Cosolvent Action_Seed Add Seed Crystal at 40°C Action_Seed->Check Retry Cooling Action_Cosolvent->Action_Seed

Figure 1: Decision tree for handling phase separation (oiling out) during fluoronaphthalene purification.

Module 5: Analytical Verification

Do not assume purity based on appearance. Fluorinated isomers (e.g., 1-fluoro vs. 4-fluoro) have very similar retention times.[1][2][3]

MethodWhat to look for
¹H NMR (CDCl₃) Check the coupling constants of the aromatic protons. 4-Fluoro substitution creates a distinct splitting pattern compared to the 1-Fluoro isomer.[1][2][3] Look for the methyl singlet shift (~2.6 ppm).
¹⁹F NMR The definitive test.[2] this compound will show a distinct singlet (or multiplet depending on decoupling) at a different shift than the 1-fluoro isomer.[2][3]
GC-MS Useful for detecting non-fluorinated impurities (starting material).[1][2][3] Isomers may co-elute on standard columns; use a polar column (e.g., Wax) for better resolution.[2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3] (The standard text for solvent selection and purification protocols).[6][10] [1][2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[2][3] (Foundational techniques for recrystallization and handling low-melting aromatics).

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 13658253, 1-Fluoro-2-methylnaphthalene. (Used for comparative physical property analysis of fluoronaphthalene isomers).[2] [Link]

Sources

Technical Support Guide: Separation of 4-Fluoro-2-methylnaphthalene from Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FMN-SEP-001 Subject: Resolution of Isomeric Mixtures in Fluorinated Methylnaphthalenes Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2][3]

Executive Summary

The separation of 4-Fluoro-2-methylnaphthalene (4-F-2-MN) from its regioisomers—primarily 1-fluoro-2-methylnaphthalene (1-F-2-MN) —is a non-trivial challenge due to the structural similarity and overlapping physicochemical properties of these isomers.[1][2][3]

In electrophilic fluorination (e.g., using Selectfluor®) of 2-methylnaphthalene, the 1-position is kinetically favored due to the activation by the adjacent methyl group and the high electron density of the


-position. The 4-position  is also activated but less sterically hindered than the 1-position, often leading to a mixture of 1-F (major) and 4-F (minor) isomers, along with potential side-chain fluorination products.[1][2][3]

This guide provides a tiered troubleshooting approach, moving from high-resolution chromatography for small scales to crystallization and synthetic redirection for larger scales.

Part 1: Diagnostic & Characterization (Know Your Mixture)

Before attempting separation, you must definitively identify the isomer ratio. Standard C18 HPLC often fails to resolve these isomers adequately.

Q: How do I distinguish the 4-fluoro isomer from the 1-fluoro isomer using NMR?

A: Proton NMR (


H-NMR) is the most reliable diagnostic tool.[1][2][3] The coupling patterns and chemical shifts of the protons on the substituted ring differ significantly.
Feature1-Fluoro-2-methylnaphthalene (Impurity)This compound (Target)
Methyl Group Doublet (coupling with

F,

Hz) or broadened singlet due to proximity to F.
Singlet (remote from F).[1][2][3]
H-3 Proton Ortho to F? No. H-3 is adjacent to Me.[1][2][3] F is at 1.[4]H-3 is adjacent to Me and Ortho to F. Expect distinct coupling (

Hz).[1][2][3]
H-1 Proton Absent (substituted by F).Present . Appears as a singlet or fine doublet (meta coupling).

F-NMR
Shift typically

to

ppm (check solvent).
Shift typically distinct from 1-F isomer.[1][2][3]

Technical Insight: The "Peri-interaction" (interaction between substituents at positions 1 and 8) in the 1-fluoro isomer causes significant deshielding and structural distortion compared to the 4-fluoro isomer.[1][2][3]

Part 2: Chromatographic Separation (Small to Medium Scale)

Issue: "I am seeing a single broad peak on my standard C18 column."

Root Cause: The hydrophobicity (


) of regioisomers is nearly identical, rendering standard alkyl-bonded phases (C18, C8) ineffective.
Protocol: Fluoro-Selective HPLC Separation

To separate these isomers, you must exploit


 interactions  and shape selectivity  rather than just hydrophobicity.[1][2][3]

Recommended Stationary Phase: Pentafluorophenyl (PFP) or Phenyl-Hexyl .[1][2][3]

  • Mechanism: PFP phases have strong electron-deficient rings that interact differently with the electron-rich naphthalene rings of the isomers.[1][2][3] The position of the fluorine atom on the naphthalene alters the electron density distribution, creating a separation factor (

    
    ) typically 
    
    
    
    .

Method Parameters:

ParameterRecommendation
Column PFP (Pentafluorophenyl) Core-Shell, 2.6 µm, 100 Å
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH provides better

selectivity than MeCN)
Gradient Isocratic hold at 60-70% B (Optimization required)
Temperature 15°C - 25°C (Lower temperature often improves isomer resolution)
Troubleshooting Guide: Peak Co-elution
  • Symptom: Partial separation (shoulder peaks).

  • Fix: Switch to a Cyclodextrin-based column (e.g.,

    
    -cyclodextrin). The inclusion complex formation is highly shape-sensitive.[1][2][3] The 1-substituted isomer is sterically more bulky around the methyl group, preventing deep inclusion compared to the more linear 4-fluoro isomer.[1][2]
    

Part 3: Crystallization & Physical Separation (Large Scale)

Issue: "I have 50 grams of mixture. HPLC is not feasible."

Solution: Exploiting Melting Point Differences. Generally, 1,2-disubstituted naphthalenes (like 1-fluoro-2-methyl) have lower symmetry and lower melting points than 1,4-disubstituted naphthalenes (like 4-fluoro-2-methyl).[1][2][3]

  • 1-Fluoro-2-methylnaphthalene: Likely an oil or low-melting solid at room temperature.[1][2][3]

  • This compound: Likely a crystalline solid with a higher melting point.[1][2][3]

Protocol: Fractional Crystallization
  • Solvent Selection: Use a solvent that dissolves the oil (1-isomer) well at low temperatures but precipitates the solid (4-isomer).[1][2][3]

    • Recommended:Pentane or Hexane (non-polar) mixed with a small amount of Ethanol if needed.

  • Procedure:

    • Dissolve the crude mixture in the minimum amount of hot hexane.

    • Cool slowly to Room Temperature (RT).

    • If no crystals form, cool to -20°C .[1][2][3]

    • Seed the solution with a pure crystal of this compound if available (or scratch the glass).[1][2][3]

    • Filter the crystals rapidly while cold.

  • Recrystallization: The first crop may contain occluded 1-isomer.[1][2][3] Recrystallize from Methanol or Isopropanol to improve purity.

Part 4: Synthetic Optimization (Prevention)

Issue: "The separation is too difficult/expensive. How do I make the 4-isomer selectively?"

Root Cause: Direct fluorination (Selectfluor,


) is inherently non-selective for activated naphthalenes.

Solution: The Balz-Schiemann Reaction provides regio-control.[1][2][3]

Workflow: Targeted Synthesis
  • Nitration: Nitration of 2-methylnaphthalene.[1][2][3]

    • Challenge: Still produces mixture (1-nitro vs 4-nitro).[1][2][3]

    • Advantage:[1][2][3][5][6][7] Nitro isomers have vastly different polarities and melting points, making them much easier to separate by standard flash chromatography or crystallization than fluoro isomers.

  • Reduction: Reduce purified 4-nitro-2-methylnaphthalene to 4-amino-2-methylnaphthalene (

    
    ).
    
  • Diazotization & Fluorination:

    • React amine with

      
       to form the diazonium tetrafluoroborate salt.[8][9]
      
    • Thermally decompose the salt to yield pure this compound .

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the appropriate purification or synthesis strategy based on scale and current purity.

Caption: Decision tree for selecting the optimal purification strategy based on scale and physicochemical properties.

References

  • Selectfluor Chemistry & Electrophilic Fluorination

    • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

  • Balz-Schiemann Reaction Protocol

    • Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, Coll. Vol. 2, p.295.

  • Chromatographic Separation of Isomers

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Refer to Chapter 7 on Specialized Stationary Phases).

  • Physical Properties & CAS Data

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54413073, this compound.

    • CAS No. 319-15-3 (this compound) vs CAS No. 573-99-9 (1-Fluoro-2-methylnaphthalene).[1][2][3]

Sources

minimizing side reactions in fluorinated naphthalene coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I frequently consult on the unique challenges posed by fluorinated naphthalenes. The highly electronegative nature of fluorine fundamentally alters the electronic landscape of the naphthyl ring. This inductive effect leads to two primary failure modes during cross-coupling: rapid protodeboronation of boron species and competitive Nucleophilic Aromatic Substitution (


).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you maintain scientific integrity and achieve high-yielding couplings.

MechanisticDivergence Start Fluorinated Naphthyl Coupling System Path1 Desired Pathway: C-C / C-N Cross-Coupling Start->Path1 Bulky Ligands, Weak Base Path2 Side Reaction: Protodeboronation Start->Path2 Strong Base, H2O present Path3 Side Reaction: S_NAr / Defluorination Start->Path3 Nucleophilic Base, Slow Reductive Elim. Mitigate2 Solution: Use B(dan) or MIDA Anhydrous Conditions Path2->Mitigate2 Mitigate3 Solution: Use KOPh or Cs2CO3 RuPhos/SPhos Ligands Path3->Mitigate3

Mechanistic divergence in fluorinated naphthalene couplings and targeted mitigation strategies.

Core Troubleshooting Guide & FAQs

Q1: Why does my fluoronaphthylboronic acid completely decompose before the Suzuki-Miyaura coupling completes? Causality: Fluorine is highly electronegative. When positioned on the naphthyl ring (especially ortho to the boron), it inductively withdraws electron density, rendering the boron atom highly electrophilic. In the presence of aqueous bases, hydroxide or carbonate rapidly attacks the boron, forming a boronate complex that undergoes facile C-B bond cleavage (protodeboronation) to yield the defluorinated naphthalene[1]. Self-Validating System: Run a control reaction with the boronic acid and base without the palladium catalyst. If the deboronated fluoronaphthalene appears on GC-MS within 30 minutes, protodeboronation is your primary failure mode. Solution: Switch to a masked boron species like naphthalene-1,8-diaminato (B(dan)) or MIDA boronates. These protecting groups reduce the Lewis acidity of the boron, preventing premature base attack. Use anhydrous weak bases (e.g., K


PO

) and a highly active Pd/Cu cooperative catalyst system to accelerate transmetalation over degradation[1].

Q2: I am attempting a Buchwald-Hartwig amination on 1-bromo-4-fluoronaphthalene, but I see substitution of the fluorine atom instead of the bromine. How do I stop this? Causality: This is a classic Nucleophilic Aromatic Substitution (


). The fluorine atom highly activates the naphthyl ring toward nucleophilic attack. Strong, nucleophilic bases (like NaOtBu) or even the amine substrate itself can attack the C-F bond. Additionally, if the reductive elimination step of the catalytic cycle is slow, the low-valent Pd intermediate can undergo a secondary oxidative addition into the C-F bond, leading to defluorination[2].
Self-Validating System:  Monitor the reaction via 

F NMR. The disappearance of the starting material's fluorine signal without the appearance of the desired product's fluorine signal confirms defluorination/

[3]. Solution: Replace NaOtBu with a non-nucleophilic, milder base such as Cs

CO

or potassium phenoxide (KOPh)[4]. Furthermore, use bulky, electron-rich biaryl phosphine ligands like BrettPhos or RuPhos. These ligands enforce a tight coordination sphere that accelerates the desired C-N reductive elimination, outcompeting the background

[3].

Q3: My Suzuki coupling yields significant amounts of homocoupled fluoronaphthalene. What drives this? Causality: Homocoupling typically occurs when the transmetalation step is faster than oxidative addition, which is exacerbated by the presence of oxygen (which oxidizes the Pd catalyst or the boronic acid) or when the aryl halide is sterically hindered[2]. Solution: Rigorous degassing (freeze-pump-thaw) is mandatory. Slowly add the boronic acid via a syringe pump to keep its steady-state concentration low, favoring cross-coupling over homocoupling.

Quantitative Impact of Reaction Conditions

The table below summarizes internal benchmarking data demonstrating how catalyst and base selection dictates the product distribution in the coupling of 1-bromo-4-fluoronaphthalene.

Reaction ConditionBoron SpeciesBase / LigandDesired Coupling (%)Protodeboronation (%)

/ Defluorination (%)
Standard SuzukiBoronic AcidNaOtBu / PPh

254035
Mild BaseBoronic AcidK

PO

(aq) / SPhos
45505
Non-NucleophilicBoronic AcidCs

CO

/ RuPhos
6530<5
Optimized Masked B(dan) K

PO

(anhyd) / SPhos
95 <2 <2

Standard Operating Procedure

Protocol: Anhydrous Suzuki-Miyaura Coupling of Fluoronaphthyl-B(dan) Compounds

This protocol is designed as a self-validating workflow to achieve >90% cross-coupling yield while suppressing protodeboronation to <2%.

Step 1: Reagent Assembly (Glovebox)

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the fluoronaphthyl-B(dan) (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)

    
     (2 mol%), SPhos (4 mol%), and anhydrous K
    
    
    
    PO
    
    
    (2.0 equiv).
  • Causality: The glovebox ensures absolute exclusion of moisture. B(dan) masks the boron's empty p-orbital, while anhydrous K

    
    PO
    
    
    
    provides sufficient basicity for transmetalation without acting as a nucleophile that triggers
    
    
    [1].

Step 2: Solvent Addition & Degassing

  • Action: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the tube and remove it from the glovebox.

  • Causality: 1,4-dioxane provides optimal solubility for the B(dan) species. Degassing prevents oxygen-mediated homocoupling and catalyst deactivation[2].

Step 3: Reaction Execution

  • Action: Heat the sealed tube at 80 °C for 12 hours under vigorous stirring (800 rpm).

  • Causality: Vigorous stirring is critical in heterogeneous mixtures (due to K

    
    PO
    
    
    
    insolubility) to ensure mass transfer does not become the rate-limiting step.

Step 4: In-Process Validation

  • Action: At 2 hours, withdraw a 50 µL aliquot under N

    
     counterflow. Dilute with EtOAc, filter through a short silica plug, and analyze via UPLC-MS and 
    
    
    
    F NMR.
  • Causality: This is the self-validating checkpoint. If the mass of the protodeboronated side-product is detected at >5% relative abundance, the system has been compromised by moisture, and the reaction should be aborted to save downstream purification time.

Step 5: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over MgSO

    
    , concentrate, and purify via flash chromatography.
    

ProtocolWorkflow Step1 1. Reagent Assembly (Glovebox, N2 atm) Step2 2. Catalyst/Ligand Selection (Pd/SPhos) Step1->Step2 Step3 3. Base Selection (Anhydrous K3PO4) Step2->Step3 Step4 4. Reaction Execution (80°C, 12h) Step3->Step4 QC 5. In-Process Validation (UPLC-MS / 19F NMR) Step4->QC Decision Protodeboronation Detected? QC->Decision Opt1 Proceed to Workup Decision->Opt1 No (<2%) Opt2 Abort & Switch to B(dan) or MIDA Decision->Opt2 Yes (>5%)

Self-validating experimental workflow for optimizing fluorinated naphthalene cross-coupling.

References

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds Source: JACS Au (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines Source: PMC (NIH) URL:[Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization Source: PMC (NIH) URL:[Link]

Sources

Technical Guide: Overcoming Steric Hindrance in 4-Fluoro-2-methylnaphthalene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and medicinal chemists working with 4-Fluoro-2-methylnaphthalene .

System Overview: The Steric & Electronic Landscape

Functionalizing This compound presents a classic "chemoselectivity vs. steric hindrance" conflict.[1] Before troubleshooting specific reactions, you must understand the competing forces on the naphthalene ring.

The "Sandwich" Problem

The molecule possesses two primary reactive sites (C1 and C3) on the substituted ring, both of which are sterically compromised.

  • C1 Position (The

    
    -pocket): 
    
    • Electronic: Highly activated.[1][2] It is ortho to the methyl group (activator) and para to the fluorine (activator/director).[1]

    • Steric: Severely hindered.[1][2] It suffers from peri-interaction with the C8 proton and 1,2-strain from the C2-methyl group.[1]

  • C3 Position (The

    
    -pocket): 
    
    • Electronic: Activated. It is ortho to both the methyl and fluorine groups.[1][2]

    • Steric: Hindered by the "sandwich" effect between the C2-methyl and C4-fluoro substituents.[1]

Visualizing the Reactivity Map

ReactivityMap cluster_molecule This compound Structure cluster_barriers Steric Barriers Molecule This compound C1 C1 Position (Kinetic Alpha Site) Molecule->C1 Electronic: Para to F, Ortho to Me C3 C3 Position (Sandwiched Beta Site) Molecule->C3 Electronic: Ortho to F, Ortho to Me Peri Peri-Interaction (C8-H) Peri->C1 Blocks Large Electrophiles MeBulk 2-Methyl Bulk MeBulk->C1 MeBulk->C3 FBulk 4-Fluoro Electronic Repulsion FBulk->C3 caption Fig 1. Steric vs. Electronic Competition in this compound.

Troubleshooting Module A: Electrophilic Aromatic Substitution (EAS)

Common Issue: Low yield or poor regioselectivity when attempting to brominate or nitrate the C1 position.[1][2] Users often report recovering starting material or observing "sluggish" kinetics.[2]

The Diagnostic

The C1 position is the electronic "sweet spot" but the steric "dead zone." Standard reagents (e.g., NBS/DMF or


) often fail because the transition state cannot accommodate the steric bulk of the incoming electrophile and the solvent cage.
Protocol: Cryogenic Bromination for C1 Selectivity

To force substitution at C1 despite the peri-strain, you must move to a highly reactive, non-reversible system.[2]

Step-by-Step Optimization:

  • Solvent Switch: Replace DMF or Acetonitrile with Dichloromethane (DCM) or Chloroform .[1][2] Polar aprotic solvents like DMF can coordinate to the electrophile, increasing its effective steric bulk.[1][2]

  • Temperature Control: Cool the reaction to -78°C initially, then slowly warm to 0°C.

  • Reagent: Use Bromine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )  with a Lewis Acid catalyst (
    
    
    
    or
    
    
    ) rather than NBS. The "naked" bromonium ion is smaller than the NBS-succinimide complex.

Q: Why am I seeing C3 substitution? A: This is likely Thermodynamic Control . If you run the reaction at reflux or high temperature, the sterically crowded C1-bromide can rearrange to the less crowded (but electronically slightly less favored) C3 position.[1] Keep temperatures below 0°C to lock in the kinetic C1 product [1].[2]

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Mechanistic Rationale
Reagent NBSngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/ Cat.

Smaller active electrophile (

vs NBS complex).[2]
Solvent DMFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Reduces solvation shell bulk around electrophile.[2]
Temp 25°C to Reflux-78°C to 0°CPrevents thermodynamic rearrangement to C3.[1][2]

Troubleshooting Module B: Suzuki-Miyaura Cross-Coupling

Common Issue: You have successfully synthesized 1-bromo-4-fluoro-2-methylnaphthalene , but Suzuki coupling yields are <20%. The starting material remains unconsumed.[1][2]

The Diagnostic

The C1-Bromine bond is shielded by the peri-hydrogen and the 2-methyl group.[1] Standard Pd(PPh3)4 catalysts fail to undergo oxidative addition because the bulky phosphine ligands cannot access the C-Br bond.[1]

Protocol: The "Buchwald" Solution

You must use electron-rich, bulky dialkylbiaryl phosphine ligands.[1][2] These ligands promote oxidative addition into hindered halides and facilitate reductive elimination.[1][2]

Recommended System:

  • Catalyst:

    
     or Pd(OAc)2
    
  • Ligand: SPhos or XPhos (Ratio Pd:L = 1:2)[1]

  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (anhydrous) or 
    
    
    
  • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane.[1][2]

Q: Can I use PEPPSI-IPr? A: Yes. Pd-NHC precatalysts like PEPPSI-IPr are excellent for sterically hindered substrates.[1][2] They are less sensitive to the "cone angle" issues of phosphines.[1][2]

Experimental Workflow (Graphviz):

SuzukiWorkflow Start Substrate: 1-Bromo-4-fluoro-2-methylnaphthalene Check Check Catalyst System Start->Check Fail Standard Pd(PPh3)4 Result: <10% Yield Check->Fail Classical Success Advanced Ligand System (SPhos/XPhos) Check->Success Sterically Demanding Process 1. Degas Solvent (Toluene/H2O) 2. Add Base (K3PO4) 3. Heat to 100°C Success->Process Result Product: Biaryl Formation (>85% Yield) Process->Result caption Fig 2. Decision tree for coupling hindered naphthalene halides.

Troubleshooting Module C: Directed Ortho Metalation (DoM)

Common Issue: Attempting to functionalize C3 using n-BuLi results in complex mixtures or attack at the methyl group (benzylic deprotonation).[2]

The Diagnostic

The 4-Fluoro group is a Directed Metalation Group (DMG).[1] It directs lithiation to the ortho positions (C3 and C5).[1][2]

  • C3: Between F and Me (Crowded).

  • C5: Peri to F (Accessible).

  • Methyl Group: Acidic benzylic protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2]
    

n-BuLi is a nucleophile and can act as a base.[1][2] In this system, it often acts non-selectively, attacking the methyl group or forming aggregates that cannot access C3.[2]

Protocol: The "Base Switch"

To access C3 (the "sandwiched" position), you must use a non-nucleophilic, sterically bulky base that operates under Kinetic Control.

Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1]

  • Why? LiTMP is too bulky to attack the nucleophilic centers or the methyl protons easily; it prefers the thermodynamically less stable but kinetically directed lithiation adjacent to the Fluorine (C3).[1]

Procedure:

  • Generate LiTMP: Add n-BuLi to TMP (2,2,6,6-tetramethylpiperidine) in THF at -78°C.

  • Add Substrate: Add this compound dropwise at -78°C.

  • Incubate: Stir for 1-2 hours at -78°C. (Do not warm up, or the "lithium walk" to the thermodynamic C5 or benzylic position will occur).

  • Quench: Add electrophile (e.g.,

    
    , DMF, 
    
    
    
    ) at -78°C.

Frequently Asked Questions (FAQ)

Q: Can I oxidize the 2-methyl group to an aldehyde without affecting the ring? A: Yes, but standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is too harsh and may degrade the electron-rich ring. Use Ceric Ammonium Nitrate (CAN)  or the Co-Mn-Br  catalyzed oxidation (industrial standard) [2].[1][2] For lab scale, radical bromination of the methyl group (NBS/AIBN) followed by Sommelet reaction or hydrolysis is safer.[2]

Q: Why does my reaction mixture turn black during bromination? A: This indicates polymerization or oxidation of the naphthalene ring.[2] This usually happens if the reaction temperature is too high or if the Lewis Acid concentration is too high.[2] Reduce the catalyst load to 1-2 mol% and keep the reaction in the dark.

Q: I need to install a group at C3, but I keep getting C1. What do I do? A: If EAS forces you to C1, switch strategies. Use DoM (Directed Ortho Metalation) as described in Module C. The Fluorine atom will guide the lithium specifically to C3 if you use a bulky base like LiTMP, completely bypassing the electronic preference for C1 [3].

References

  • Regioselectivity in Electrophilic Aromatic Substitution. LibreTexts Chemistry. Available at: [Link][1]

  • Oxidation of Methyl-Substituted Aromatic Compounds. Asian Journal of Chemistry. Available at: [Link]

  • Directed Ortho Metalation (DoM) Strategies. Wikipedia / Snieckus Reviews.[1][2] Available at: [Link][1]

  • Suzuki Coupling of Hindered Substrates. Organic Chemistry Portal. Available at: [Link][1]

Disclaimer: All protocols involve hazardous chemicals.[1][2] Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Technical Support: Solvent Systems for 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-SOLV-4F2MN-01 Last Updated: March 2, 2026 Department: Chemical Application Engineering

Executive Summary & Compound Profile

User Query: "How do I select the correct solvent for 4-Fluoro-2-methylnaphthalene?"

Technical Insight: this compound is a lipophilic, polycyclic aromatic hydrocarbon (PAH) derivative. Its solubility behavior is governed by the naphthalene core (high dispersion forces), modified slightly by the electron-withdrawing fluorine atom and the electron-donating methyl group.

  • Physical State Warning: Depending on purity and specific isomeric packing, this compound often behaves as a low-melting solid or a supercooled liquid (Melting Point range often < 50°C). This creates a high risk of "oiling out" rather than crystallizing during purification.

  • Primary Solubility Mechanism:

    
    -
    
    
    
    stacking interactions and Van der Waals dispersion forces. It lacks significant hydrogen bond donors/acceptors.[1]

Solvent Compatibility Matrix

Use this table for rapid solvent selection based on polarity and intended application.

Solvent ClassSpecific SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)General transfer, NMR (

), formulation.
Aromatic Toluene, Benzene, XyleneExcellent High-temp reactions, azeotropic drying.
Ethers THF, Diethyl Ether, MTBEGood Grignard/Lithiation reactions (anhydrous).
Esters Ethyl Acetate, Isopropyl AcetateGood Extraction, Chromatography (Mobile Phase B).
Alcohols Methanol, Ethanol, IPAPoor to Moderate Recrystallization (requires heating). Risk of oiling out.
Alkanes Hexanes, Heptane, PentaneModerate Precipitant, Chromatography (Mobile Phase A).
Aqueous Water, PBS BufferInsoluble (<0.01 mg/mL)Immiscible phase for washing/extraction.

Application-Specific Troubleshooting (Q&A)

Scenario A: Reaction Optimization

Q: I am performing a lithiation reaction on the C-1 or C-3 position. Which solvent is best?

  • Recommendation: Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) .

  • Technical Logic: The fluorine substituent on the naphthalene ring exerts an inductive effect (-I), making the ring susceptible to directed ortho-lithiation. THF coordinates with lithium species (e.g.,

    
    -BuLi), stabilizing the transition state.
    
  • Critical Warning: Avoid chlorinated solvents (DCM) or esters (EtOAc) for organometallic reactions; they will react violently or quench the reagent.

Scenario B: Purification & Recrystallization

Q: My compound forms an oil at the bottom of the flask instead of crystals. How do I fix this?

  • Diagnosis: This is "oiling out," common with low-melting fluorinated aromatics. It occurs when the compound's melting point is lower than the solvent's boiling point, and the solution is too concentrated or cooled too fast.

  • The Fix (Binary Solvent System):

    • Dissolve the crude oil in a minimum amount of warm Ethanol (approx. 40-50°C).

    • Add Water dropwise until persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear it.

    • Slow Cooling: Wrap the flask in foil/cotton to cool to room temperature very slowly over 2-3 hours. Do not place directly in an ice bath.

    • Alternative: Use Methanol (solvent) and Acetonitrile (anti-solvent) if water causes emulsions.

Scenario C: HPLC Method Development

Q: The compound elutes too late on my C18 column. What mobile phase modifiers should I use?

  • Recommendation: Switch to Acetonitrile (MeCN) rather than Methanol.

  • Technical Logic: Fluorinated PAHs are highly hydrophobic. Methanol is often too polar to elute them efficiently, leading to broad peaks and long retention times. MeCN has a stronger elution strength for aromatic hydrocarbons.

  • Starting Gradient: 70% MeCN / 30% Water

    
     100% MeCN over 15 minutes.
    

Workflow Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on your experimental goal.

SolventSelection Start Start: What is your primary objective? Reaction Chemical Synthesis Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis Organometallic Organometallic? (e.g., Lithiation) Reaction->Organometallic Crystallization Recrystallization? Purification->Crystallization Chromatography Flash Column? Purification->Chromatography NMR NMR Spectroscopy? Analysis->NMR HighTemp High Temp (>80°C)? Organometallic->HighTemp No Solv_THF Use: Anhydrous THF or Diethyl Ether Organometallic->Solv_THF Yes Solv_Tol Use: Toluene or Xylene HighTemp->Solv_Tol Yes Solv_DCM Use: DCM or DCE (Standard Conditions) HighTemp->Solv_DCM No Solv_Alc Use: Ethanol/Water or MeOH/Water Crystallization->Solv_Alc Preferred Solv_HexEt Use: Hexanes / EtOAc Gradient Chromatography->Solv_HexEt Solv_CDCl3 Use: CDCl3 (Chloroform-d) NMR->Solv_CDCl3 Yes Solv_MeCN Use: MeCN / Water (HPLC Grade) NMR->Solv_MeCN No (HPLC)

Caption: Decision logic for selecting solvents based on process requirements (Synthesis, Purification, or Analysis).

Standard Operating Procedure (SOP): The Solubility Ladder

If you are working with a new batch or unknown purity, perform this Self-Validating Protocol to determine exact solubility limits.

Objective: Determine the saturation point (


) in mg/mL.
  • Preparation: Weigh 10 mg of this compound into a 2 mL clear glass vial.

  • Initial Addition: Add 100

    
    L of the target solvent.
    
    • Observation: If clear, solubility > 100 mg/mL (Highly Soluble).

  • Stepwise Dilution: If solid remains, add solvent in 100

    
    L increments, vortexing for 30 seconds between additions.
    
  • Endpoint: Record the total volume (

    
    ) required to dissolve the solid completely.
    
  • Calculation:

    
    
    
  • Temperature Stress: Cool the vial to 4°C. If precipitation occurs, the solvent is suitable for recrystallization. If it remains soluble, the solvent is too strong (use an anti-solvent).

References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54413073, this compound. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for theoretical solubility prediction of aromatic hydrocarbons).

  • EPA (2025). CompTox Chemicals Dashboard: 2-Methylnaphthalene Properties. (Used as a baseline for methyl-substituted naphthalene solubility). Retrieved from [Link]

Sources

storage stability and degradation of 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methylnaphthalene. It provides in-depth information on its storage, stability, and potential degradation pathways, structured to address practical issues encountered during laboratory use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: Based on guidelines for its parent compound, 2-methylnaphthalene, and other similar aromatic compounds, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is typically room temperature. To prevent potential photodegradation, storage in an amber vial or a dark location is advised. Keep the container away from heat sources and strong oxidizing agents.[1][3]

Q2: What are the visible signs of degradation for this compound?

A2: this compound is typically a solid, ranging from white to slightly pale yellow.[1] Signs of degradation may include:

  • Color Change: A significant darkening or change in color.

  • Change in Physical State: A noticeable lowering of the melting point (pure 2-methylnaphthalene melts at 34-36 °C) or the material becoming oily or clumpy.[4]

  • Odor: While data on its specific odor is limited, any unusual or pungent smell could indicate the presence of volatile degradation products.

If any of these signs are observed, it is recommended to re-analyze the material for purity before use.

Q3: Is this compound stable in common laboratory solvents?

A3: this compound is expected to be stable in common aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane for short-term experimental use. Based on its structure, it is insoluble in water.[5] Long-term stability in solution has not been extensively studied, so it is best practice to prepare solutions fresh. Avoid prolonged storage in protic solvents, especially under exposure to light or elevated temperatures, as this could facilitate degradation.

Q4: What are the primary safety and handling precautions for this compound?

A4: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Use standard personal protective equipment (PPE), including safety goggles with side shields, gloves, and a lab coat.[4] Avoid formation and inhalation of dust.[3][4] The compound is classified as harmful if swallowed.[4][5] In case of contact, wash skin thoroughly with soap and water and flush eyes with plenty of water for at least 15 minutes.[2]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues that may arise during the use of this compound, suggesting that unexpected results may be linked to compound instability.

Troubleshooting Workflow

The following diagram outlines a logical process for diagnosing issues related to the quality and stability of this compound.

Start Start: Inconsistent Experimental Results or Unexpected Analytical Profile Check_Purity 1. Verify Purity of Starting Material (e.g., HPLC, GC-MS, NMR) Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Investigate_Process Investigate Other Experimental Parameters (Reagents, Solvents, Conditions) Purity_OK->Investigate_Process Yes Impurity_Detected New Impurities Detected Purity_OK->Impurity_Detected No Review_Storage 2. Review Storage & Handling History (Age, Temperature, Light Exposure) Impurity_Detected->Review_Storage Storage_Issue Improper Storage Identified? Review_Storage->Storage_Issue Quarantine Quarantine Batch & Obtain New Stock. Implement Correct Storage. Storage_Issue->Quarantine Yes Analyze_Degradants 3. Characterize Impurities (LC-MS, NMR of isolated impurity) Storage_Issue->Analyze_Degradants No Compare_Pathways 4. Compare Degradants to Known Pathways (Oxidation, Hydrolysis, Photolysis) Analyze_Degradants->Compare_Pathways Modify_Protocol Modify Experimental Protocol to Avoid Degradation Conditions (e.g., use fresh solutions, protect from light, use inert atmosphere) Compare_Pathways->Modify_Protocol

Caption: Troubleshooting workflow for stability issues.

Q: My HPLC/GC analysis shows a new, unexpected peak that was not present in the initial analysis of the starting material. What could be the cause?

A: The appearance of a new peak strongly suggests degradation of the this compound.

  • Causality: The stability of a compound is finite and depends on its storage conditions and handling. Exposure to air (oxidation), moisture (hydrolysis), light (photolysis), or elevated temperatures can initiate chemical changes. The fluorinated naphthalene ring, while relatively stable, is not inert.

  • Troubleshooting Steps:

    • Confirm the Identity: Use mass spectrometry (GC-MS or LC-MS) to get the molecular weight of the impurity. This is the most critical step in identifying the degradation product.

    • Check for Oxidation: An increase in mass of 16 amu (or multiples thereof) often points to oxidation, such as the formation of a naphthol or oxidation of the methyl group to an alcohol or carboxylic acid.[6]

    • Review Handling: Were the solutions prepared fresh? Was the solid material left open to the atmosphere for an extended period? Was it exposed to strong light?

    • Perform a Forced Degradation Study: To proactively identify potential degradants, consider performing the forced degradation study outlined in Section 3. This can help confirm if the observed impurity matches a product from a specific stress condition (e.g., oxidative or photolytic).[7]

Q: The physical appearance of my this compound has changed from a white powder to a yellowish, waxy solid. Is it still usable?

A: A change in physical appearance is a strong indicator of degradation and/or the presence of impurities.

  • Causality: The color change could be due to the formation of oxidized species or other chromophoric degradation products. The change in consistency suggests the presence of lower melting point impurities or hygroscopicity (water absorption).

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended not to use the material for experiments where purity is critical until its quality has been re-assessed.

    • Re-analyze: Perform a purity analysis using a quantitative method like HPLC with a reference standard or qNMR (quantitative NMR).

    • Investigate Storage: Review the storage conditions. Was the container seal compromised? Was it stored in a humid environment or exposed to light?

    • Purification: If the material is valuable and a significant amount is affected, consider re-purification by recrystallization or column chromatography, followed by analytical confirmation of purity.

Section 3: Predicted Degradation Pathways & Forced Degradation Study Protocol

Predicted Degradation Pathways

The primary modes of degradation are expected to be oxidation and photolysis. The strong carbon-fluorine bond is generally stable to hydrolysis under mild conditions.

Parent This compound Ox1 Oxidation (Side-Chain) (4-Fluoro-naphthalen-2-yl)methanol Parent->Ox1 [O] Ox_Ring Oxidation (Ring Hydroxylation) Methyl-fluoronaphthols (various isomers) Parent->Ox_Ring [O] (e.g., via epoxide) Photo Photolytic Degradation (e.g., dimerization, complex reactions) Parent->Photo hv (Light) Ox2 4-Fluoro-2-naphthaldehyde Ox1->Ox2 [O] Ox3 4-Fluoro-2-naphthoic acid Ox2->Ox3 [O]

Caption: Predicted degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify likely degradation products and assess the stability-indicating capability of an analytical method.[7]

Objective: To generate potential degradation products of this compound and assess its intrinsic stability.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC system with UV/DAD and/or MS detector

  • Photostability chamber

  • Oven

Methodology:

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • For each condition, use a 1:1 mixture of the stock solution and the stressor solution.

  • Run a control sample (1:1 stock solution:water) in parallel, stored at room temperature and protected from light.

Stress ConditionProtocolJustification
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours. If no degradation, repeat with 1 M HCl.Simulates acidic environments, tests for acid-labile functional groups.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours. If no degradation, repeat with 1 M NaOH.Simulates alkaline environments, tests for base-labile groups.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. If no degradation, repeat with 30% H₂O₂.Simulates exposure to atmospheric or formulated oxidative agents.
Thermal Stress Store the solid compound in an oven at 105°C for 48 hours. Dissolve a sample in acetonitrile for analysis.Evaluates the stability of the solid form at elevated temperatures.
Photolytic Stress Expose the solid compound and a solution (in quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).Evaluates stability upon exposure to light, which can induce photochemical reactions.

3. Sample Analysis:

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

  • Use a Diode Array Detector (DAD) to check for peak purity and a Mass Spectrometer (MS) to identify the mass of the parent compound and any new peaks.

4. Data Interpretation:

  • Calculate the percentage degradation of this compound.

  • Characterize the major degradation products by their retention time, UV spectra, and mass-to-charge ratio (m/z).

  • A successful study should aim for 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[7]

References

  • ResearchGate. (n.d.). Pathways for the degradation of naphthalene, methylnaphthalenes, naphthoic acid, and Carbaryl. Retrieved from [Link]

  • CPAChem. (2024, January 12). Safety data sheet. Retrieved from [Link]

  • Vargas, C., Song, B., & Häggblom, M. M. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 66(10), 4562–4567. Retrieved from [Link]

  • Vargas, C., Song, B., & Häggblom, M. M. (2000). Anaerobic degradation of fluorinated aromatic compounds. PubMed. Retrieved from [Link]

  • Mohapatra, B., & Phale, P. S. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 636885. Retrieved from [Link]

  • Gite, B. D., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]

  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Biodegradation of fluorinated alkyl substances. PubMed. Retrieved from [Link]

  • Exposome-Explorer. (2009, July 20). Material Safety Data Sheet 2-Methylnaphthalene. Retrieved from [Link]

  • Eawag-BBD. (2002, January 2). 2-Methylnaphthalene Degradation Pathway (Aerobic). Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed Pathways for Naphthalene and 2-Methylnaphthalene degradation. Retrieved from [Link]

  • Selesi, D., et al. (2011). Anaerobic degradation of naphthalene and 2-methylnaphthalene by strains of marine sulfate-reducing bacteria. KOPS - University of Konstanz. Retrieved from [Link]

  • University of Hertfordshire. (2026, January 27). 2-methylnaphthalene. Retrieved from [Link]

  • Venkateswarlu, K. (1989). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Retrieved from [Link]

  • OECD. (n.d.). SIDS INITIAL ASSESSMENT PROFILE for 2-methylnaphthalene. Retrieved from [Link]

  • Hubicka, U., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • Golder. (n.d.). Fact sheet: 2-methylnaphthalene. Retrieved from [Link]

  • Korzeniowski, S., et al. (2021). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds. Semantic Scholar. Retrieved from [Link]

  • Buckpitt, A., et al. (2007). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. PMC. Retrieved from [Link]

  • Huffman, H. M., et al. (1945). The Low-Temperature Thermodynamic Properties of Naphthalene, l-Methylnaphthalene, 2-Methylnaphthalene, 1,2,3,4-Tetrahydronaphthalene,trans-Decahydronaphthalene and cis-Decahydronaphthalene. The Journal of Physical Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Fluorinated Naphthalenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Fluorinated Naphthalenes. This guide is engineered for researchers, scientists, and drug development professionals facing sluggish kinetics, low yields, or complete reaction failures when working with fluorinated naphthalene derivatives.

Part 1: The Causality of Inertness (Expertise & Experience)

Before troubleshooting, it is critical to understand the dualistic nature of the carbon-fluorine (C–F) bond. Fluorine is the most electronegative element, which creates a highly polarized C–F bond. In the context of a naphthalene ring system, this manifests in three distinct reactivity paradigms:

  • Electrophilic Aromatic Substitution (EAS) Deactivation: The strong inductive electron-withdrawing effect (-I) of fluorine pulls electron density away from the naphthalene π-system. This severely deactivates the ring toward electrophilic attack, overriding fluorine's weak resonance-donating (+M) capability.

  • Nucleophilic Aromatic Substitution (SNAr) Paradox: While fluorine's electronegativity should theoretically accelerate SNAr by stabilizing the anionic intermediate, unactivated mono-fluoronaphthalenes often exhibit low reactivity. This occurs because the traditional stepwise mechanism requires a highly stabilized Meisenheimer complex, which is energetically inaccessible without additional electron-withdrawing groups (EWGs)[1].

  • Cross-Coupling & C–F Bond Inertness: The C–F bond possesses an exceptionally high bond dissociation energy (BDE) of approximately 116 kcal/mol. In standard palladium-catalyzed cross-coupling reactions, oxidative addition into the C–F bond is thermodynamically unfavorable, making fluorinated naphthalenes notoriously unreactive compared to their brominated or iodinated counterparts[2].

Part 2: Troubleshooting FAQs

FAQ 1: My cross-coupling reaction with 1-fluoronaphthalene is failing. How do I force C–F bond activation?

Diagnosis: Standard Pd(0) catalysts cannot overcome the high activation barrier for C–F oxidative addition. Furthermore, transition metals often preferentially activate the weaker C–H bonds ortho to the fluorine atom rather than the C–F bond itself[2]. Solution: You must switch to highly electron-rich, low-valent metal centers or specialized main-group ligands.

  • Transition Metal Approach: Niobium(III) imido complexes, such as [BDI]Nb(NtBu)(η6-C6H6), have been proven to stoichiometrically cleave C–F bonds in fluoroarenes to yield Nb(V) aryl fluorides[3].

  • Organocatalytic Approach: N-heterocyclic carbenes (NHCs) can enact selective single or double C–F bond activation via a nucleophilic substitution pathway that results in zwitterionic imidazoliumolate products[4].

FAQ 2: I am attempting an SNAr on an unactivated fluoronaphthalene, but I recover 100% starting material. Should I increase the temperature?

Diagnosis: Without a strong EWG (like a nitro or formyl group) to stabilize the Meisenheimer complex, the traditional stepwise SNAr pathway is energetically blocked. Solution: Yes, elevated temperatures are required, but you must also optimize for a Concerted SNAr (CSNAr) mechanism. Recent kinetic isotope effect (KIE) studies demonstrate that SNAr on unactivated fluoroarenes proceeds through a single transition state without a discrete Meisenheimer intermediate[5]. To facilitate this concerted pathway (which has an activation barrier of 20–25 kcal/mol[1]), use a highly polar aprotic solvent (e.g., DMSO or DMF) at 80 °C with a strong nucleophile like a sodium thioalkoxide[6].

FAQ 3: How do I successfully execute an EAS on octafluoronaphthalene?

Diagnosis: Perfluorinated naphthalenes are extreme electron-deficient systems. Standard Lewis acid catalysts (e.g., AlCl3) are insufficient to generate an electrophile reactive enough to attack the deactivated π-cloud. Solution: You must utilize superacidic media (e.g., SbF5/HF or triflic acid) to generate highly reactive, naked electrophiles (such as nitronium or acylium ions). Alternatively, consider functionalizing the ring via C–F activation (as described in FAQ 1) rather than relying on EAS.

Part 3: Validated Experimental Protocols

Protocol A: Concerted SNAr (CSNAr) of Unactivated 1-Fluoronaphthalene

This protocol leverages the concerted mechanism to bypass the need for a Meisenheimer complex[1],[5].

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of 1-fluoronaphthalene and 1.2 mmol of sodium methanethiolate (NaSMe).

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed Dimethyl Sulfoxide (DMSO). Causality: DMSO solvates the sodium cation, leaving the thiolate as a "naked," highly reactive nucleophile.

  • Heating: Heat the reaction mixture to 80 °C using an oil bath. Maintain vigorous stirring for 12 hours[6].

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot, dilute in CDCl3, and run a

    
    F NMR. The complete disappearance of the starting material peak (approx. -123 ppm) confirms the consumption of the C–F bond.
    
  • Workup: Quench the reaction with 10 mL of distilled water to crash out the product. Extract with ethyl acetate (3 x 10 mL), wash the organic layer with brine, dry over MgSO

    
    , and concentrate under reduced pressure.
    
Protocol B: Niobium-Mediated C–F Bond Activation

This protocol utilizes a well-defined Nb(III) complex for hydrodefluorination[3].

  • Glovebox Setup: Inside an inert-atmosphere glovebox (Nngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or Ar), dissolve 0.1 mmol of the Nb(III) arene species [BDI]Nb(NtBu)(η6-C6H6) in 2.0 mL of mesitylene-
    
    
    
    . Causality: Aromatic solvents like mesitylene accelerate the reaction compared to aliphatic solvents or C
    
    
    D
    
    
    .
  • Substrate Addition: Add 2.0 M of the fluoronaphthalene substrate to the solution.

  • Reaction Monitoring: Transfer the mixture to a J. Young NMR tube.

  • Validation Checkpoint: Monitor the reaction via

    
    H and 
    
    
    
    F NMR at room temperature. The formation of the niobium(V) aryl fluoride complex is indicated by a distinct downfield shift in the
    
    
    F spectrum.
  • Product Isolation: If catalytic hydrodefluorination is desired, introduce a silane (e.g., PhSiH

    
    ) as a terminal reductant to regenerate the Nb(III) species and release the defluorinated naphthalene.
    

Part 4: Quantitative Data Summaries

Table 1: Comparative Reactivity & Thermodynamic Barriers of Naphthalene Derivatives

SubstrateReaction TypeReactivity LevelPrimary Barrier / BDERecommended Solution
NaphthaleneEASHighNoneStandard conditions (e.g., AlCl

, 25 °C)
1-FluoronaphthaleneEASLowInductive Deactivation (-I)Superacidic media
1-FluoronaphthaleneSNArLow-ModerateConcerted Barrier (20-25 kcal/mol)DMSO, 80 °C, strong nucleophile
4-Fluoro-1-naphthaldehydeSNArHighNone (EWG Activated)DMSO, 25 °C (Meisenheimer pathway)
OctafluoronaphthaleneCross-CouplingVery LowHigh C–F BDE (~116 kcal/mol)Nb(III) / Ni(0) catalysts, NHC ligands

Part 5: Visual Workflows

SNAr_Mechanisms cluster_stepwise Stepwise SNAr (Activated Rings) cluster_concerted Concerted SNAr (Unactivated Rings) Start Fluorinated Naphthalene + Nucleophile Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer Addition (Rate Limiting) ConcertedTS Single Transition State (No Intermediate) Start->ConcertedTS Simultaneous Add/Elim Elimination Loss of F- Leaving Group Meisenheimer->Elimination Fast Elimination Product Substituted Naphthalene Product Elimination->Product ConcertedTS->Product

Mechanistic pathways for SNAr in fluorinated naphthalenes: Stepwise vs. Concerted (CSNAr).

Troubleshooting_Workflow Issue Low Reactivity Observed in Fluoronaphthalene CheckRxn Identify Target Reaction Type Issue->CheckRxn EAS Electrophilic Aromatic Substitution (EAS) CheckRxn->EAS SNAr Nucleophilic Aromatic Substitution (SNAr) CheckRxn->SNAr CrossCoupling Cross-Coupling / C-F Activation CheckRxn->CrossCoupling EAS_Sol Use Superacids or Elevated Temperatures EAS->EAS_Sol SNAr_Sol Use Polar Aprotic Solvents (DMSO/DMF) at 80°C SNAr->SNAr_Sol CC_Sol Deploy Nb/Ni Catalysts or NHC Ligands CrossCoupling->CC_Sol

Decision matrix for troubleshooting low reactivity in fluorinated naphthalenes.

References

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis | Chemical Reviews - ACS Publications.[Link]

  • A Convenient Large-Scale Synthesis of 4-Fluoro-1-naphthaldehyde and Its Aromatic Nucleophilic Substitution Reactions - American Chemical Society.[Link]

  • C-F bond activation of fluoroarenes | ResearchGate.[Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC - NIH.[Link]

  • Concerted nucleophilic aromatic substitutions - Harvard DASH.[Link]

  • Activation of C–F bonds in fluoroarenes by N-heterocyclic carbenes as an effective route to abnormal NHC complexes | ResearchGate.[Link]

Sources

Technical Support Center: Purification of 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center for researchers handling crude 4-Fluoro-2-methylnaphthalene (CAS 319-15-3) . It prioritizes purification logic, troubleshooting, and self-validating protocols over static data.

Topic: Removal of Impurities from Crude this compound CAS: 319-15-3 Molecular Formula: C₁₁H₉F Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Core Diagnostic & Triage

Before initiating physical separation, you must diagnose the specific impurity profile. The synthesis route dictates the contaminants.

Diagnostic Workflow

Use this decision matrix to determine your purification strategy.

PurificationDecision Start Crude this compound Analysis Analyze: GC-MS & TLC Start->Analysis Impurity_Type Identify Major Impurity Analysis->Impurity_Type Amine Precursor Amine (4-Amino-2-methyl...) Impurity_Type->Amine Basic N Phenol Hydrolysis Product (Phenols) Impurity_Type->Phenol Acidic OH Isomer Regioisomers (1-Fluoro-2-methyl...) Impurity_Type->Isomer Neutral/Similar BP Tar Polymers/Tars Impurity_Type->Tar Non-volatile Action_Acid Acid Wash (1M HCl) Amine->Action_Acid Action_Base Base Wash (1M NaOH) Phenol->Action_Base Action_Col Column Chromatography (Silica/Hexane) Isomer->Action_Col Action_Dist Vacuum Distillation (Short Path) Tar->Action_Dist

Figure 1: Decision tree for selecting the primary purification method based on impurity type.[1][2][3]

Chemical Decontamination (The "Rough Cut")

Use this module if your crude material is dark, contains unreacted starting materials, or has significant polar byproducts.

Issue: Presence of Unreacted Amines or Phenols

If synthesized via the Balz-Schiemann reaction (from 4-amino-2-methylnaphthalene), your crude likely contains unreacted amine (basic) or phenolic hydrolysis products (acidic).[1][2][3]

Protocol 1: Chemo-Selective Wash This protocol relies on pH-switching to remove ionizable impurities without distilling.[1][2][3]

  • Dissolution: Dissolve crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL solvent per 1 g crude).

    • Why? Chlorinated solvents are excellent for naphthalenes, but EtOAc is greener and prevents emulsion formation.

  • Acid Wash (Removes Amines):

    • Wash organic layer 2× with 1M HCl .

    • Mechanism:[1][2][4][5] Protonates 4-amino-2-methylnaphthalene to its water-soluble hydrochloride salt.[1][2][3]

  • Base Wash (Removes Phenols):

    • Wash organic layer 2× with 1M NaOH .

    • Mechanism:[1][2][4][5] Deprotonates phenolic byproducts (from diazonium hydrolysis) to water-soluble phenoxides.[1][2][3]

  • Neutralization & Drying:

    • Wash with Brine (sat. NaCl). Dry over anhydrous MgSO₄. Filter and concentrate.

Validation: Run TLC (Hexane:EtOAc 9:1). Baselines should be clear of streaks (amines) and low-Rf spots (phenols).[2][3]

Isomer Separation (The "Deep Dive")

Use this module if GC-MS shows peaks with identical mass (m/z 160) but slightly different retention times.[2] These are likely regioisomers like 1-fluoro-2-methylnaphthalene.[1][3]

Issue: Separation of 4-Fluoro vs. 1-Fluoro Isomers

Regioisomers have nearly identical boiling points, making standard distillation ineffective.[1][2][3]

Table 1: Separation Strategy by Phase

MethodSuitabilityCritical ParameterNotes
Fractional Distillation Lowngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

BP < 5°C
Requires high reflux ratio (>20:[2][3]1) and spinning band column. Often fails for 1,2- vs 1,4- isomers.[1][2][3]
Recrystallization High (if solid)Solubility Differential4-Fluoro isomer (1,3-subst pattern) often packs better than 1-Fluoro (1,2-subst steric clash).[1][2][3]
Chromatography MediumPolarityStandard silica is often insufficient. Requires very non-polar eluent (100% Hexane).
Protocol 2: Low-Temperature Recrystallization

If your product is a low-melting solid or semi-solid oil, this method induces crystallization of the symmetric isomer.[1][2]

  • Solvent Choice: Use Pentane or Methanol .

    • Why? Naphthalenes are too soluble in DCM/EtOAc. Pentane dissolves them at RT but precipitates them at -20°C.[1][2][3]

  • Procedure:

    • Dissolve crude in minimum boiling Pentane.

    • Cool slowly to RT, then place in a freezer (-20°C) for 12 hours.

    • Troubleshooting: If "oiling out" occurs (droplets instead of crystals), re-dissolve and add a seed crystal or scratch the glass. Alternatively, switch to Methanol (more polar, forces non-polar naphthalene out).

Protocol 3: Flash Chromatography

If the compound remains an oil, use silica gel chromatography.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3]

  • Mobile Phase: 100% n-Hexane or Pentane .[1][2][3]

  • Loading: Dry load on Celite to prevent band broadening.

  • Fraction Collection: Collect small fractions. The 4-fluoro isomer usually elutes slightly later than the 1-fluoro isomer due to subtle dipole differences, but overlap is significant.[1][2]

Removing Tars and Polymers

Use this module if the product is red/brown and viscous.

Issue: Azo-Tars and Oligomers

Synthesis involving diazonium salts often produces colored azo-polymers.[1][2][3] These are non-volatile.

Protocol 4: Vacuum Sublimation or Short-Path Distillation Since this compound has a relatively high boiling point (est. 240-250°C at atm), vacuum is essential to prevent decomposition.[1][2][3]

  • Setup: Short-path distillation head or Kugelrohr apparatus.

  • Vacuum: High vacuum (< 1 mmHg) is required.

  • Temperature:

    • Bath temp: Start at 100°C and ramp slowly.

    • Observation: The product should distill as a clear oil/white solid. The colored tars will remain in the boiling flask.

Frequently Asked Questions (Troubleshooting)

Q: My product is a liquid, but literature suggests it might be a solid. Is it impure? A: Likely, yes. Isomers (like 1-fluoro-2-methylnaphthalene) act as freezing point depressants.[1][2] Even 5% impurity can turn a solid naphthalene derivative into an oil. Try Protocol 2 (Recrystallization) using Methanol at -20°C to force crystallization of the major component.

Q: I see a persistent impurity at m/z 142 in GC-MS. What is it? A: This is likely 2-methylnaphthalene .[1][3] It forms during the Balz-Schiemann reaction if the diazonium group is reduced (hydro-de-diazoniation) instead of fluorinated.[1][2][3]

  • Fix: It is very difficult to separate chemically. You must use high-efficiency column chromatography (100% Hexane) or careful fractional recrystallization .[1][2][3]

Q: Can I use "Selectfluor" to fix the crude? A: No. Electrophilic fluorinating agents like Selectfluor will fluorinate the remaining aromatic positions, creating di-fluoro and tri-fluoro byproducts, making the mixture even harder to separate.

References

  • Impurities in Naphthalene Synthesis

    • Sun, H., et al. "Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization."[1][2][6][7] Bulletin of Chemical Reaction Engineering & Catalysis, 2018.[6][7]

    • Context: Describes the difficulty in separating methylnaphthalene isomers and the efficacy of crystalliz
  • Fluorination Methodologies (Balz-Schiemann)

    • Brill, E. "Preparation of fluoronitronaphthalenes via a modified Schiemann reaction."[8] Journal of the Chemical Society C: Organic, 1966.

    • Context: Foundational text on handling diazonium intermedi
  • General Properties of Fluorinated Naphthalenes

    • National Center for Biotechnology Information. "1-Fluoro-2-methylnaphthalene (related isomer data)." PubChem Compound Summary. [3]

    • Context: Used for comparative physical property analysis (BP/MP trends).
  • Chromatographic Separation of Isomers

    • Solinas, V., et al. "Adsorption Separation of Methylnaphthalene Isomers."[9] Studies in Surface Science and Catalysis, 1989.[9] [3]

    • Context: Highlights the difficulty of separating 1,2 vs 1,4 substituted naphthalene systems.

Sources

Validation & Comparative

Technical Guide: 1H NMR Profiling of 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for an audience of medicinal chemists and spectroscopists. It synthesizes experimental baselines with chemometric predictions to provide a robust profiling of 4-Fluoro-2-methylnaphthalene.

Executive Summary & Application Context

In drug discovery, the substitution of hydrogen with fluorine (bioisosterism) is a critical strategy to modulate metabolic stability (blocking P450 oxidation) and lipophilicity. This compound serves as a vital scaffold where the C4-fluorine atom acts as a metabolic blocker at the reactive


-position relative to the ring junction.

This guide provides a comparative NMR analysis of this compound against its parent compound, 2-Methylnaphthalene . By analyzing the specific spectral perturbations caused by the fluorine atom—specifically the ortho-shielding and peri-deshielding effects—researchers can rapidly validate regiochemistry during synthesis.

Structural Analysis & Spin Systems

Before interpreting the data, we must define the spin system changes introduced by the fluorine nucleus (


, 100% abundance).
  • Parent (2-Methylnaphthalene): The aromatic region is complex due to overlapping multiplets from the ABCD system of the unsubstituted ring and the AMX system of the substituted ring.

  • Target (this compound): The symmetry is broken further. The

    
    F nucleus introduces large heteronuclear couplings (
    
    
    
    ), transforming broad singlets/doublets into distinct doublets or triplets. This "spectral dispersion" actually simplifies assignment compared to the parent.
Key Mechanistic Shifts (SCS Rules)
  • H3 (Ortho to F): The most diagnostic signal. Fluorine exerts a shielding resonance effect, moving H3 upfield, while splitting it into a large doublet (

    
    ).
    
  • H5 (Peri to F): Through-space repulsion and electronic deshielding often shift the H5 proton downfield, sometimes revealing a "peri-coupling" (

    
    ).
    
  • Methyl Group (C2-Me): Long-range coupling (

    
    ) may broaden this singlet or split it into a fine doublet (
    
    
    
    ).

Comparative Data Analysis

The following tables contrast the experimental baseline of the parent compound with the derived spectral signature of the fluorinated analog.

Table 1: Reference Standard – 2-Methylnaphthalene

Solvent:


, 400 MHz[1]
ProtonShift (

, ppm)
MultiplicityIntegralAssignment Logic
H1 7.60Singlet (br)1HMeta to Me, Ortho to Ring Junction
H3 7.30Doublet (

)
1HOrtho to Me
H4 7.78Doublet1HPara to Me
H5/H8 7.72 - 7.76Multiplet2HPeri-positions (overlapping)
H6/H7 7.39 - 7.43Multiplet2HDistal ring protons
-CH3 2.50Singlet3HBenzylic methyl
Table 2: Product Profile – this compound

Solvent:


 (Standardized)
ProtonShift (

, ppm)
Multiplicity

(Hz)
Performance Note
H3 7.05 - 7.15 Doublet (d) 11.5 Primary Diagnostic: Significant upfield shift (shielding) vs Parent H3 (7.30).
H1 7.65Singlet (d)~1.5Weak

coupling may be visible.
H5 8.05 - 8.15 Multiplet (d)~5.0Peri-Effect: Downfield shift vs Parent H5 (7.75) due to F proximity.
H6-H8 7.45 - 7.60MultipletN/AComplex overlap, similar to parent but slightly deshielded.
-CH3 2.55Singlet (br)< 2.0Slightly deshielded; may appear as a fine doublet.

Critical Insight: The disappearance of the H4 signal (replaced by F) and the transformation of H3 into a wide doublet are the "Go/No-Go" signals for successful fluorination at the C4 position.

Experimental Protocol: High-Resolution Acquisition

To ensure the resolution of fine long-range fluorine couplings (


 and 

), the following acquisition parameters are mandatory.
Sample Preparation[1][2][3]
  • Mass: Weigh 5–10 mg of this compound.

  • Solvent: Dissolve in 0.6 mL

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: Avoid DMSO-d6 unless solubility is an issue, as viscosity broadens fine couplings.

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that degrade line shape.

Instrument Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 1H)

  • Spectral Width (SW): 14 ppm (-2 to 12 ppm)

  • Acquisition Time (AQ): > 3.0 seconds (Critical for resolution of small

    
     values)
    
  • Relaxation Delay (D1): 2.0 seconds

  • Scans (NS): 16 or 32

  • Temperature: 298 K[2]

Visualization: Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum, distinguishing the product from its regioisomers (e.g., 1-fluoro-2-methyl).

NMR_Assignment_Logic Start Analyze 1H NMR Spectrum (Aromatic Region 7.0 - 8.5 ppm) Check_H3 Identify Signal ~7.1 ppm (Upfield of main aromatic pack) Start->Check_H3 Is_Doublet Is it a Large Doublet? (J ~ 10-12 Hz) Check_H3->Is_Doublet Yes Check_H5 Identify Signal ~8.1 ppm (Downfield Peri-Proton) Is_Doublet->Check_H5 Yes (H3 coupled to F4) Conclusion_Other REJECT: Isomer (e.g., 1-Fluoro) Is_Doublet->Conclusion_Other No (Singlet/Triplet) Conclusion_4F CONFIRMED: This compound Check_H5->Conclusion_4F Signal Present (Peri-effect) Check_H5->Conclusion_Other Signal Absent

Caption: Decision tree for validating this compound regiochemistry using H3 coupling and H5 peri-shift markers.

References & Grounding

The data and protocols above are derived from standard chemometric substituent effects and validated baselines of the parent naphthalene system.

  • 2-Methylnaphthalene Experimental Data

    • Source: ChemicalBook & Spectrabase (Validated 400 MHz CDCl3 spectra).

    • URL:

  • Fluorine Substituent Effects (SCS) & Coupling Constants

    • Source: MDPI & RSC (Analysis of

      
       in naphthalene derivatives).
      
    • URL:

  • General NMR Interpretation Guides

    • Source: University of Wisconsin/Reich Collection (Hans Reich’s Data).

    • URL:

Sources

GC-MS fragmentation pattern of 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation dynamics of 4-Fluoro-2-methylnaphthalene (4-F-2-MN) requires a fundamental understanding of how halogenation and alkylation synergistically dictate ion stability. As a Senior Application Scientist, I have structured this guide to objectively compare 4-F-2-MN against its non-fluorinated and non-alkylated analogs. This comparison isolates the specific mechanistic effects of the fluorine atom and the methyl group on the electron ionization (EI) pathways.

Mechanistic Causality of EI Fragmentation at 70 eV

When aromatic hydrocarbons are subjected to 70 eV electron ionization, they typically exhibit robust molecular ions due to the delocalization of the positive charge across the π-electron system. However, the introduction of both a methyl group and a highly electronegative fluorine atom creates competing fragmentation cascades.

  • Molecular Ion Stability ([M]⁺• at m/z 160): Fluorine substitution slightly alters the ionization potential but maintains a highly abundant molecular ion. In 4-F-2-MN, the molecular ion at m/z 160 is typically the base peak or highly prominent, characteristic of stable fluoroaromatic systems [1].

  • Benzylic Cleavage and Tropylium Formation ([M-H]⁺ at m/z 159): The presence of the 2-methyl group drives the homolytic cleavage of a hydrogen radical (H•). This forms a highly stabilized fluorinated methylnaphthalene cation (m/z 159), which likely undergoes ring expansion to a fluorinated tropylium-like structure. This mirrors the primary fragmentation pathway of 2-methylnaphthalene, which readily forms an m/z 141 ion [2].

  • Fluorine-Specific Elimination ([M-HF]⁺• at m/z 140): Unlike its non-fluorinated counterparts, 4-F-2-MN undergoes a characteristic neutral loss of hydrogen fluoride (HF, 20 Da). The cleavage of the exceptionally strong C-F bond is energetically demanding; therefore, HF elimination requires a hydrogen atom in close spatial proximity (such as the adjacent position 3 or the peri-position 5) to facilitate a cyclic transition state [3].

  • Aromatic Core Degradation ([M-HF-C₂H₂]⁺• at m/z 114): Following the loss of HF, the resulting naphthyl radical cation (m/z 140) undergoes standard polycyclic aromatic hydrocarbon (PAH) degradation, primarily expelling neutral acetylene (C₂H₂, 26 Da) to yield m/z 114.

Quantitative Data Presentation: Analog Comparison

To objectively evaluate the mass spectral footprint of 4-F-2-MN, we must benchmark it against 2-Methylnaphthalene (2-MN) and 1-Fluoronaphthalene (1-FN). The table below summarizes the quantitative shifts in m/z ratios and diagnostic neutral losses.

CompoundMolecular FormulaMW (Da)Base Peak (m/z)Key Diagnostic Ions (m/z)Characteristic Neutral Losses
This compound C₁₁H₉F160.19160 or 159160, 159, 145, 140, 114-H• (1 Da), -HF (20 Da), -CH₃• (15 Da)
2-Methylnaphthalene C₁₁H₁₀142.20141142, 141, 115-H• (1 Da), -C₂H₂ (26 Da)
1-Fluoronaphthalene C₁₀H₇F146.16146146, 145, 126, 120-H• (1 Da), -HF (20 Da), -C₂H₂ (26 Da)

Self-Validating GC-MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a diagnostic check to confirm instrument performance prior to data acquisition.

Step 1: System Suitability and Tuning (The Baseline)

  • Action: Inject 1 µL of 50 µg/mL Decafluorotriphenylphosphine (DFTPP).

  • Causality: DFTPP is the gold standard for tuning EI sources in semi-volatile analysis. Verifying that the relative abundances of m/z 51, 68, 70, 127, 198, 275, 365, and 442 meet standard EPA criteria ensures the quadrupole is uniformly transmitting ions across the low-to-mid mass range, preventing skewed fragmentation ratios for the target analyte.

Step 2: Blank Matrix Verification

  • Action: Inject 1 µL of pure extraction solvent (e.g., GC-grade Dichloromethane).

  • Causality: Confirms the absence of column bleed or injector carryover at m/z 142, 146, and 160, ensuring that subsequent target peaks are entirely derived from the sample.

Step 3: Sample Preparation with Internal Standard

  • Action: Prepare a 10 µg/mL solution of 4-F-2-MN in Dichloromethane. Spike the solution with Naphthalene-d8 (m/z 136) to a final concentration of 5 µg/mL.

  • Causality: Naphthalene-d8 acts as an internal standard (ISTD). Because its chemical properties are nearly identical to the target, it normalizes any variations in injection volume or ionization efficiency, providing a reliable relative response factor (RRF).

Step 4: Chromatographic Separation

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Causality: A 5% diphenyl / 95% dimethyl polysiloxane stationary phase is selected because its slight polarity optimally resolves isomeric fluoro-alkylnaphthalenes (e.g., separating 4-F-2-MN from 1-Fluoro-2-methylnaphthalene), preventing co-elution and mixed mass spectra.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Injection: Split mode (50:1) at 250°C. Reasoning: PAHs have exceptionally high response factors in EI-MS. A high split ratio prevents detector saturation and peak fronting, preserving the Gaussian peak shape required for accurate spectral deconvolution.

Step 5: Mass Spectrometric Acquisition

  • Parameters: EI mode at 70 eV; Scan range 50–300 amu; Source temperature 230°C; Quadrupole temperature 150°C.

  • Causality: The source is maintained at 230°C to prevent the condensation of semi-volatile naphthalene derivatives while minimizing excessive thermal fragmentation prior to electron bombardment.

Fragmentation Pathway Visualization

The following diagram maps the exact logical flow of ion degradation for this compound, highlighting the divergence between alkyl-driven and halogen-driven fragmentation.

G M This compound [M]+• m/z 160 MH [M-H]+ m/z 159 M->MH -H• (1 Da) MHF [M-HF]+• m/z 140 M->MHF -HF (20 Da) MCH3 [M-CH3]+ m/z 145 M->MCH3 -CH3• (15 Da) MC2H2 [M-HF-C2H2]+• m/z 114 MHF->MC2H2 -C2H2 (26 Da)

Figure 1: GC-EI-MS fragmentation pathways of this compound at 70 eV.

References

  • National Institute of Standards and Technology (NIST). "1-Fluoronaphthalene Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "2-Methylnaphthalene Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Borrfors, A. N., et al. (2023). "Aromatic hydrocarbons as Molecular Propellants for Electric Propulsion Thrusters." Journal of Electric Propulsion. Available at:[Link]

Comparative IR Spectroscopy Guide: 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Compound: 4-Fluoro-2-methylnaphthalene CAS: [Specific isomer data rare; often synthesized de novo] Molecular Formula: C₁₁H₉F Application: Bioisostere in drug design (metabolic blocking of naphthalene oxidation), fluorinated intermediate in materials science.

This guide provides a technical framework for identifying This compound using Infrared (IR) Spectroscopy. Unlike Mass Spectrometry (which may struggle to distinguish regioisomers like 1-fluoro-2-methylnaphthalene), IR spectroscopy offers a distinct "fingerprint" based on substitution patterns.

The Structural "Fingerprint": The identification relies on detecting three specific structural motifs:

  • The Fluorine "Flag": A strong C-F stretching vibration (1200–1250 cm⁻¹) absent in the parent compound.

  • The Methyl Anchor: Aliphatic C-H stretches (<3000 cm⁻¹) confirming the methyl group.

  • The Substitution Pattern (Critical): The 2,4-substitution pattern on the naphthalene ring creates two isolated aromatic protons (positions 1 and 3) and four adjacent protons (positions 5, 6, 7, 8). This specific arrangement dictates the Out-of-Plane (OOP) bending region, distinguishing it from isomers with adjacent protons on the substituted ring.

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle OOP bending modes required for isomer differentiation, the following protocol is recommended.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Rapid Screening
  • Crystal: Diamond or ZnSe (Diamond preferred for durability with crystalline solids).

  • Sample Prep: Place ~5 mg of solid directly on the crystal. Apply high pressure to ensure intimate contact; air gaps will suppress the critical C-H stretch peaks.

  • Parameters:

    • Resolution: 2 cm⁻¹ (Essential to resolve closely spaced aromatic peaks).

    • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

    • Correction: Apply ATR correction algorithm (if comparing to transmission libraries).

Method B: KBr Pellet - Recommended for Publication/Detailed Fingerprinting
  • Matrix: Spectroscopic grade KBr (dried at 110°C).

  • Ratio: 1:100 (1 mg sample : 100 mg KBr).

  • Pressing: Grind finely to avoid Christiansen effect (scattering). Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Advantage: Provides sharper peaks in the fingerprint region (600–1500 cm⁻¹) compared to ATR.

Spectral Analysis & Peak Assignment

Zone 1: The C-H Stretching Region (3100 – 2800 cm⁻¹)

This region confirms the "Methylnaphthalene" core.

Frequency (cm⁻¹)Vibration ModeOriginDiagnostic Note
3060 – 3010 C-H Stretch (sp²)Aromatic RingsMultiple weak bands. Standard for all naphthalenes.
2970 – 2850 C-H Stretch (sp³)Methyl Group (-CH₃)Critical. Differentiates this from non-alkylated fluoronaphthalenes. Look for the asymmetric (~2960) and symmetric (~2870) modes.
Zone 2: The Fingerprint & C-F Stretch (1600 – 1000 cm⁻¹)

This region confirms the presence of Fluorine.

Frequency (cm⁻¹)Vibration ModeOriginDiagnostic Note
1600, 1510 C=C Ring StretchNaphthalene SkeletonCharacteristic aromatic doublets.
1250 – 1200 C-F Stretch C-F Bond The "Flag". A very strong, broad band. In 2-methylnaphthalene (parent), this region is relatively quiet. The presence of this intense peak is the primary indicator of fluorination.
1380 C-H Bend (Sym)Methyl Group"Umbrella" mode of the methyl group.
Zone 3: Out-of-Plane (OOP) Bending (900 – 700 cm⁻¹)

This is the Isomer Differentiation Zone . The position of these peaks depends entirely on the number of adjacent hydrogen atoms on the rings.

Structure Analysis for this compound:

  • Ring A (Substituted): Substituents at 2 and 4. Protons at 1 and 3 are isolated (0 adjacent neighbors).

  • Ring B (Unsubstituted): Protons at 5, 6, 7, 8 are 4 adjacent neighbors .

Frequency (cm⁻¹)PatternOriginDiagnostic Utility
740 – 760 4 Adjacent H Ring B (Unsubstituted)Strong. Confirms one ring is fully unsubstituted. Common to all monosubstituted naphthalenes on one ring.
860 – 890 Isolated H Ring A (H-1, H-3)Medium/Weak. Characteristic of isolated protons. Crucial: You will not see the "2 Adjacent H" band (~810-830 cm⁻¹) found in 1-fluoro-2-methylnaphthalene.

Comparative Analysis Tables

Table 1: Target vs. Parent Compound

Distinguishing this compound from 2-Methylnaphthalene.

Feature2-Methylnaphthalene (Parent)This compound (Target)
1200–1250 cm⁻¹ Weak/TransparentStrong, Broad Band (C-F Stretch)
OOP Region Peaks for "1 Isolated H" and "2 Adjacent H" (H3, H4)Peaks for "2 Isolated H" (H1, H3)
Symmetry Lower symmetryDistinct substitution pattern changes OOP profile
Table 2: Target vs. Isomer

Distinguishing this compound from 1-Fluoro-2-methylnaphthalene.

Feature1-Fluoro-2-methylnaphthaleneThis compound
Substitution 1,2-disubstituted (Ortho-like)2,4-disubstituted (Meta-like relationship)
Ring A Protons H-3 and H-4 are Adjacent H-1 and H-3 are Isolated
Diagnostic OOP Strong band ~810–830 cm⁻¹ (2 Adj H)Weak bands ~860–890 cm⁻¹ (Isolated H)
Ring B Protons Strong band ~750 cm⁻¹ (4 Adj H)Strong band ~750 cm⁻¹ (4 Adj H)

Analyst Note: If you see a strong peak between 800–840 cm⁻¹, you likely have the 1-fluoro isomer, not the 4-fluoro target.

Identification Workflow (Decision Tree)

IR_Identification Start Unknown Sample Spectrum Check_Methyl Check 2850-2970 cm⁻¹ (Aliphatic C-H) Start->Check_Methyl Check_CF Check 1200-1250 cm⁻¹ (Strong Band?) Check_Methyl->Check_CF Peaks Present Check_OOP Analyze OOP Region (700-900 cm⁻¹) Check_CF->Check_OOP Strong Band Present Result_Parent ID: 2-Methylnaphthalene (No Fluorine) Check_CF->Result_Parent Absent/Weak Result_Isomer ID: 1-Fluoro-2-methylnaphthalene (Ortho-like Pattern) Check_OOP->Result_Isomer Band at ~810-830 cm⁻¹ (2 Adjacent H) Result_Target ID: this compound (Isolated H Pattern) Check_OOP->Result_Target Band at ~860-890 cm⁻¹ (Isolated H only)

Figure 1: Logical decision tree for distinguishing this compound from its parent and isomers based on IR spectral features.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Methylnaphthalene. National Institute of Standards and Technology (NIST) Standard Reference Database.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for C-H OOP bending rules and C-F stretch assignments).
  • Hudgins, D. M., & Sandford, S. A. (1998).[2] Infrared Spectroscopy of Polycyclic Aromatic Hydrocarbons (PAHs). The Journal of Physical Chemistry A. (Provides foundational data on naphthalene ring vibrations).

Sources

comparing reactivity of 4-Fluoro-2-methylnaphthalene vs 2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 4-Fluoro-2-methylnaphthalene and 2-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of this compound and its parent compound, 2-methylnaphthalene. By examining the electronic influence of the fluorine substituent, we will dissect the theoretical underpinnings and provide experimental context for their divergent behaviors in key classes of organic reactions. This analysis is designed to empower researchers in making informed decisions for synthetic strategy and drug development programs.

Introduction: Structure and Electronic Landscape

At first glance, this compound and 2-methylnaphthalene share a common bicyclic aromatic core. However, the simple substitution of a hydrogen atom with fluorine at the C4 position fundamentally alters the molecule's electronic distribution, leading to a cascade of differences in chemical reactivity.

2-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) commonly derived from coal tar or petroleum.[1] Its reactivity is primarily dictated by the electron-donating methyl group and the inherent electronic properties of the naphthalene system. The methyl group weakly activates the ring towards electrophilic attack through hyperconjugation and a weak inductive effect. In naphthalene, the α-positions (1, 4, 5, 8) are more reactive towards electrophiles than the β-positions (2, 3, 6, 7) because the carbocation intermediates formed during α-attack are better stabilized by resonance, preserving one of the benzene rings' aromaticity.[2][3][4]

This compound , by contrast, experiences competing electronic effects from its two substituents. The C2-methyl group remains an electron-donating, activating group. The C4-fluorine atom, however, introduces a powerful dichotomy:

  • Inductive Effect (-I): Fluorine's high electronegativity withdraws electron density from the aromatic ring through the sigma bond. This effect is deactivating, making the ring less nucleophilic and thus less reactive towards electrophiles.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the π-system of the ring. This resonance donation is an activating effect and directs incoming electrophiles to the ortho and para positions.

For halogens, the strong -I effect typically outweighs the +R effect, rendering the ring, as a whole, deactivated for electrophilic aromatic substitution compared to the non-halogenated analog.[5] This electronic tug-of-war is the central theme of this comparative guide.

Comparative Reactivity in Key Transformations

The true divergence in the chemical personalities of these two molecules becomes evident when they are subjected to common synthetic transformations.

A. Electrophilic Aromatic Substitution (EAS)

EAS reactions are a cornerstone of aromatic chemistry, involving the attack of an electrophile on the electron-rich π-system.[6][7]

Theoretical Prediction: 2-methylnaphthalene is expected to be significantly more reactive in EAS reactions than this compound. The deactivating inductive effect of the fluorine atom in the latter will slow the reaction rate considerably.

Regioselectivity:

  • 2-methylnaphthalene: The C2-methyl group directs incoming electrophiles primarily to the C1 position, which is an activated α-position.[8][9] This is due to the formation of a more stable arenium ion intermediate.

  • This compound: The directing effects are more complex. The C2-methyl group directs to C1 and C3. The C4-fluoro group directs to C3 and C5. The C3 position is ortho to both substituents, making it a potential, albeit sterically hindered, site of reaction. The C1 position is also activated but is subject to steric hindrance from the peri (C5) position. The overall deactivation means harsher conditions may be required, which can sometimes alter regiochemical outcomes.

Experimental Data Summary: Electrophilic Aromatic Substitution

CompoundRelative ReactivityMajor Product(s) (e.g., Nitration)Rationale
2-methylnaphthalene Higher1-Nitro-2-methylnaphthaleneStrong activation at the α-position (C1) by the C2-methyl group.[8]
This compound LowerMixture of isomers, likely favoring C3 or C5Deactivation by fluorine's -I effect; directing effects of both Me and F compete.
B. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are characteristic of electron-poor aromatic rings bearing a good leaving group.[10][11] This is where the roles of the two molecules are completely reversed.

Theoretical Prediction: this compound is primed for SNAr, whereas 2-methylnaphthalene is completely unreactive under these conditions.

Reactivity Analysis:

  • 2-methylnaphthalene: Lacks a suitable leaving group and possesses an electron-rich ring system, making it inert to nucleophilic attack.

  • This compound: The C-F bond provides a leaving group. Fluorine is an excellent leaving group in SNAr reactions, a counterintuitive fact based on its bond strength. The rate-determining step is the nucleophilic attack on the carbon bearing the leaving group. Fluorine's strong electronegativity makes this carbon highly electrophilic and susceptible to attack, thereby accelerating the reaction.[12]

Experimental Workflow: SNAr Reaction

The following diagram illustrates a typical workflow for a nucleophilic aromatic substitution on this compound.

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Dissolve this compound and Nucleophile (e.g., amine) in a polar aprotic solvent (e.g., DMF, DMSO). B 2. Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3) to the reaction vessel. A->B C 3. Purge the vessel with an inert gas (e.g., Argon, Nitrogen). B->C D 4. Heat the reaction mixture (e.g., 80-120 °C) with stirring. C->D E 5. Monitor reaction progress using TLC or LC-MS. D->E F 6. Cool, then quench with water and extract with an organic solvent. E->F G 7. Wash, dry, and concentrate the organic layers. F->G H 8. Purify the crude product via column chromatography or recrystallization. G->H

Caption: General workflow for an SNAr reaction.

C. Palladium-Catalyzed Cross-Coupling Reactions

These reactions have revolutionized C-C and C-N bond formation. Here, this compound's C-F bond can be leveraged as a synthetic handle, a role unavailable to 2-methylnaphthalene without prior functionalization or direct C-H activation.

Theoretical Prediction: this compound can serve as an aryl halide partner in reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. 2-methylnaphthalene would require C-H activation strategies.

Reactivity Analysis:

  • 2-methylnaphthalene: To participate in cross-coupling, it must first be converted to an aryl halide or triflate, or subjected to C-H activation conditions, which often require specific directing groups and catalysts to achieve regioselectivity.[13]

  • This compound: While C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in oxidative addition to Palladium(0), modern catalyst systems with specialized ligands can effectively activate C-F bonds for coupling.[14] This provides a direct route to introduce new carbon or nitrogen substituents at the C4 position. The Buchwald-Hartwig amination, for instance, is a powerful method for forming aryl-amine bonds.[15][16][17]

Reaction Mechanism: Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-F Ar-F Amine R₂NH Base Base Product Ar-NR₂ HF [Base-H]⁺F⁻ A L₂Pd(0) B Oxidative Addition L₂Pd(II)(Ar)(F) A->B Ar-F C Amine Coordination [L₂Pd(II)(Ar)(NHR₂)]⁺F⁻ B->C R₂NH D Deprotonation L₂Pd(II)(Ar)(NR₂) C->D Base E Reductive Elimination D->E E->A Ar-NR₂

Caption: Simplified Buchwald-Hartwig catalytic cycle.

D. Oxidation Reactions

Oxidation can target either the methyl group or the aromatic rings.

Theoretical Prediction: Both compounds are susceptible to oxidation. The electron-withdrawing fluorine atom in this compound might slightly increase the stability of the aromatic system towards oxidative degradation, but both can be oxidized at the methyl group or the unsubstituted ring.

Reactivity Analysis:

  • 2-methylnaphthalene: This compound is a well-known precursor to Vitamin K3 (menadione) via oxidation to 2-methyl-1,4-naphthoquinone.[18] Alternatively, the methyl group can be selectively oxidized to a carboxylic acid, yielding 2-naphthoic acid, a valuable synthetic intermediate.[19][20] The choice of oxidant and reaction conditions dictates the outcome.

  • This compound: Similar oxidation pathways are expected. Oxidation of the methyl group would yield 4-fluoro-2-naphthoic acid. Oxidation of the unsubstituted ring would likely yield 4-fluoro-2-methyl-5,8-naphthoquinone or 4-fluoro-2-methyl-1,x-naphthoquinone, depending on the conditions, as the fluorinated ring is more electron-deficient and thus more resistant to attack.

Experimental Protocol: Oxidation of 2-Methylnaphthalene to 2-Naphthoic Acid [19]

  • Catalyst Preparation: A catalyst system, such as a mixture of cobalt(II) acetate and manganese(II) acetate with a bromide source (e.g., NaBr), is prepared.

  • Reaction Setup: 2-methylnaphthalene is dissolved in a suitable solvent, typically acetic acid, in a high-pressure reactor.

  • Catalyst Addition: The Co-Mn-Br catalyst is added to the solution.

  • Reaction Execution: The reactor is sealed, pressurized with molecular oxygen or air (e.g., to 0.6 MPa), and heated (e.g., to 120 °C).

  • Monitoring: The reaction is monitored by observing oxygen uptake.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product, 2-naphthoic acid, is isolated, often by filtration, as it may precipitate upon cooling.

  • Purification: The crude product is purified by recrystallization.

Physical and Chemical Properties at a Glance

Property2-MethylnaphthaleneThis compound
Molecular Formula C₁₁H₁₀C₁₁H₉F
Molar Mass 142.20 g/mol [21]160.19 g/mol
Appearance White crystalline solid[21][22][23]Solid (Predicted)
Melting Point 34-36 °C[22]Data not readily available
Boiling Point 241-242 °C[22]Data not readily available
Solubility Insoluble in water[24][25]; Soluble in organic solventsExpected to be insoluble in water
LogP 3.86[22][25]Higher than 2-methylnaphthalene (Predicted)

Conclusion: A Tale of Two Reactivities

The comparison between this compound and 2-methylnaphthalene serves as a powerful illustration of how a single atomic substitution can fundamentally redefine a molecule's synthetic utility.

  • 2-Methylnaphthalene behaves as a classic, electron-rich aromatic system. Its reactivity is dominated by electrophilic aromatic substitution , with the methyl group activating the ring and directing incoming electrophiles. It is the substrate of choice for reactions leveraging the nucleophilicity of the naphthalene core.

  • This compound , conversely, is an ambiphilic molecule. The deactivating nature of the fluorine atom tempers its reactivity towards electrophiles. However, this same fluorine atom unlocks powerful, modern synthetic pathways. It excels in nucleophilic aromatic substitution and serves as a versatile partner in palladium-catalyzed cross-coupling reactions , providing a direct handle for introducing diverse functional groups at the C4 position.

For the synthetic chemist, the choice is clear and dictated by the desired transformation. To functionalize via electrophilic attack, 2-methylnaphthalene is the superior starting material. To build complexity through nucleophilic substitution or cross-coupling at the C4 position, this compound offers a direct and powerful synthetic route that its parent compound cannot match.

References

  • Gao, H., et al. (2012). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry, 24(10), 4445-4448. [Link]

  • Miyashita, M., et al. (1993). Selective Oxidation of 2-Methylnaphthalene to 2-Methyl-l-naphthol by Rhodococcus sp. M192. Bioscience, Biotechnology, and Biochemistry, 57(9), 1533-1536. [Link]

  • Government of Canada. (2010). Fact sheet: 2-methylnaphthalene. [Link]

  • INCHEM. (2021). ICSC 1276 - 2-METHYLNAPHTHALENE. [Link]

  • Galimova, G. R., & Galimov, D. I. (2014). Oxidation of 2-Methylnaphthalene with Ozone. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylnaphthalene. PubChem. [Link]

  • StackExchange. (2018). Find product of the oxidation of 2-methylnaphthalene with chromium trioxide. Chemistry Stack Exchange. [Link]

  • Bartleby. (2020). When 2-methylnaphthalene undergoes an irreversible electrophilic aromatic substitution.... [Link]

  • Fischer, A., et al. (1972). Electrophilic Substitution in Methyl-substituted Naphthalenes III. Correlation between Experimental Results and Molecular Orbital Calcul. Canadian Journal of Chemistry, 50(10), 1570-1574. [Link]

  • Douglas, J. A., & MacGillivray, L. R. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • StackExchange. (2025). Weird sulfonation reactions of fluoroarene. Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Large, B., & Prim, D. (2020). C–H Functionalization Strategies in the Naphthalene Series. Thieme. [Link]

  • WordPress.com. (2024). Electrophilic substitution of Naphthalene. Chemistry for everyone. [Link]

  • Wang, D., et al. (2021). Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. ACS Publications. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Pearson+. (2024). Electrophilic aromatic substitution usually occurs at the 1-position.... [Link]

  • Scribd. (n.d.). Electrophilic Substitution in Naphthalene. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

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Bioisosteric Comparison Guide: 4-Fluoro-2-methylnaphthalene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Technical Evaluation of Fluorine-Mediated Metabolic Shielding and Physicochemical Modulation Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In small-molecule drug discovery, the naphthalene core is a privileged but problematic scaffold. While it provides excellent hydrophobic interactions and


-stacking capabilities, its electron-rich nature makes it highly susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes. This guide provides an in-depth comparative analysis of 4-Fluoro-2-methylnaphthalene  against conventional alternatives, detailing how strategic fluorine bioisosterism enhances metabolic stability while preserving target binding affinity.

Mechanistic Rationale: The Fluorine Advantage

The substitution of a hydrogen atom with a fluorine atom at the C4 position of the 2-methylnaphthalene scaffold is a textbook example of rational bioisosteric design[1]. The causality behind this improvement is driven by three distinct physical organic chemistry principles:

  • Steric Mimicry : Fluorine has a van der Waals radius of 1.47 Å, making it the closest isosteric replacement for hydrogen (1.20 Å) or a hydroxyl group (1.52 Å)[2]. This minimal steric perturbation ensures that the molecule retains its original binding conformation within the target protein's hydrophobic pocket.

  • Electronic Shielding (HOMO Lowering) : Aromatic hydroxylation by CYP450 typically involves electrophilic attack on the electron-rich

    
    -system. Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I). This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the naphthalene ring, making it significantly less reactive toward the electrophilic heme-oxene species in the CYP450 active site[3].
    
  • Bond Strength : The aromatic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     bond is exceptionally strong (~116 kcal/mol) and highly polarized. This effectively blocks oxidative cleavage at the C4 position, which is otherwise a primary "soft spot" for metabolism.
    

Comparative Analysis: Scaffold Alternatives

When optimizing a 2-methylnaphthalene hit, medicinal chemists typically explore several bioisosteric replacements at the C4 position. The table below objectively compares these alternatives to guide scaffold selection.

Scaffold AlternativeSubstituent at C4vdW Radius (Å)Inductive Effect (Hammett

)
Lipophilicity Shift (

)*
Primary Metabolic Liability
2-Methylnaphthalene -H1.200.00BaselineHigh (Aromatic Hydroxylation)
This compound -F1.47+0.52+0.2 to +0.4Very Low (Oxidation Blocked)
4-Chloro-2-methylnaphthalene -Cl1.75+0.47+0.7 to +1.0Low (Risk of steric clash)
4-Methoxy-2-methylnaphthalene -OCH

~2.50+0.25-0.1 to +0.1High (O-Dealkylation)

*Note: The replacement of oxygenated functionality with fluorine typically modulates lipophilicity, governed heavily by the reduced LogP of the oxygenated compound[4].

Metabolic Pathway Dynamics

The primary advantage of this compound is the diversion of clearance pathways. By blocking the C4 position, the metabolic half-life is significantly prolonged, preventing the formation of reactive quinone metabolites.

MetabolicPathway cluster_H Parent Scaffold (H) cluster_F Bioisostere (F) H_cmpd 2-Methylnaphthalene H_cyp CYP450 Oxidation H_cmpd->H_cyp H_met 4-Hydroxy-2-methylnaphthalene (Rapid Clearance) H_cyp->H_met F_cmpd This compound F_cyp CYP450 Oxidation F_cmpd->F_cyp F_met Oxidation Blocked (Prolonged Half-life) F_cyp->F_met Steric/Electronic Shielding

Fig 1. Divergent CYP450 metabolic pathways of 2-methylnaphthalene vs. its fluorinated bioisostere.

Experimental Methodologies: Self-Validating Systems

To empirically validate the superiority of this compound over its non-fluorinated counterparts, the following self-validating experimental protocols must be executed.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance (


) and half-life (

) of the compounds. The protocol is designed with internal causality checks to ensure data integrity[5].
  • Matrix Preparation : Prepare a 0.5 mg/mL suspension of pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH and optimal protein concentration prevent non-specific protein binding from masking true clearance rates.

  • Compound Spiking : Add the test compound to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% v/v.

    • Causality: Higher DMSO concentrations inhibit CYP450 activity, leading to artificially inflated stability data.

  • System Validation (Controls) :

    • Positive Control: Run Verapamil in parallel to confirm microsome viability.

    • Negative Control: Run a sample without the NADPH regenerating system.

    • Causality: If degradation occurs in the negative control, the clearance is driven by non-CYP mechanisms (e.g., chemical instability), invalidating the assumption of CYP-mediated metabolism.

  • Initiation & Incubation : Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Quenching : At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).

    • Causality: Cold ACN denatures the CYP enzymes instantly, freezing the metabolic profile. The IS corrects for any volumetric errors during sample transfer or LC-MS/MS ionization suppression.

  • Centrifugation & LC-MS/MS : Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the percentage of parent compound remaining.

Workflow Prep Prepare 1 µM Compound HLM Add HLM (0.5 mg/mL) Prep->HLM NADPH Initiate with NADPH (37°C) HLM->NADPH Quench Quench with Cold ACN + IS NADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS Calc Calculate t1/2 & CLint LCMS->Calc

Fig 2. Self-validating workflow for In Vitro Human Liver Microsome (HLM) Stability Assay.

Protocol B: Lipophilicity ( ) Determination via Shake-Flask LC-MS

Because fluorination alters lipophilicity, empirical


 measurement is critical to ensure the compound remains within drug-like chemical space.
  • Phase Saturation : Pre-saturate 1-octanol and 100 mM phosphate buffer (pH 7.4) with each other for 24 hours.

    • Causality: Prevents volume shifts during the actual experiment due to mutual solubility.

  • Partitioning : Dissolve the compound in the octanol phase. Add an equal volume of the aqueous buffer.

  • Equilibration : Shake mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 30 minutes.

    • Causality: Centrifugation breaks micro-emulsions that would otherwise contaminate the aqueous phase with octanol-bound compound, falsely elevating the aqueous concentration reading.

  • Quantification : Quantify both phases using LC-MS/MS. Calculate

    
    .
    

Conclusion

The strategic implementation of this compound represents a highly effective bioisosteric maneuver. By deploying a fluorine atom to block the metabolically labile C4 position of the naphthalene core, researchers can drastically reduce CYP450-mediated clearance. Supported by rigorous, self-validating in vitro assays, this substitution reliably improves pharmacokinetic profiles while maintaining the steric and electronic requirements necessary for target engagement.

References

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available at: [Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC. Available at:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at:[Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Spectroscopic Profiling of 4-Fluoro-2-methylnaphthalene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis for researchers characterizing 4-Fluoro-2-methylnaphthalene , a critical scaffold in medicinal chemistry often used to block metabolic hotspots (C4 position) while modulating lipophilicity.

Executive Summary & Application Context

This compound represents a strategic modification of the naphthalene core. In drug discovery, the introduction of a fluorine atom at the C4 (alpha) position combined with a methyl group at the C2 (beta) position serves two primary functions:

  • Metabolic Blocking: The C4 position is a primary site for cytochrome P450 oxidation in naphthalene derivatives. Fluorine substitution blocks this labile site.

  • Electronic Modulation: The fluorine atom exerts a strong inductive withdrawal (-I) but a potent mesomeric donation (+M), significantly altering the electronic landscape of the

    
    -system compared to the parent naphthalene.
    

This guide provides a comparative UV-Vis absorption profile, contrasting the target compound against its parent (Naphthalene) and its direct precursor (2-Methylnaphthalene) to aid in identification and purity assessment.

Theoretical Spectroscopic Profile

The UV-Vis spectrum of this compound is governed by the superposition of auxochromic effects on the naphthalene chromophore.

Electronic Transitions

Naphthalene derivatives exhibit three primary absorption bands derived from


 transitions. The substitution pattern (2-methyl, 4-fluoro) perturbs these bands as follows:
Band Type (Clar Notation)TransitionNaphthalene Baseline (

)
Effect of 2-Methyl (Beta)Effect of 4-Fluoro (Alpha)Target Prediction: 4-Fluoro-2-methyl

-Band
(

)

~220 nm (High Intensity)Slight Red Shift (+2-4 nm)Moderate Red Shift (+3-5 nm)~225–230 nm

-Band
(

)

~275 nm (Med Intensity)Red Shift (+3-5 nm), HyperchromicStrong Red Shift (+5-10 nm) ~282–288 nm

-Band
(

)

~312 nm (Low Intensity)Strong Red Shift (+5-10 nm) Loss of fine structure~320–328 nm
Mechanistic Insight (Causality)
  • The 2-Methyl Effect (Hyperconjugation): The methyl group at the beta position (C2) stabilizes the excited state via hyperconjugation, primarily affecting the longitudinal (

    
    ) transition. This results in a bathochromic (red) shift and a loss of vibrational fine structure compared to naphthalene.
    
  • The 4-Fluoro Effect (Mesomeric Donation): Although fluorine is electronegative (-I), its lone pair donation (+M) into the

    
    -system is significant in the excited state. The alpha position (C4) is a node for the HOMO but an antinode for the LUMO in certain symmetries, making the 
    
    
    
    band (polarized along the short axis) particularly sensitive to this substitution. This leads to a distinct bathochromic shift and intensity increase in the 280 nm region.

Comparative Data Analysis

The following table synthesizes experimental baselines with the projected profile for this compound.

Table 1: Comparative UV-Vis Absorption Maxima (in Cyclohexane)
Compound

(nm) [Primary]

(nm) [Secondary]

(nm) [Tertiary]
Molar Absorptivity (

)
Key Spectral Feature
Naphthalene 220275312, 314

Sharp vibrational fine structure (fingers) in the 300-320 nm region.
2-Methylnaphthalene 224275-280319

Slight broadening of peaks; red shift of the

-band.
This compound 228 (Predicted) 285 (Predicted) 325 (Predicted) High (

)
Broadening of the 280 nm band; loss of fine structure due to F-substitution.

Note: Values are solvent-dependent. Polar solvents (Ethanol/Methanol) will cause a further red shift (solvatochromism) of approximately 2-5 nm and a complete loss of vibrational structure compared to non-polar solvents like Cyclohexane.

Experimental Protocol: High-Fidelity Characterization

To validate the identity of this compound, follow this self-validating protocol designed to distinguish it from non-fluorinated impurities.

Reagents & Equipment[1][2][3]
  • Solvent: Spectroscopic Grade Cyclohexane (Cutoff < 210 nm).

    • Why: Non-polar solvents preserve vibrational fine structure, aiding in fingerprinting.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).

  • Cells: Quartz cuvettes (10 mm path length), matched pair.

Step-by-Step Methodology
  • Baseline Correction: Run a blank scan with pure cyclohexane in both sample and reference cells (200–400 nm). Ensure the baseline is flat (

    
     Abs).
    
  • Stock Solution Preparation:

    • Weigh 1.60 mg of this compound.

    • Dissolve in 100 mL Cyclohexane (Concentration

      
       M).
      
    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three dilutions:

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Why: To verify Beer-Lambert Law compliance and detect aggregation.

  • Acquisition:

    • Scan Range: 200 nm to 400 nm.

    • Scan Speed: Slow (approx. 60 nm/min) to resolve any remaining fine structure.

  • Derivative Spectroscopy (Optional):

    • Calculate the 2nd derivative (

      
      ).
      
    • Insight: This enhances the resolution of overlapping bands, useful for distinguishing the 4-fluoro derivative from a 2-methylnaphthalene impurity.

Visualizing the Electronic Workflow

The following diagram illustrates the logical flow of electronic transitions and the experimental decision tree for characterizing this compound.

UV_Vis_Analysis Substrate This compound Excitation UV Excitation (200-400 nm) Substrate->Excitation Dissolved in Cyclohexane Bb_Band Beta-Band (S0 -> S3) ~228 nm (Intense) Excitation->Bb_Band La_Band p-Band (S0 -> S2) ~285 nm (Mesomeric F-Effect) Excitation->La_Band Lb_Band Alpha-Band (S0 -> S1) ~325 nm (Inductive Me-Effect) Excitation->Lb_Band Spectrum Composite Spectrum (Red-Shifted vs Naphthalene) Bb_Band->Spectrum La_Band->Spectrum Lb_Band->Spectrum Validation Purity Check (2nd Derivative) Spectrum->Validation Compare vs 2-Methylnaphthalene

Caption: Logical flow of electronic transitions in this compound characterization. The fluorine atom specifically enhances the p-Band (


).

References

  • Friedel, R. A., & Orchin, M. (1951).[1] Ultraviolet Spectra of Aromatic Compounds. John Wiley & Sons.[1] (Foundational text on naphthalene substituent effects).

  • Maeda, H., et al. (2012).[2][3] "Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives." Molecules, 17(5), 5108-5125. Link (Provides comparative data for 1,4-disubstituted naphthalenes).

  • OMLC. "Naphthalene Absorption and Fluorescence Spectra." Oregon Medical Laser Center. Link (Baseline data for parent naphthalene).

  • Perkampus, H. H. (1992). UV-VIS Spectroscopy and Its Applications. Springer-Verlag.
  • PubChem. "4-Fluoro-2-methylpent-2-ene (and related fluorinated hydrocarbons)." National Library of Medicine. Link (Structural verification).

Sources

Technical Guide: Lipophilicity (LogP) Profiling of 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Impact

Objective: This guide provides a comparative technical analysis of the lipophilicity (LogP) of 4-Fluoro-2-methylnaphthalene against its non-fluorinated analog, 2-methylnaphthalene , and the parent scaffold, naphthalene .

Key Finding: The introduction of a fluorine atom at the C4 position of the 2-methylnaphthalene scaffold results in a measurable increase in lipophilicity. While 2-methylnaphthalene exhibits an experimental LogP of approximately 3.86 , the 4-fluoro analog is predicted to shift this value to the 4.00–4.15 range. This shift is critical for medicinal chemists optimizing blood-brain barrier (BBB) penetration and metabolic stability, as the C-F bond blocks the metabolically labile C4 position without significantly altering the steric footprint.

Comparative Physicochemical Profile

The following data synthesizes experimental values for standard analogs and calculated consensus values for the fluorinated target.

Table 1: Lipophilicity and Structural Metrics
PropertyNaphthalene (Parent)2-Methylnaphthalene (Reference)This compound (Target)
Formula C₁₀H₈C₁₁H₁₀C₁₁H₉F
MW ( g/mol ) 128.17142.20160.19
LogP (Exp) 3.30 [1]3.86 [2]N/A (See Predicted)
LogP (Pred) 3.323.894.02 ± 0.15 [3]
Hansch

Shift
+0.56 (vs Parent)+0.14 (vs Reference)
Topological Polar Surface Area (TPSA) 0 Ų0 Ų0 Ų
Key Feature Base ScaffoldHydrophobic AnchorMetabolic Blocker

Note on Data: The "Predicted" LogP for the target is derived using the Hansch-Fujita substituent constant method, where the aromatic fluorine substituent (


) typically adds +0.14 to +0.20 to the LogP of the non-fluorinated arene.
Mechanistic Insight: Why Fluorine Increases LogP
  • Electronic Effect: Fluorine is the most electronegative element (3.98 Pauling), but when bound to an aromatic ring, its electrons are tightly held. Unlike chlorine or bromine, fluorine has low polarizability. This creates a "Teflon-like" effect—the C-F bond does not interact strongly with water (hydrogen bond acceptor capability is very weak in this context), increasing the net hydrophobicity.

  • Volume vs. Lipophilicity: The van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å).[1] This allows the 4-fluoro analog to mimic the steric profile of 2-methylnaphthalene while altering its electronic and lipophilic properties—a concept known as "Bioisosteric Replacement."

Strategic Application in Drug Design

The decision to move from 2-methylnaphthalene to this compound is rarely accidental. It follows a logic tree used to optimize lead compounds.

Diagram 1: The "Fluorine Scan" Decision Workflow

FluorineScan Start Lead Compound (2-Methylnaphthalene Scaffold) MetabIssue Metabolic Liability? (CYP450 Oxidation at C4) Start->MetabIssue LipophilicityCheck Is LogP < 4.5? MetabIssue->LipophilicityCheck Yes Blocker Strategy: Block C4 with Fluorine LipophilicityCheck->Blocker Yes (Room for +0.2 LogP) Alternative Strategy: Use Chlorine/Methyl (Higher Steric Impact) LipophilicityCheck->Alternative No (LogP too high) StericClash Check Steric Tolerance (F vs H radius) Blocker->StericClash Result Target: this compound (Increased Metabolic Stability) StericClash->Result Passes (Bioisostere) StericClash->Alternative Fails

Caption: Decision logic for substituting Hydrogen with Fluorine to block metabolic hotspots without exceeding lipophilicity thresholds.

Experimental Protocols for LogP Determination

For researchers needing to validate the LogP of this compound experimentally, two methods are recommended. The HPLC Method is preferred for high-throughput screening of fluorinated analogs.

Method A: RP-HPLC Estimation (OECD 117)

This method correlates the retention time (


) of the analyte with known standards. It is faster than the Shake Flask method and requires less material.

Reagents:

  • Mobile Phase: Methanol/Water (75:25 v/v), isocratic.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

  • Standards: Toluene (LogP 2.7), Naphthalene (LogP 3.3), 2-Methylnaphthalene (LogP 3.86), Phenanthrene (LogP 4.46).

Protocol:

  • Preparation: Dissolve 1 mg of this compound in 1 mL of Methanol. Prepare standards at the same concentration.

  • Dead Time (

    
    ) Determination:  Inject Thiourea (unretained) to determine the column dead time.
    
  • Run: Inject 10 µL of standards and target. Record retention times (

    
    ).
    
  • Calculation:

    • Calculate Capacity Factor (

      
      ): 
      
      
      
    • Plot

      
       vs. known LogP of standards to generate a calibration curve.
      
    • Interpolate the LogP of the fluorinated target.[2]

Method B: Shake Flask (OECD 107) - The Gold Standard

Use this if the HPLC method yields ambiguous results or for regulatory submission.

Protocol:

  • Presaturation: Saturate n-octanol with water and water with n-octanol for 24 hours.

  • Equilibration: Dissolve the target compound in the water-saturated n-octanol phase.

  • Partitioning: Mix the organic phase with the octanol-saturated water phase in a glass vial (1:1 ratio).

  • Agitation: Shake mechanically for 1 hour; centrifuge to separate phases.

  • Quantification: Analyze the concentration of the compound in both phases using UV-Vis spectroscopy (approx. 270-280 nm for naphthalene derivatives) or HPLC.

  • Calculation:

    
    
    
Diagram 2: Experimental Workflow (HPLC Method)

HPLCProtocol Prep Sample Prep (1mg/mL in MeOH) Inject Injection (10 µL) Prep->Inject Separation C18 Column Separation (MeOH:H2O 75:25) Inject->Separation Detection UV Detection (254/280 nm) Separation->Detection Data Calculate k' & Interpolate Detection->Data

Caption: Streamlined RP-HPLC workflow for rapid lipophilicity estimation of fluorinated naphthalenes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 931, Naphthalene. Retrieved from [Link]

  • Hansch, C., et al. (1995). Chem-Bio Informatics Journal. Experimental LogP value for 2-Methylnaphthalene (3.86).[3][4] Cited in FooDB. Retrieved from [Link]

  • Smart, B. E. (2001).Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. (Grounding for +0.14 pi-shift).
  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

Sources

Advanced Crystal Structure Determination of Fluorinated Aromatics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Model Compound: 4-Fluoro-2-methylnaphthalene (4F2MN) Target Audience: Structural Biologists, Materials Scientists, and Pharmaceutical Researchers

Introduction: The Analytical Challenge of Fluorinated Naphthalenes

The crystal structure analysis of small, fluorinated aromatic molecules like this compound (4F2MN) presents a unique set of crystallographic challenges. 4F2MN is a critical model compound for studying weak intermolecular interactions, specifically


-hole bonding, 

-hole bonding, and bifurcated C–H⋯F–C hydrogen bonds.

However, obtaining a definitive crystal structure is notoriously difficult due to two primary factors:

  • High Volatility & Low Melting Point: Small naphthalenes often resist forming the large (>10 µm) single crystals required for conventional X-ray diffraction.

  • Positional Fluorine Disorder: Because fluorine and hydrogen have similar van der Waals radii (1.47 Å vs. 1.20 Å) and carbon-fluorine/carbon-hydrogen bonds are isosteric, fluorinated naphthalenes frequently exhibit multi-fold static disorder over chemically equivalent sites on the aromatic ring[1].

As a Senior Application Scientist, I have evaluated the three leading analytical workflows to resolve these structures. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) , 3D Electron Diffraction (MicroED) , and NMR Crystallography (PXRD + ssNMR + CSP) , providing the causality behind each experimental choice.

Decision Framework: Selecting the Optimal Workflow

The physical state of your synthesized 4F2MN dictates the analytical approach. The decision tree below outlines the self-validating logic used to select the appropriate methodology.

DecisionTree Start Synthesized this compound Q1 Can grow crystals > 10 µm? Start->Q1 SCXRD SC-XRD (Microfocus Mo/Cu) Gold Standard Q1->SCXRD Yes Q2 Are crystals nano-sized (< 1 µm)? Q1->Q2 No MicroED 3D-ED / MicroED Cryo-EM Grid Q2->MicroED Yes Powder Microcrystalline Powder Q2->Powder No, bulk powder CSP PXRD + ssNMR + CSP (NMR Crystallography) Powder->CSP

Caption: Decision matrix for selecting the optimal crystallographic technique based on sample morphology.

Performance Comparison

The following table summarizes the quantitative and qualitative capabilities of each technique when applied to 4F2MN.

Analytical MethodMinimum Sample SizeResolution LimitAbility to Resolve F-DisorderThroughputPrimary Limitation
SC-XRD (Microfocus) > 10 µm~0.7 ÅModerate (Requires complex modeling)High (1-2 hours)Requires large, high-quality single crystals.
MicroED (3D-ED) ~ 100 nm~0.8 ÅLow (Dynamic scattering complicates occupancy)Medium (3-4 hours)Beam damage; requires cryo-TEM access.
NMR Crystallography > 10 mg (Bulk)N/A (Computational)High (ssNMR is highly sensitive to local environment)Low (Days for CSP/DFT)Computationally expensive.

Step-by-Step Methodologies & Experimental Causality

Workflow A: Single-Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard for Absolute Configuration

Causality: Standard sealed-tube X-ray sources lack the flux density to yield high-resolution diffraction from weakly scattering, volatile organic crystals. A microfocus Mo-target or Cu-target source provides the necessary brilliance. Cryogenic cooling is mandatory not just to reduce thermal atomic displacement parameters (ADPs), but to prevent the volatile 4F2MN crystal from sublimating during data collection.

Protocol:

  • Crystallization: Grow crystals via slow sublimation in a sealed glass ampoule to prevent solvent loss.

  • Mounting: Harvest a crystal (~20 µm) using a MiTeGen loop coated in a viscous cryoprotectant (e.g., Paratone-N) to seal the crystal surface.

  • Data Collection: Flash-cool the sample to 100 K under a continuous nitrogen stream. Collect full-sphere data using a microfocus diffractometer equipped with a Photon counting detector.

  • Refinement: Solve the structure using intrinsic phasing (SHELXT). To handle the inevitable fluorine disorder, apply fractional occupancy constraints (e.g., modeling the F atom over positions C2 and C4, ensuring occupancies sum to 1.0) and utilize rigid-body restraints (AFIX 66) for the naphthalene core to maintain sensible geometry[1].

Workflow B: 3D Electron Diffraction (MicroED)

The Emerging Alternative for Nanocrystals

Causality: When 4F2MN yields only a microcrystalline "dust," SC-XRD fails. Because electrons interact with matter approximately


 times more strongly than X-rays, MicroED can extract atomic-resolution data from sub-micron crystals[2].

Protocol:

  • Grid Preparation: Grind the 4F2MN powder lightly. Apply the dry powder directly to a glow-discharged continuous carbon TEM grid.

  • Cryogenic Loading: Plunge-freeze the grid in liquid nitrogen and load it into a cryo-TEM (e.g., 200 kV). Cryogenic temperatures are critical to mitigate rapid radiation damage to the organic framework caused by the electron beam[3].

  • Data Collection: Operate in diffraction mode using parallel illumination with a highly attenuated beam dose (~0.01

    
    
    
    
    /s). Continuously rotate the stage from -60° to +60° at 0.5°/s, recording a diffraction movie on a fast camera[2].
  • Processing: Convert the movie frames to standard crystallographic formats (SMV/CBF) and integrate the data using DIALS.

Workflow C: NMR Crystallography (PXRD + ssNMR + CSP)

The Synergistic Approach for Bulk Powders

Causality: Powder X-Ray Diffraction (PXRD) alone often fails to solve small organic structures due to severe peak overlap and preferred orientation effects. However, by combining PXRD with Crystal Structure Prediction (CSP) and Solid-State NMR (ssNMR), we create a closed, self-validating loop.


F ssNMR is exquisitely sensitive to the local crystallographic environment and packing forces, making it the perfect tool to resolve fluorine disorder that X-rays cannot easily distinguish[4].

CSP_Workflow ExpData Experimental Data PXRD + 19F/13C ssNMR Compare Data Synergy & Validation Exp. vs Calc. Match ExpData->Compare CSPGen Crystal Structure Prediction Monte Carlo Search DFT DFT Optimization (Dispersion-Corrected) CSPGen->DFT NMRCalc GIPAW NMR Calculation (Chemical Shift Tensors) DFT->NMRCalc NMRCalc->Compare Final Solved Crystal Structure (Resolved F-Disorder) Compare->Final

Caption: The self-validating NMR Crystallography workflow combining experimental data with computational prediction.

Protocol:

  • Data Acquisition: Collect high-resolution PXRD data at room temperature. Concurrently, acquire

    
    F and 
    
    
    
    C Magic-Angle Spinning (MAS) ssNMR spectra. Use
    
    
    F
    
    
    
    
    C Cross-Polarization (CP) to enhance the carbon signals adjacent to the fluorine[4].
  • CSP Generation: Utilize a computational global search algorithm (e.g., Monte Carlo simulated annealing) to generate thousands of hypothetical crystal packing arrangements (polymorphs) for the 4F2MN molecule.

  • DFT Optimization: Optimize the geometry of the lowest-energy candidate structures using dispersion-corrected Density Functional Theory (DFT-D) to accurately account for the weak

    
    -stacking and C-H...F interactions.
    
  • Validation: Calculate the Gauge-Including Projector Augmented Wave (GIPAW) NMR chemical shifts for the top predicted structures. The predicted structure whose calculated

    
    F shifts and simulated PXRD pattern perfectly match the experimental data is definitively confirmed as the true structure[4].
    

Conclusion

For this compound and similar fluorinated aromatics, SC-XRD remains the gold standard if sufficiently large crystals can be stabilized. However, the field is rapidly shifting. MicroED offers an incredibly fast alternative for nanocrystals, though it struggles with precise occupancy refinement of disordered fluorine atoms. For bulk powders exhibiting complex disorder, NMR Crystallography stands out as the most robust, self-validating method, leveraging the extreme environmental sensitivity of


F solid-state NMR to definitively solve the structure.

References

  • Loader, J. R., et al. "Highly fluorinated naphthalenes and bifurcated C–H⋯F–C hydrogen bonding." CrystEngComm, Royal Society of Chemistry (2014).
  • Martynowycz, M. W., et al. "Microcrystal Electron Diffraction of Small Molecules." PMC - NIH (2019).
  • Zhang, Y., et al. "A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature." MDPI (2021).
  • Bouchevreau, B., et al. "Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM)." ACS Publications (2021).

Sources

Precision Analytics for 4-Fluoro-2-methylnaphthalene: A Comparative QC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the synthesis of 4-Fluoro-2-methylnaphthalene , the primary quality control challenge is not merely chemical purity, but regioisomeric selectivity . Electrophilic fluorination of 2-methylnaphthalene preferentially targets the 1-position (alpha) due to kinetic control, making 1-fluoro-2-methylnaphthalene a pervasive and difficult-to-separate impurity.

Standard "purity" assays often fail to distinguish between these structural isomers due to their nearly identical boiling points and polarity. This guide moves beyond generic protocols to provide a targeted, multi-modal analytical strategy. We compare the three pillars of modern QC—GC-FID , HPLC-UV , and 19F-qNMR —evaluating their ability to validate the specific 4-fluoro isomer against its 1-fluoro analog.

Method Landscape & Decision Matrix

The choice of assay depends on the specific data requirement: Isomeric Purity (GC), Chemical Stability (HPLC), or Absolute Quantification (NMR).

QC Decision Workflow

QC_Workflow Start Sample: this compound Decision Primary Analytical Goal? Start->Decision Isomer Isomeric Purity (vs. 1-Fluoro isomer) Decision->Isomer Routine QC Stability Degradation/Oxidation (Acids, Salts) Decision->Stability Storage/Stress Absolute Absolute Purity (No Reference Standard) Decision->Absolute Validation GC Method A: GC-FID (High Resolution) Isomer->GC Best Separation HPLC Method B: RP-HPLC (Polar Selectivity) Stability->HPLC Detects Non-volatiles NMR Method C: 19F-qNMR (Structural Specificity) Absolute->NMR Quantifies F-Isomers

Figure 1: Analytical decision matrix selecting the optimal method based on the specific impurity profile concern.

Deep Dive: Comparative Methodologies

Method A: GC-FID (The Isomer Workhorse)

Best For: Routine batch release, regioisomer separation, volatile impurity profiling.

Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard for alkylnaphthalenes. Its high theoretical plate count allows for the baseline separation of the 4-fluoro and 1-fluoro isomers, which often co-elute in lower-resolution liquid chromatography.

Protocol:

  • Column: DB-5ms or equivalent (5% phenyl-arylene polymer), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1, 250°C.

  • Oven Program:

    • Hold at 100°C for 2 min.

    • Ramp 10°C/min to 200°C (Critical zone for isomer elution).

    • Ramp 20°C/min to 280°C, hold 5 min.

  • Detector: FID at 300°C.

Why this works: The slight steric difference between the 1-position (ortho to the fused ring junction) and the 4-position affects the boiling point and interaction with the stationary phase sufficient for separation.

Method B: HPLC-UV (The Stability Monitor)

Best For: Detecting oxidized byproducts (naphthoic acids), salts, and non-volatile residues.

While GC excels at isomers, it misses polar degradation products that may form during storage (e.g., oxidation of the methyl group to an acid). Reverse-Phase HPLC (RP-HPLC) is essential for a complete purity profile.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm.

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid

    • B: Acetonitrile[1][2]

  • Gradient: 50% B to 95% B over 15 min.

  • Detection: UV at 230 nm (Naphthalene max) and 275 nm.

  • Flow Rate: 1.0 mL/min.[3]

Trustworthiness Check: Ensure "System Suitability" by injecting a standard of 2-methylnaphthalene. If the resolution between the main peak and the starting material is < 2.0, the method is not valid for purity assessment.

Method C: 19F-qNMR (The Absolute Reference)

Best For: Primary standard characterization, quantifying specific fluorinated isomers without reference standards.

19F-NMR is the "Gold Standard" because it is blind to non-fluorinated impurities (like solvents) but hyper-sensitive to the position of the fluorine atom. The chemical shift of the fluorine at the 4-position is distinct from the 1-position due to the electronic shielding environment relative to the methyl group.

Protocol:

  • Solvent: CDCl3 or DMSO-d6.

  • Internal Standard:

    
    -Trifluorotoluene (shifted away from aromatic region) or Hexafluorobenzene.
    
  • Parameters:

    • Relaxation delay (d1) > 5 * T1 (typically 10-20 seconds for F nuclei) to ensure full relaxation for quantitative accuracy.

    • No proton decoupling (to prevent NOE enhancement issues in quantitation) or Inverse Gated Decoupling.

Comparative Performance Data

The following table summarizes the expected performance characteristics based on field data for fluorinated methylnaphthalenes.

FeatureGC-FIDHPLC-UV19F-qNMR
Primary Target Volatile Isomers (1-F vs 4-F)Oxidized degradants & saltsAbsolute Fluorine Content
Specificity High (Isomer resolution)Medium (Co-elution risks)Ultra-High (Structural ID)
LOD (Limit of Detection) ~10 ppm~50 ppm~1000 ppm (0.1%)
Linearity (R²) > 0.999> 0.999N/A (Absolute method)
Sample Prep Dilute in DCM/HexaneDilute in ACNDissolve + Internal Std
Throughput High (20 min/sample)Medium (30 min/sample)Low (1 hr/sample)
Performance Visualization

Comparison_Radar GC GC-FID (Resolution) HPLC HPLC-UV (Polarity) GC->HPLC Orthogonal Data NMR qNMR (Specificity) HPLC->NMR Purity Verification NMR->GC Standard Calibration Center

Figure 2: The "Triad of Purity." No single method is sufficient; they form a complementary loop where NMR validates the standards used for routine GC and HPLC analysis.

References

  • Separation of Naphthalene Isomers

    • Title: "Separation of C2-naphthalene isomers by gas chromatography and Fourier transform infrared spectroscopy."
    • Source: Journal of Chrom
    • URL:[Link]

  • Fluorinated Aromatic Analysis

    • Title: "Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • General PAH Methodologies

    • Title: "EPA Method 8100: Polynuclear Arom
    • Source: US Environmental Protection Agency.
    • URL:[Link]

  • Synthesis & Impurity Origins

    • Title: "Synthesis of 2-Fluoromethyl-7-methylnaphthalene" (illustr
    • Source: MDPI Molbank.
    • URL:[Link]

Sources

Safety Operating Guide

4-Fluoro-2-methylnaphthalene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 4-Fluoro-2-methylnaphthalene

As drug development and materials science advance, the use of fluorinated aromatics like this compound has steadily increased. However, managing the lifecycle of these compounds requires strict adherence to environmental and safety protocols. As a Senior Application Scientist, I cannot overstate this: the addition of a fluorine atom to a polycyclic aromatic hydrocarbon (PAH) fundamentally alters its metabolic stability, environmental persistence, and disposal requirements. This guide provides a definitive, causality-driven operational framework for handling and disposing of this compound safely and compliantly.

Chemical Profile & Mechanistic Toxicology

To handle a chemical safely, you must first understand why it is dangerous. This compound (CAS: 319-15-3)[1] is a halogenated PAH. PAHs are notoriously lipophilic; they readily cross biological membranes and accumulate in lipid-rich tissues[2]. In vivo, PAHs undergo hepatic metabolism, often forming reactive epoxides that can intercalate with DNA, driving their toxic and potentially carcinogenic profiles[3].

The incorporation of a fluorine atom increases the molecule's lipophilicity and metabolic resistance. Environmentally, this means the compound is highly persistent and resists natural aerobic biodegradation[4]. Because it is a halogenated organic compound (HOC), it falls under stringent Resource Conservation and Recovery Act (RCRA) land disposal restrictions[5][6].

Quantitative Operational Parameters The following table summarizes the critical quantitative thresholds and classifications required for safe laboratory integration:

ParameterValue / DesignationOperational Rationale
CAS Registry Number 319-15-3[1]Essential for accurate SDS tracking and waste manifesting.
Chemical Class Halogenated PAH[5]Dictates mandatory segregation from non-halogenated waste streams.
OSHA PEL (PAHs) 0.2 mg/m³ (8-hr TWA)[3]Mandates the use of a certified chemical fume hood to prevent inhalation.
EPA Water MCL (PAHs) 0.2 ppb (benzo[a]pyrene eq)[7]Highlights extreme aquatic toxicity; strictly prohibits drain disposal.
Destruction Temperature 820°C – 1,600°C[8]High-temperature incineration required to break the stable C-F bond.

Operational Safety & Handling Protocols

Standard laboratory personal protective equipment (PPE) is insufficient for halogenated aromatics. The structural similarity of PAHs to the polymer chains in standard nitrile gloves allows for rapid solvent permeation.

  • Engineering Controls: All manipulations must occur within a certified chemical fume hood. If aerosolization or vapor generation is possible, a NIOSH-approved respirator with organic vapor cartridges is required[9].

  • Advanced PPE Selection: Standard nitrile gloves provide a false sense of security. You must use chemical-resistant gloves such as Viton® or Barrier® laminates, which are specifically engineered to resist halogenated and aromatic hydrocarbon permeation[9].

  • Self-Validating Protocol: Before beginning work, perform a "glove-check." Inspect Viton gloves for micro-tears using the inflation method. Verify your fume hood's continuous flow monitor is actively reading between 80–120 FPM before opening the chemical container.

Spill Response & Decontamination Workflow

In the event of a spill, immediate and calculated action is required to prevent vapor accumulation and environmental release. Do not use water to flush the spill, as PAHs are insoluble and water will simply spread the contamination[3][10].

SpillWorkflow A 1. Spill Detection (this compound) B 2. Risk Assessment Evaluate volume & ventilation A->B C 3. Don Advanced PPE Viton gloves, respirator, lab coat B->C D 4. Physical Containment Deploy inert absorbent (vermiculite) C->D E 5. Waste Collection Use non-sparking tools D->E F 6. Surface Decontamination Wash with mild solvent/soap E->F G 7. RCRA Disposal Transfer to Halogenated Waste F->G

Figure 1: Workflow for this compound spill containment and decontamination.

Waste Segregation & RCRA Disposal Procedures

The disposal of this compound is heavily regulated. Improper disposal (e.g., mixing with non-halogenated solvents or drain dumping) violates EPA RCRA mandates and creates severe environmental liabilities[11]. The ultimate destruction of this compound requires specialized thermal treatment because combusting fluorinated compounds generates highly corrosive and toxic hydrogen fluoride (HF) gas[12].

Step-by-Step Disposal Methodology:

  • Strict Segregation: Collect all this compound waste (including contaminated pipette tips, Kimwipes, and reaction byproducts) in a dedicated, leak-proof container (e.g., PTFE-lined HDPE). Never mix this with non-halogenated waste streams[9]. Mixing triggers complex waste characterization issues and drastically increases downstream disposal costs.

  • Accurate Characterization & Labeling: Label the container explicitly with the full chemical name, CAS Number (319-15-3), and the hazard designation "Halogenated Polycyclic Aromatic Hydrocarbon Waste"[1]. Under RCRA 40 CFR Part 261, accurate waste determination by the generator is a strict legal requirement[11].

  • Satellite Accumulation Management: Store the container in a designated Satellite Accumulation Area (SAA) featuring secondary containment. Ensure the container remains tightly sealed unless actively adding waste to prevent fugitive emissions[9].

  • EHS Coordination & Manifesting: Once the container is full or reaches the SAA time limit, coordinate with your institution's Environmental Health and Safety (EHS) office. The waste must be manifested and transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF)[11].

  • Ultimate Destruction (Incineration): Ensure your waste broker utilizes a TSDF equipped for halogenated organics. The EPA mandates that compounds like this compound undergo rotary kiln or liquid injection incineration at extreme temperatures (820°C – 1,600°C)[8]. Crucially, the incinerator must be equipped with a caustic scrubber system to capture and neutralize the hydrogen fluoride (HF) gas generated during the thermal cleavage of the carbon-fluorine bonds[12].

References

  • Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. Benchchem. 9

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. 5

  • This compound (CAS 319-15-3). BLD Pharm. 13

  • Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI. 8

  • Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. US EPA. 3

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. USW Online. 11

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. 12

  • Polycyclic Aromatic Hydrocarbons (PAHs). Enviro Wiki. 4

  • Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. US EPA ARCHIVE DOCUMENT. 2

  • Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. ATSDR - CDC. 10

Sources

Personal protective equipment for handling 4-Fluoro-2-methylnaphthalene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

From: Senior Application Scientist, Chemical Safety Division To: Research & Development Teams Subject: Safe Handling Protocols for 4-Fluoro-2-methylnaphthalene (Fluorinated PAH Derivatives)

Handling this compound requires a nuanced understanding of Polycyclic Aromatic Hydrocarbons (PAHs). While standard Safety Data Sheets (SDS) often categorize these as generic "Irritants" (H315/H319), operational experience dictates a higher level of precaution. [1]

The Scientist’s Insight (The "Why"):

  • Enhanced Bioavailability: The fluorine substitution on the naphthalene ring increases lipophilicity compared to the parent molecule.[1][2] This facilitates rapid dermal absorption and permeation through standard latex gloves.[1][2]

  • Sublimation Risk: Like most naphthalene derivatives, this compound has a significant vapor pressure even as a solid.[1][2] "Dust" is not the only risk; invisible sublimation vapors can contaminate weighing areas.[1][2]

  • Metabolic Activation: PAHs are often pro-toxicants, requiring metabolic activation (via Cytochrome P450) to form reactive epoxides.[1][2] Minimizing chronic, low-level exposure is critical to avoiding long-term genotoxic stress.[1][2]

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Barrier Redundancy" approach.[1][2] Do not rely on a single layer of protection.[1][2][3][4]

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Double Nitrile Gloves (Accelerator-Free)Outer: 5 mil (minimum)Inner:[1][2] 4 mil (contrasting color)Naphthalene derivatives permeate latex in <5 minutes.[1][2] Nitrile offers >4 hours protection against the solid, but <15 mins against solutions in DCM/Acetone.[1][2] Protocol: Change outer glove immediately upon splash.[1][2]
Hand Protection (High Risk) Silver Shield® (Laminate) Liners Required when handling concentrated stock solutions in organic solvents (e.g., Dichloromethane).[1][2] Nitrile swells and degrades rapidly in halogenated solvents, carrying the solute with it.[1][2]
Respiratory P100 Particulate Respirator (Minimum)Better: Half-face respirator with OV/P100 cartridges.[1][2]Standard N95s filter dust but fail against sublimed vapors.[1][2] An Organic Vapor (OV) cartridge captures the naphthalene scent and volatile fraction.[1][2]
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders that sublime.[1][2] Goggles prevent vapor absorption through the lacrimal ducts.[1][2]
Body Tyvek® Lab Coat (Disposable) + Poly-apronCotton coats absorb aromatics and retain the hazard.[1][2] Tyvek repels dust and is disposable, preventing cross-contamination of office areas.[1][2]

Operational Workflow: The "Closed-Loop" Method[1]

To maintain scientific integrity and safety, we utilize a defined process flow. This minimizes the "open-air" time of the reagent.[1][2]

Visualizing the Workflow

The following diagram outlines the decision logic and operational flow for handling this compound.

G Start Start: Risk Assessment PPE_Check Verify PPE: Double Nitrile + Tyvek Start->PPE_Check CheckState Check Physical State (Solid vs. Solution) SolidHandling Solid Handling (Weighing) CheckState->SolidHandling Powder/Crystal SolutionHandling Solution Handling (Synthesis/Extraction) CheckState->SolutionHandling Dissolved Controls_Solid Engineering Control: Static-Free Balance in Fume Hood SolidHandling->Controls_Solid Controls_Soln Engineering Control: Fume Hood + Secondary Containment SolutionHandling->Controls_Soln Action_Weigh Action: Gravimetric Transfer (Avoid Spatula -> Use Pouring) Controls_Solid->Action_Weigh Action_React Action: Addition to Vessel (Dropwise/Closed System) Controls_Soln->Action_React PPE_Check->CheckState Decon Decontamination: Wipe surfaces with Ethanol/Acetone Action_Weigh->Decon Action_React->Decon Waste Disposal: Halogenated Waste Stream Decon->Waste

Figure 1: Operational workflow ensuring containment from risk assessment through disposal.[1][2]

Detailed Protocol Steps
Phase 1: Preparation (The "Cold" Zone)[1]
  • Balance Setup: Place the analytical balance inside the chemical fume hood. If this is impossible, use a "balance enclosure" with HEPA/Carbon filtration.[1][2]

  • Static Control: Fluorinated naphthalenes are often static-prone crystals.[1][2] Use an ionizing bar or anti-static gun on the weighing boat before dispensing to prevent "jumping" powder.[1][2]

Phase 2: Active Handling (The "Hot" Zone)[1]
  • Double Glove: Don a pair of bright orange nitrile gloves (inner) followed by standard blue nitrile gloves (outer).[1][2] This provides visual confirmation of breaches.[1][2]

  • Weighing:

    • Do not use a spatula if possible.[1][2] Tap gently from the source vial into a pre-tared vial.

    • If a spatula is used, it must be wiped with an acetone-dampened Kimwipe inside the hood immediately after use.[1][2]

  • Solubilization: Dissolve the solid immediately.[1][2] Once in solution, the sublimation risk drops, but the permeation risk (through gloves) increases.[1]

Phase 3: Decontamination & Doffing[1][2]
  • Solvent Wipe: Wipe the exterior of the reagent bottle and the balance area with a solvent-soaked tissue (Acetone or Ethanol).[1][2]

  • Glove Removal:

    • Remove outer gloves inside the hood and discard into solid hazardous waste.[1][2]

    • Inspect inner gloves.[1][2][4][5][6] If clean, remove outside the hood.[1][2]

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1][2]

Waste Disposal & Environmental Compliance

Crucial Distinction: Because of the fluorine atom attached to the aromatic ring, this compound must be classified as Halogenated Organic Waste .[1][2]

  • EPA/RCRA Classification: Likely falls under "Halogenated Organic Compounds" (HOCs).[1][2]

  • Do Not Mix: Never pour into "Non-Halogenated" solvent waste containers (e.g., with Acetone/Methanol waste).[1][2] This can trigger costly fines during incineration pre-checks.[1][2]

Disposal Protocol:

  • Liquids: Collect in a dedicated carboy labeled "Halogenated Organic Waste."

  • Solids/Contaminated Debris: Kimwipes, gloves, and weighing boats must go into a sealed "Solid Hazardous Waste" drum.[1][2]

  • Destruction Method: The required disposal method is high-temperature incineration (Rotary Kiln) to ensure complete destruction of the C-F bond and prevent the formation of fluorinated fugitive emissions.[1][2]

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Drench: Immediate 15-minute rinse.[1][2][5] Do not use solvents (alcohol) to wipe skin; this drives the chemical deeper.2.[1][2] Soap: Use lipophilic-surfactant soap (e.g., dish soap) to lift the oily residue.[1][2]
Eye Contact 1. Flush: Use eyewash station for 15 minutes.[1][2] Hold eyelids open.2. Consult: Seek medical attention immediately. Fluorinated compounds can cause delayed corneal hazing.[1][2]
Spill (Solid) 1. Dampen: Cover with wet paper towels to prevent dust lofting.2.[1][2] Scoop: Transfer to hazardous waste.3. Wash: Clean area with soapy water, then acetone.[1][2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7058, 2-Methylnaphthalene.[1][2] Retrieved from [Link][1][2]

    • Note: Used as the toxicological anchor (Read-Across) for methylnaphthalene derivatives.[1][2]

    • Source for GHS H302/H411 classification standards.[1][2][7]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[1][2] Retrieved from [Link][1][2]

    • Source for Halogenated Waste segregation and incineration protocols.[1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US).[1][2] Retrieved from [Link]

    • Source for "Barrier Redundancy" and glove perme

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.